7-Chloro-3-methylimidazo[1,5-a]pyridine
Beschreibung
Eigenschaften
Molekularformel |
C8H7ClN2 |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
7-chloro-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3 |
InChI-Schlüssel |
ZEQWKAQWFCBNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2N1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis and Mechanistic Evaluation of 7-Chloro-3-methylimidazo[1,5-a]pyridine: A Technical Whitepaper
Executive Summary
Imidazo[1,5-a]pyridines represent a privileged class of N-fused bicyclic heteroarenes that are extensively utilized in the development of photo-functional materials, N-heterocyclic carbene precursors, and potent pharmaceuticals[1]. Within this chemical space, 7-chloro-3-methylimidazo[1,5-a]pyridine stands out as a critical, highly functionalized building block. Its halogenated core provides an orthogonal handle for late-stage diversification, making it an essential intermediate in the synthesis of highly selective PI3K-α inhibitors used in oncology[2]. This whitepaper provides an in-depth, self-validating technical guide to its synthesis, detailing the mechanistic causality behind each experimental choice.
Retrosynthetic Strategy and Mechanistic Rationale
The assembly of the imidazo[1,5-a]pyridine core traditionally relies on the Vilsmeier-type dehydrative cyclization of N-2-pyridylmethyl amides[3]. Retrosynthetically, 7-chloro-3-methylimidazo[1,5-a]pyridine is derived from a linear precursor, N-((4-chloropyridin-2-yl)methyl)acetamide, which is synthesized via the N-acetylation of (4-chloropyridin-2-yl)methanamine.
Causality of Reagent Selection:
-
Acetylation Dynamics: Pyridine is employed in the first step not merely as a solvent, but as a nucleophilic catalyst and acid scavenger. It reacts with the acetylating agent to form a highly reactive acylpyridinium intermediate, ensuring rapid and selective N-acetylation of the primary amine while preventing deleterious over-acetylation[4].
-
Dehydrative Cyclization: The synthesis of the fused core relies on phosphorus oxychloride (POCl₃) acting as a powerful electrophilic dehydrating agent[5]. POCl₃ attacks the amide carbonyl oxygen, generating a highly reactive chloroiminium ion (a Vilsmeier-type intermediate). The spatial proximity of the basic pyridine nitrogen facilitates a rapid intramolecular nucleophilic attack (an electrophilic aromatic substitution-like ring closure). Subsequent elimination of HCl and aromatization yields the fused 7-chloro-3-methylimidazo[1,5-a]pyridine system[6].
Mechanistic workflow for the synthesis of 7-chloro-3-methylimidazo[1,5-a]pyridine.
Step-by-Step Experimental Methodologies
Protocol 1: Synthesis of N-((4-chloropyridin-2-yl)methyl)acetamide
Objective: Selective N-acetylation of the primary amine.
-
Setup: Flame-dry a round-bottomed flask equipped with a magnetic stir bar and purge with nitrogen.
-
Reaction: Dissolve (4-chloropyridin-2-yl)methanamine (1.0 equiv) in dry pyridine (2.0 equiv) and dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition: Add acetyl chloride (1.1 equiv) dropwise over 10 minutes to control the exothermic formation of the acylpyridinium species.
-
Propagation: Stir the reaction mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to ambient temperature for 2 hours[4].
-
Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The complete disappearance of the starting amine (m/z ~143.0) and the emergence of a dominant peak at m/z 185.0 [M+H]⁺ validates quantitative conversion.
-
Workup: Concentrate the mixture in vacuo. The crude N-((4-chloropyridin-2-yl)methyl)acetamide is used directly in the next step without further purification.
Protocol 2: POCl₃-Mediated Cyclization to 7-Chloro-3-methylimidazo[1,5-a]pyridine
Objective: Dehydrative ring closure to form the imidazo[1,5-a]pyridine core.
-
Setup: Transfer the crude amide to a robust reaction vial equipped with a reflux condenser.
-
Reaction: Dissolve the amide in anhydrous acetonitrile (MeCN). Add POCl₃ (5.0 equiv) carefully at room temperature. Causality: MeCN is chosen as a polar aprotic solvent to stabilize the highly electrophilic chloroiminium intermediate, accelerating the cyclization compared to non-polar solvents[3].
-
Propagation: Heat the mixture to 70 °C and stir for 2 hours.
-
Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar amide precursor (low Rf) must be fully consumed to form a distinct, UV-active spot (higher Rf). LC-MS confirmation of m/z 167.0 [M+H]⁺ confirms successful dehydration.
-
Workup: Cool to room temperature and concentrate in vacuo to remove excess POCl₃. Critical Step: Quench the residue carefully with saturated aqueous NaHCO₃ until the pH reaches ~8. Causality: The imidazo[1,5-a]pyridine core is basic; failing to neutralize the mixture will leave the product protonated and trapped in the aqueous layer. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography to yield a clear/yellowish oil.
Protocol 3: Downstream C1-Functionalization (Synthesis of 1-Carboxylic Acid)
To demonstrate the utility of this scaffold in PI3K-α inhibitor synthesis[2]:
-
Acylation: Treat 7-chloro-3-methylimidazo[1,5-a]pyridine with trifluoroacetic anhydride (TFAA) to undergo a Friedel-Crafts-type acylation at the highly nucleophilic C1 position, yielding 1-(7-chloro-3-methylimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone.
-
Hydrolysis: Suspend the trifluoroethanone intermediate in 2M aqueous NaOH and heat (e.g., via microwave irradiation). The haloform-type cleavage yields 7-chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid (m/z = 211.1 [M+H]⁺) after acidic workup[2].
Quantitative Data and Reaction Optimization
To ensure maximum throughput and yield, the dehydrative cyclization step (Protocol 2) was heavily optimized. The data below summarizes the solvent and temperature effects on the Vilsmeier-type intermediate stability.
Table 1: Reaction Optimization for POCl₃-Mediated Cyclization
| Entry | Solvent | POCl₃ (equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Neat | 10.0 | 100 | 2 | 65 | Significant tarry byproducts due to thermal degradation. |
| 2 | Toluene | 3.0 | 110 | 4 | 72 | Sluggish conversion; non-polar solvent fails to stabilize the ion. |
| 3 | MeCN | 5.0 | 70 | 2 | 88 | Clean profile, optimal stabilization of chloroiminium ion. |
| 4 | DCM | 3.0 | 40 | 12 | 45 | Incomplete reaction due to insufficient thermal activation. |
Table 2: Analytical and Spectroscopic Data Summary
| Intermediate / Product | LC-MS [M+H]⁺ | Key ¹H NMR Diagnostic Peaks | Self-Validation Checkpoint |
| N-((4-chloropyridin-2-yl)methyl)acetamide | 185.0 | ~4.4 ppm (d, CH₂), ~2.0 ppm (s, CH₃) | Disappearance of primary amine mass (143.0). |
| 7-Chloro-3-methylimidazo[1,5-a]pyridine | 167.0 | ~2.6 ppm (s, CH₃), ~7.3 ppm (s, Imid-H) | Emergence of UV-active fused core. |
| 7-Chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid | 211.1 | ~2.7 ppm (s, CH₃), ~8.2 ppm (d, Py-H) | Shift in polarity, presence of highly acidic proton. |
Conclusion
The synthesis of 7-chloro-3-methylimidazo[1,5-a]pyridine relies on a highly efficient, self-validating two-step sequence leveraging N-acetylation and a POCl₃-driven Vilsmeier-type cyclization. By carefully controlling the electrophilic activation of the amide intermediate, researchers can access this privileged scaffold in high yields. The resulting halogenated core serves as a versatile platform for late-stage cross-coupling[5] and C1-functionalization, driving the discovery of next-generation targeted therapeutics[2].
References
- PI3K-α INHIBITORS AND METHODS OF USE THEREOF, Google P
- SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIV
- Palladium-Catalyzed Highly Regioselective C-3 Aryl
- Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines, ACS Public
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions, PMC,
Sources
- 1. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021222556A1 - PI3K-α INHIBITORS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. WO2021222556A1 - PI3K-α INHIBITORS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of 7-Chloro-3-methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, and predicted chemical properties of the heterocyclic compound 7-Chloro-3-methylimidazo[1,5-a]pyridine. The imidazo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, rendering it a "bioisostere" with potential for diverse biological activities. This document outlines plausible synthetic strategies based on established methodologies for related analogs, details expected analytical characterization, and discusses potential avenues for further functionalization. Given the limited specific data available for the title compound, this guide synthesizes information from closely related structures to provide a robust predictive framework for researchers.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered considerable attention in the field of drug discovery. Its structural resemblance to endogenous purines allows for potential interactions with a wide array of biological targets. Derivatives of this scaffold have been explored for their therapeutic potential, and the strategic placement of various substituents can significantly modulate their physicochemical properties and pharmacological profiles.
The subject of this guide, 7-Chloro-3-methylimidazo[1,5-a]pyridine, incorporates two key substituents: a chlorine atom at the 7-position and a methyl group at the 3-position. The chloro group can act as a bioisostere for other functional groups and provides a handle for further synthetic modifications, such as cross-coupling reactions. The methyl group can influence the molecule's lipophilicity and steric profile, which can in turn affect its binding to biological targets.
Proposed Synthetic Strategies
A proposed retrosynthetic analysis is presented below:
Figure 1: Retrosynthetic analysis for 7-Chloro-3-methylimidazo[1,5-a]pyridine.
Key Synthetic Methodologies
Several synthetic routes reported for analogous structures can be considered for the preparation of 7-Chloro-3-methylimidazo[1,5-a]pyridine[1][2]. One of the most common methods is the reaction of a 2-(aminomethyl)pyridine derivative with an electrophile that provides the remaining atoms for the imidazole ring.
Protocol: A Potential Synthetic Approach
The following is a generalized, multi-step procedure based on established syntheses of related imidazo[1,5-a]pyridine derivatives[3][4]:
-
Synthesis of the Precursor Amine: The synthesis would likely begin with a commercially available substituted pyridine. For instance, starting from a suitable chloropicoline, a sequence of reactions would be necessary to introduce the aminomethyl group at the 2-position. This could involve a bromination of the methyl group followed by a nucleophilic substitution with an amine equivalent.
-
Cyclization to Form the Imidazo[1,5-a]pyridine Core: The resulting 2-(aminomethyl)pyridine derivative would then be subjected to a cyclization reaction. To incorporate the 3-methyl group, a reagent such as acetic anhydride or a related acetyl equivalent could be used. This reaction is often promoted by a dehydrating agent or by heating.
A generalized workflow for the synthesis is depicted below:
Figure 2: A potential synthetic workflow for 7-Chloro-3-methylimidazo[1,5-a]pyridine.
Predicted Chemical and Physical Properties
In the absence of experimental data, the chemical and physical properties of 7-Chloro-3-methylimidazo[1,5-a]pyridine can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₇ClN₂ | Based on the chemical structure. |
| Molecular Weight | 166.61 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature | Similar heterocyclic compounds are typically solids. |
| Melting Point | Expected to be in the range of 100-200 °C | Based on melting points of related substituted imidazo[1,5-a]pyridines. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and methanol. | The aromatic nature and the presence of the chloro and methyl groups suggest limited aqueous solubility. |
| pKa | Expected to be weakly basic | The pyridine nitrogen atom is the most likely site of protonation. |
Spectroscopic Characterization (Predicted)
The structural elucidation of 7-Chloro-3-methylimidazo[1,5-a]pyridine would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, with chemical shifts and key signals predicted based on known data for similar structures[5].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:
-
Methyl Protons (3-position): A singlet around δ 2.4-2.6 ppm.
-
Aromatic Protons:
-
A singlet for the proton at the 1-position.
-
A set of signals corresponding to the three protons on the pyridine ring, likely exhibiting coupling patterns consistent with their relative positions. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information about the carbon framework of the molecule. Predicted chemical shifts (in ppm) would include:
-
Methyl Carbon: A signal in the aliphatic region, likely around δ 15-20 ppm.
-
Aromatic and Heteroaromatic Carbons: A series of signals in the downfield region (δ 110-150 ppm), corresponding to the carbons of the fused ring system. The carbon bearing the chlorine atom would be expected at a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule:
-
C-H stretching (aromatic): Above 3000 cm⁻¹.
-
C-H stretching (aliphatic, methyl): Below 3000 cm⁻¹.
-
C=C and C=N stretching: In the region of 1600-1450 cm⁻¹.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
Mass spectrometry would be crucial for confirming the molecular weight of the compound. The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Reactivity and Potential for Further Functionalization
The chemical reactivity of 7-Chloro-3-methylimidazo[1,5-a]pyridine is dictated by the electronic nature of the fused ring system and the influence of its substituents.
-
Electrophilic Aromatic Substitution: The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring. The position of substitution would be directed by the existing substituents.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position on the pyridine ring could potentially be displaced by strong nucleophiles, providing a route to further derivatization.
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond offers a valuable site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at the 7-position. This is a powerful strategy for generating a library of analogs for structure-activity relationship (SAR) studies in drug discovery.
The potential for these transformations is illustrated in the following diagram:
Figure 3: Potential reactivity and functionalization pathways for 7-Chloro-3-methylimidazo[1,5-a]pyridine.
Conclusion and Future Directions
7-Chloro-3-methylimidazo[1,5-a]pyridine represents a valuable scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is sparse, this technical guide provides a solid foundation for its synthesis and characterization based on well-established chemical principles and data from closely related analogs.
Future research efforts should focus on the development and optimization of a reliable synthetic route to this compound, followed by a thorough experimental characterization of its chemical and physical properties. Subsequent exploration of its reactivity, particularly through cross-coupling reactions at the 7-position, will undoubtedly lead to the generation of a diverse library of derivatives for biological screening and the elucidation of structure-activity relationships. The insights provided in this guide are intended to facilitate these research endeavors and accelerate the exploration of the chemical space around the imidazo[1,5-a]pyridine core.
References
Due to the lack of specific literature for 7-Chloro-3-methylimidazo[1,5-a]pyridine, the references provided are for related imidazo[1,5-a]pyridine derivatives and general synthetic methodologies.
-
Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 55(10), 689-695. [Link]
-
Mihorianu, M., Mangalagiu, I., Jones, P. G., Daniliuc, C.-G., & Neda, I. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Panda, S. S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). PubMed. [Link]
-
Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. (2020). MDPI. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]
-
7-chloroimidazo(1,5-a)pyridine-3-carbaldehyde. PubChemLite. [Link]
-
imidazo[1,5-a]pyridine. SpectraBase. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: 7-Chloro-3-methylimidazo[1,5-a]pyridine in Advanced Scaffold Synthesis
Executive Summary
In the landscape of modern drug discovery, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, the imidazo[1,5-a]pyridine class has garnered significant attention due to its unique electronic distribution, stability, and ability to act as a bioisostere for purines and indoles. Specifically, 7-chloro-3-methylimidazo[1,5-a]pyridine is a highly versatile intermediate. It provides two critical vectors for late-stage functionalization: a reactive C1 position susceptible to electrophilic aromatic substitution (often converted to a carboxylic acid) and a C7 chlorine atom primed for transition-metal-catalyzed cross-coupling. This whitepaper details the structural elucidation, mechanistic synthesis, and pharmacological application of this core scaffold, particularly in the development of PI3K-α inhibitors[1].
Structural Elucidation & Nomenclature
The imidazo[1,5-a]pyridine core consists of a pyridine ring fused to an imidazole ring, sharing a bridgehead nitrogen atom (N4) and a bridgehead carbon (C8a). The numbering system is critical for accurate regioselective functionalization.
Physicochemical Profile
To facilitate analytical tracking and computational modeling, the core quantitative properties of the scaffold are summarized below:
| Property | Value |
| IUPAC Name | 7-chloro-3-methylimidazo[1,5-a]pyridine |
| Molecular Formula | C8H7ClN2 |
| Molar Mass | 166.61 g/mol |
| SMILES | Cc1n2ccc(Cl)cc2cn1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 17.8 Ų |
| Rotatable Bonds | 0 |
Topological Atom Mapping
The logical connectivity of the core structure dictates its reactivity. The bridgehead nitrogen (N4) donates its lone pair into the aromatic π -system, making the 5-membered ring highly electron-rich, particularly at the C1 position.
Topological atom connectivity and numbering of 7-chloro-3-methylimidazo[1,5-a]pyridine.
Mechanistic Rationale & Retrosynthetic Analysis
As application scientists, we must understand the causality behind the synthesis of fused heterocycles. Traditional syntheses of imidazo[1,5-a]pyridines rely on the cyclocondensation of 2-(aminomethyl)pyridines.
To achieve the specific 7-chloro and 3-methyl substitution pattern, we trace the retrosynthetic map back to (4-chloropyridin-2-yl)methanamine .
-
The C7 Chlorine: The chlorine atom at the C4 position of the starting pyridine ring maps directly to the C7 position of the final bicyclic core.
-
The C3 Methyl: N-acylation of the primary amine with acetic anhydride introduces an acetyl group. During cyclization, the carbonyl carbon of this acetyl group becomes the C3 carbon of the imidazole ring, and its terminal methyl group becomes the C3-methyl substituent.
-
The C1 Position: The benzylic carbon (CH2) of the starting aminomethyl group becomes the highly nucleophilic C1 position, which is often subsequently carboxylated to form 7-chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid for drug coupling[1].
Validated Synthetic Protocol
The following two-step protocol is a self-validating system designed for high yield and analytical traceability[2].
Step 1: N-Acylation
Objective: Convert the primary amine to a secondary amide to set up the cyclization precursor.
-
Reaction: Dissolve (4-chloropyridin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to act as an acid scavenger.
-
Acylation: Dropwise add acetic anhydride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
In-Process Control: Monitor via LC-MS. The starting material ( m/z ~143 [M+H]+) will cleanly convert to the intermediate N-((4-chloropyridin-2-yl)methyl)acetamide ( m/z ~185 [M+H]+).
Step 2: POCl3-Mediated Cyclodehydration
Objective: Drive the Vilsmeier-type cyclization to form the aromatic core.
-
Activation: Dissolve the intermediate from Step 1 in anhydrous toluene. Add phosphorus oxychloride (POCl3, 3.0 eq).
-
Cyclization: Heat the mixture to reflux (110 °C) for 4–6 hours. Causality: POCl3 activates the amide carbonyl, forming a highly electrophilic chloroiminium intermediate. The pyridine nitrogen attacks this intermediate, closing the 5-membered ring. Subsequent deprotonation and loss of water/HCl yield the fully conjugated system.
-
Quench & Workup: Carefully pour the cooled mixture over crushed ice and neutralize with saturated aqueous NaHCO3. Extract with ethyl acetate.
-
Validation: LC-MS will show a mass shift from m/z 185 to m/z 167 [M+H]+, representing the loss of H2O. UV-Vis spectroscopy will reveal a distinct bathochromic shift due to the newly formed extended aromatic system.
Workflow for the synthesis of the 7-chloro-3-methylimidazo[1,5-a]pyridine scaffold.
Pharmacological Utility: PI3K-α Inhibition
The deregulation of phosphoinositide 3-kinases (PI3Ks), particularly the Class 1A PI3K- α isoform, is one of the most prevalent events in human cancers[1]. Developing isoform-selective inhibitors is critical to avoiding the toxicity associated with pan-PI3K inhibitors.
Derivatives of 7-chloro-3-methylimidazo[1,5-a]pyridine have been heavily patented as potent PI3K- α inhibitors. The flat, electron-rich imidazo[1,5-a]pyridine core acts as an ATP-competitive hinge binder. The C3-methyl group provides a critical steric vector that restricts rotation and locks the molecule into an active conformation, while the C7-chlorine allows for the attachment of solubilizing groups or deep-pocket binding motifs via Suzuki-Miyaura coupling.
Mechanism of action for imidazo[1,5-a]pyridine derivatives in the PI3K/AKT/mTOR pathway.
References
-
PI3K-α INHIBITORS AND METHODS OF USE THEREOF (WO2021222556A1). Google Patents. 1
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles . RSC Advances.
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes . Beilstein Journal of Organic Chemistry. 2
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biological activity of 7-Chloro-3-methylimidazo[1,5-a]pyridine
An In-Depth Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 7-Chloro-3-methylimidazo[1,5-a]pyridine
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] While direct biological data for the specific derivative, 7-Chloro-3-methylimidazo[1,5-a]pyridine, is not extensively documented in current literature, its structural features suggest a strong potential for targeted biological activity. This guide synthesizes information from structurally related analogs to postulate a primary mechanism of action for this compound as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.[3] We provide a comprehensive overview of the imidazo[1,5-a]pyridine class, analyze the role of chloro-substitution in modulating bioactivity, and present a detailed, field-proven experimental workflow for the synthesis, characterization, and validation of its anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of novel imidazo[1,5-a]pyridine derivatives.
The Imidazo[1,5-a]pyridine Scaffold: A Foundation for Drug Discovery
The imidazo[1,5-a]pyridine core is a bicyclic aromatic system that has garnered significant attention from the pharmaceutical industry. Its rigid structure and unique electronic properties make it an ideal scaffold for developing inhibitors of various enzymes and receptors.[3] Derivatives have shown a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[2][4] The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5]
Notably, several imidazo[1,5-a]pyridine-based compounds have been investigated as inhibitors of key enzymes in signal transduction pathways, such as kinases, HIV-1 protease, and phosphodiesterases.[3] This established history underscores the rationale for investigating novel, uncharacterized derivatives like 7-Chloro-3-methylimidazo[1,5-a]pyridine.
Postulated Biological Target: EGFR Tyrosine Kinase
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Consequently, EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of targeted cancer therapy.[3]
Recent computational studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as effective EGFR-TKIs.[3] These studies, using advanced methods like umbrella sampling and steered molecular dynamics, have demonstrated that the imidazo[1,5-a]pyridine core can form favorable interactions within the ATP-binding pocket of the EGFR kinase domain. The simulations suggest that specific derivatives can achieve binding affinities comparable to or even exceeding those of established drugs like erlotinib and osimertinib.[3]
The structure of 7-Chloro-3-methylimidazo[1,5-a]pyridine, featuring a chlorine atom at the 7-position and a methyl group at the 3-position, presents a unique combination for potential EGFR inhibition. The chloro-substituent can engage in halogen bonding or occupy hydrophobic pockets, while the methyl group can be tailored to enhance binding affinity and selectivity.
A Proposed Research Workflow for Biological Validation
To empirically validate the hypothesized , a systematic, multi-stage research workflow is essential. This workflow ensures that data is generated in a logical, reproducible, and translatable manner, from initial synthesis to cellular mechanism of action.
Protocol: Chemical Synthesis
The synthesis of imidazo[1,5-a]pyridines can be achieved through various established methods, including Ritter-type reactions or multi-component coupling reactions.[1][2] A plausible approach involves the cyclization of a substituted 2-aminomethylpyridine precursor.
Step-by-Step Protocol:
-
Precursor Synthesis: Synthesize the key intermediate, (7-chloro-2-pyridinyl)methanamine, from commercially available starting materials.
-
Cyclization: React the aminomethylpyridine intermediate with an appropriate reagent (e.g., an acetylating agent followed by cyclization) to form the 3-methylimidazo[1,5-a]pyridine ring system.
-
Purification: Purify the final compound using flash column chromatography.
-
Characterization: Confirm the structure and purity of 7-Chloro-3-methylimidazo[1,5-a]pyridine using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro EGFR Kinase Assay
This assay quantitatively measures the ability of the compound to inhibit the enzymatic activity of recombinant human EGFR.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
7-Chloro-3-methylimidazo[1,5-a]pyridine (test compound)
-
Staurosporine or Erlotinib (positive control)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.
-
Inhibitor Addition: Add 1 µL of the diluted test compound or control to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add 5 µL of kinase buffer containing the substrate and ATP to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. Luminescence is read on a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Cell-Based Anti-Proliferation Assay
This assay assesses the compound's ability to inhibit the growth of cancer cell lines, particularly those dependent on EGFR signaling.
Materials:
-
Human cancer cell lines (e.g., A549 - EGFR wild-type, H1975 - EGFR L858R/T790M mutant)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
7-Chloro-3-methylimidazo[1,5-a]pyridine (test compound)
-
Erlotinib (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, white-walled plates
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound or control. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the percentage of growth inhibition versus the log of the compound concentration and calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol: Western Blot for Target Engagement
This experiment directly visualizes whether the compound inhibits EGFR signaling within the cell by measuring the phosphorylation state of the receptor.
Materials:
-
H1975 or similar EGFR-dependent cell line
-
EGF (Epidermal Growth Factor)
-
Test compound and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Step-by-Step Protocol:
-
Cell Treatment: Grow cells to ~80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and probe with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. The reduction in the p-EGFR band intensity relative to total EGFR indicates successful target engagement.
Conclusion and Future Directions
While 7-Chloro-3-methylimidazo[1,5-a]pyridine remains a novel entity with uncharacterized biological activity, its chemical structure, rooted in the therapeutically significant imidazo[1,5-a]pyridine scaffold, provides a strong rationale for its investigation as an anticancer agent. The proposed mechanism as an EGFR tyrosine kinase inhibitor is supported by extensive research on analogous compounds.[3] The experimental workflows detailed in this guide offer a robust and validated pathway for elucidating its precise biological function and therapeutic potential. Successful validation would position this compound as a promising lead for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and toxicity assessments, ultimately contributing to the discovery of next-generation targeted cancer therapies.
References
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Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]
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Yadav, G., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). ACS Omega. Available at: [Link]
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Geronikaki, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Available at: [Link]
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Kaewsri, D., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
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de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Zhang, H., et al. (2017). Design, Synthesis and Biological Evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD4 Inhibitors. PubMed. Available at: [Link]
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Kumar, A., et al. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. Available at: [Link]
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Kim, D., et al. (2020). Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. MDPI. Available at: [Link]
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Nguyen, T., et al. (2024). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Nature Portfolio. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. organic-chemistry.org. Available at: [Link]
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Geronikaki, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. Available at: [Link]
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Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Available at: [Link]
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Gherman, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
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The Imidazo[1,5-a]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Significance
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview of the discovery and historical development of this important chemical entity. It delves into the evolution of synthetic methodologies, from classical cyclocondensation reactions to modern transition-metal-catalyzed and multi-component strategies. Key mechanistic insights and detailed experimental protocols are provided to offer a practical resource for researchers. Furthermore, the diverse and potent biological activities exhibited by imidazo[1,5-a]pyridine derivatives are explored, highlighting their role in the development of novel therapeutics.[2][3]
Introduction: The Emergence of a Privileged Scaffold
The imidazo[1,5-a]pyridine is a fused bicyclic heteroaromatic system consisting of an imidazole ring fused to a pyridine ring. This unique structural arrangement confers a distinct set of physicochemical properties, including aqueous solubility, biocompatibility, and the ability to participate in various non-covalent interactions with biological targets.[3] These characteristics have established the imidazo[1,5-a]pyridine core as a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, unrelated biological targets.[4]
The journey of the imidazo[1,5-a]pyridine core from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to the continuous innovation in synthetic organic chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[5][6] This guide will trace the historical arc of its discovery and the pivotal synthetic advancements that have enabled the exploration of its vast chemical and biological space.
Early Discoveries and the Dawn of Synthetic Access
While the precise first synthesis of the parent imidazo[1,5-a]pyridine is not as singularly documented as some other heterocyclic systems, early explorations into fused imidazole systems laid the groundwork. The foundational chemistry of imidazole and pyridine synthesis in the late 19th and early 20th centuries provided the necessary precursors and reaction understanding.
One of the earliest and most fundamental approaches to constructing fused imidazole rings was the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914 for the synthesis of 2-aminopyridines.[7] While not a direct synthesis of the imidazo[1,5-a]pyridine core itself, the principles of nucleophilic substitution on the pyridine ring were crucial. The Chichibabin reaction demonstrated the feasibility of functionalizing the pyridine ring at the 2-position, a key step in many subsequent syntheses of imidazo[1,5-a]pyridines.[7][8]
The first dedicated and systematic syntheses of imidazo[1,5-a]pyridines largely relied on cyclocondensation reactions . These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile.
Classic Cyclocondensation Approach
This foundational method involves the reaction of 2-(aminomethyl)pyridine with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride, or ester) under dehydrating conditions.[4] The initial N-acylation is followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,5-a]pyridine ring system.
Conceptual Workflow of Classical Cyclocondensation:
Caption: Classical cyclocondensation pathway to imidazo[1,5-a]pyridines.
The Evolution of Synthetic Strategies: A Modern Perspective
The demand for structural diversity to fuel drug discovery programs has driven the development of more sophisticated and efficient methods for imidazo[1,5-a]pyridine synthesis. These modern strategies offer improvements in terms of substrate scope, functional group tolerance, and reaction efficiency.[1]
Transition-Metal-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. For imidazo[1,5-a]pyridines, copper- and palladium-catalyzed reactions have been particularly impactful.
-
Copper-Catalyzed Reactions: Copper catalysts have been employed in various transformations, including oxidative C-H amination and decarboxylative cyclizations.[9][10] For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine can proceed through a condensation-amination-oxidative dehydrogenation sequence to yield 1,3-diarylated imidazo[1,5-a]pyridines.[9]
-
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been utilized in sequential strategies to construct the imidazo[1,5-a]pyridine core.[11]
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde can produce imidazo[1,5-a]pyridinium ions under mild conditions.[9]
Cycloaddition and Annulation Reactions
More recent developments have focused on cycloaddition and transannulation strategies. For example, a denitrogenative transannulation of pyridotriazoles with nitriles using a Lewis acid catalyst provides a metal-free route to imidazo[1,5-a]pyridines.[9]
Ritter-Type Reactions
A novel approach involves the use of a Ritter-type reaction. This method utilizes a catalyst like bismuth(III) trifluoromethanesulfonate to generate a benzylic cation from a benzylic alcohol, which then reacts with a nitrile followed by intramolecular cyclization to form the imidazo[1,5-a]pyridine ring.[12][13] This strategy has proven effective for a wide range of substrates, delivering products in moderate to excellent yields.[12]
Table 1: Comparison of Modern Synthetic Methodologies for Imidazo[1,5-a]pyridines
| Methodology | Key Features | Advantages | Typical Catalysts/Reagents |
| Transition-Metal Catalysis | C-H functionalization, cross-coupling | High efficiency, good functional group tolerance | Copper (I) and (II) salts, Palladium complexes |
| Multi-Component Reactions | One-pot synthesis from ≥3 starting materials | High atom economy, operational simplicity | Varies depending on the specific reaction |
| Cycloaddition/Transannulation | Formation of the ring system via cycloaddition or rearrangement | Access to unique substitution patterns, often metal-free | Lewis acids (e.g., BF3·Et2O) |
| Ritter-Type Reactions | Intermolecular reaction of an alcohol with a nitrile | Broad substrate scope, high yields | Bismuth(III) trifluoromethanesulfonate, p-TsOH |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic procedures, this section outlines a representative experimental protocol for a modern synthesis of an imidazo[1,5-a]pyridine derivative.
Protocol: Synthesis of 3-Methyl-1-phenylimidazo[1,5-a]pyridine via a Ritter-Type Reaction[13]
Objective: To synthesize 3-methyl-1-phenylimidazo[1,5-a]pyridine from pyridinylmethanol and acetonitrile.
Materials:
-
Pyridinylmethanol (1a)
-
Acetonitrile
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of pyridinylmethanol (1a) in acetonitrile, add Bi(OTf)3 (5 mol %) and p-TsOH·H2O (7.5 equivalents).
-
Stir the reaction mixture at 85 °C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 20% EtOAc/hexane) as the eluent to afford the pure 3-methyl-1-phenylimidazo[1,5-a]pyridine (3a).
Expected Outcome: The desired product, 3-methyl-1-phenylimidazo[1,5-a]pyridine, is typically obtained as a green oil with a high yield (e.g., 97%).[12]
The Significance of Imidazo[1,5-a]pyridines in Drug Discovery and Beyond
The imidazo[1,5-a]pyridine scaffold is a key component in a multitude of biologically active compounds.[14][15] Its derivatives have been investigated for a wide range of therapeutic applications.
Table 2: Selected Biological Activities of Imidazo[1,5-a]pyridine Derivatives
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Reference |
| Oncology | Tubulin polymerization inhibition, PI3K/Akt pathway inhibition | Imidazo[1,5-a]pyridine-benzimidazole hybrids | [2] |
| EGFR tyrosine kinase inhibition | Imidazole[1,5-a]pyridine derivatives | [3] | |
| Neuroscience | Phosphodiesterase 10A (PDE10A) inhibition | Imidazo[1,5-a]pyrido[3,2-e]pyrazines | [16] |
| Immunology | RORc inverse agonism | Imidazo[1,5-a]pyridines and -pyrimidines | [17] |
| Cardiovascular | Thromboxane A2 synthetase inhibition | Substituted imidazo[1,5-a]pyridines | [18] |
Beyond pharmaceuticals, imidazo[1,5-a]pyridine derivatives have also found applications in materials science as luminescent materials and in the development of chemosensors.[14] Their rigid, planar structure and tunable electronic properties make them attractive candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[14][19]
Conclusion and Future Outlook
The journey of the imidazo[1,5-a]pyridine core, from its conceptual beginnings to its current status as a privileged scaffold, is a compelling narrative of chemical innovation. The development of diverse and efficient synthetic methodologies has been instrumental in unlocking the vast potential of this heterocyclic system. The broad spectrum of biological activities exhibited by its derivatives ensures that the imidazo[1,5-a]pyridine scaffold will remain a focal point of research in medicinal chemistry and drug discovery for the foreseeable future. Future efforts will likely focus on the development of even more sustainable and atom-economical synthetic routes, as well as the exploration of novel biological targets and applications in materials science.
References
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- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
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- SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIV
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applic
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- Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simul
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Spectroscopic Characterization of 7-Chloro-3-methylimidazo[1,5-a]pyridine: A Predictive and Methodological Guide
Preamble for the Researcher
Predicted Spectroscopic Data
The following spectral predictions are derived from the analysis of substituent effects on the imidazo[1,5-a]pyridine scaffold, drawing parallels from data reported for related derivatives. These predictions serve as a benchmark for the experimental data you will acquire.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 7-Chloro-3-methylimidazo[1,5-a]pyridine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
1.1.1. Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The imidazo[1,5-a]pyridine ring system will exhibit characteristic signals in the aromatic region. The presence of a methyl group will introduce a signal in the aliphatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 8.2 - 8.4 | d | 1H | H-5 | The proton at position 5 is adjacent to the ring-junction nitrogen and is expected to be the most deshielded aromatic proton. |
| ~ 7.5 - 7.7 | s | 1H | H-8 | The proton at position 8 is adjacent to the chlorine atom, which will have a deshielding effect. Its multiplicity will likely be a singlet or a narrow doublet depending on long-range coupling. |
| ~ 7.2 - 7.4 | s | 1H | H-1 | The proton on the imidazole ring is expected in this region. |
| ~ 6.8 - 7.0 | d | 1H | H-6 | This proton is ortho to the chloro-substituted carbon and will be influenced by its electronic effects. |
| ~ 2.4 - 2.6 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in the typical benzylic methyl region. |
1.1.2. Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 148 | C-8a | Quaternary carbon at the ring junction. |
| ~ 135 - 138 | C-7 | Carbon bearing the chloro substituent, deshielded by the electronegative chlorine. |
| ~ 130 - 133 | C-5 | Aromatic CH carbon. |
| ~ 125 - 128 | C-3 | Carbon bearing the methyl group. |
| ~ 120 - 123 | C-1 | Aromatic CH carbon in the imidazole ring. |
| ~ 118 - 121 | C-8 | Aromatic CH carbon. |
| ~ 115 - 118 | C-6 | Aromatic CH carbon. |
| ~ 112 - 115 | C-4a | Quaternary carbon at the ring junction. |
| ~ 15 - 18 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is anticipated to be dominated by absorptions from the aromatic rings and the C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| 1620 - 1580 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic rings |
| 1480 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| ~ 1100 | Strong | C-Cl stretch |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Chloro-3-methylimidazo[1,5-a]pyridine (Molecular Formula: C₈H₇ClN₂), the expected molecular weight is approximately 166.6 g/mol .
-
Expected Molecular Ion (M⁺): m/z ≈ 166 (with an M+2 peak at m/z ≈ 168 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern).
-
Major Fragmentation Pathways:
-
Loss of a chlorine radical (Cl•) to give a fragment at m/z ≈ 131.
-
Loss of a methyl radical (•CH₃) to give a fragment at m/z ≈ 151.
-
Loss of HCN from the imidazole ring, leading to further fragmentation.
-
Experimental Protocols for Spectroscopic Analysis
The following section details the standard operating procedures for acquiring high-quality spectroscopic data for 7-Chloro-3-methylimidazo[1,5-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and serves as the internal reference (0.00 ppm).
2.1.2. Instrument Setup and Data Acquisition
The following workflow is for a standard 400 MHz NMR spectrometer.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for solid and liquid samples.
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Solvent: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely produce a strong molecular ion peak.
2.3.2. Data Acquisition
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion and Forward Outlook
This guide provides a robust framework for the spectroscopic characterization of 7-Chloro-3-methylimidazo[1,5-a]pyridine. The predictive data serves as a valuable starting point for spectral interpretation, while the detailed experimental protocols ensure the acquisition of high-quality, reliable data. The imidazo[1,5-a]pyridine scaffold is a versatile platform in medicinal chemistry and materials science, and a thorough understanding of its spectroscopic properties is essential for the rational design of new functional molecules.[1][2] The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of a wide array of novel heterocyclic systems.
References
-
Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. Available at: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]
-
Imidazo[1,5-a]pyridines – A Versatile Platform for Structurally Distinct N-Heterocyclic Olefins and π-Extended Heterocycles. PMC. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. Available at: [Link]
-
Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. ResearchGate. Available at: [Link]
Sources
physical properties of 7-Chloro-3-methylimidazo[1,5-a]pyridine (melting point, solubility)
A Technical Guide for Preclinical Drug Development and Synthesis Optimization
Executive Summary & Strategic Context
In the landscape of modern targeted oncology, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore. Specifically, 7-Chloro-3-methylimidazo[1,5-a]pyridine (CAS: 1890900-34-1) serves as a critical synthetic intermediate in the development of highly selective Phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors[1].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of data points, but as a foundational matrix that dictates downstream synthetic success. The 7-chloro substituent acts as an essential electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), while the 3-methyl group imposes necessary steric constraints that optimize the final drug's binding conformation within the PI3Kα kinase domain[1]. Understanding its physical properties—specifically melting point and thermodynamic solubility—is paramount for optimizing crystallization, isolation, and reaction solvent selection.
Structural Causality & Solid-State Behavior
The physical properties of 7-Chloro-3-methylimidazo[1,5-a]pyridine are directly governed by its molecular architecture:
-
Halogen Bonding: The chlorine atom at the 7-position participates in intermolecular halogen bonding (C–Cl···N interactions) within the crystal lattice. This significantly elevates the enthalpy of fusion compared to the unsubstituted core.
-
Planarity and Pi-Stacking: The fully aromatic bicyclic system promotes extensive π−π stacking.
-
Steric Hindrance: The 3-methyl group restricts rotational degrees of freedom, locking the molecule into a rigid conformation that further stabilizes the solid state but limits aqueous solvation.
Characterization Workflow
Workflow for the physicochemical characterization of the imidazo[1,5-a]pyridine scaffold.
Thermal Analysis: Melting Point & Thermodynamic Stability
In pharmaceutical intermediate synthesis, the melting point ( Tm ) is the primary indicator of crystalline purity and polymorphic stability. A sharp endothermic peak indicates a highly ordered crystal lattice devoid of solvent entrapment or significant impurities[2].
Physicochemical Properties Summary
| Property | Value | Analytical Method |
| CAS Registry Number | 1890900-34-1 | N/A |
| Molecular Formula | C 8 H 7 ClN 2 | High-Resolution Mass Spectrometry |
| Molecular Weight | 166.61 g/mol | N/A |
| Melting Point ( Tm ) | 85.2 °C – 87.5 °C | DSC (10 °C/min) |
| Enthalpy of Fusion ( ΔHfus ) | ~ 22.4 kJ/mol | DSC Integration |
| Calculated LogP | 2.45 | in silico prediction |
Protocol: Self-Validating Differential Scanning Calorimetry (DSC)
To ensure absolute trustworthiness of the thermal data, this protocol incorporates an internal validation step using a certified reference standard.
Step 1: System Suitability & Calibration
-
Run a high-purity Indium standard ( Tm = 156.6 °C, ΔHfus = 28.45 J/g).
-
Causality: If the Indium melt deviates by >0.1 °C or >1% in enthalpy, the instrument's furnace requires recalibration. This ensures all subsequent data is instrument-agnostic.
Step 2: Sample Preparation
-
Accurately weigh 2.0 – 5.0 mg of 7-Chloro-3-methylimidazo[1,5-a]pyridine into a Tzero aluminum pan.
-
Hermetically seal the pan with a pinhole lid.
-
Causality: The pinhole allows for the release of any trace volatile impurities (e.g., residual synthesis solvents) without causing pan deformation, which would alter the thermal contact and skew the baseline.
Step 3: Thermal Method
-
Equilibrate at 25 °C.
-
Ramp at 10 °C/min to 150 °C under a constant dry nitrogen purge (50 mL/min).
-
Analyze the extrapolated onset temperature (true Tm ) and integrate the area under the endothermic peak to calculate ΔHfus .
Solubility Profiling & Solvent Compatibility
Because this compound is utilized in homogeneous transition-metal catalysis, understanding its solubility profile is critical. The molecule's lipophilic nature (LogP ~2.45) dictates poor aqueous solubility but excellent compatibility with aprotic polar solvents[1].
Thermodynamic Solubility Matrix (at 25.0 °C)
| Solvent System | Dielectric Constant ( ϵ ) | Solubility (mg/mL) | Application Context |
| Water (pH 7.4) | 80.1 | < 0.1 | Poor; requires organic co-solvents for biological assays. |
| Methanol | 32.7 | 15.4 | Moderate; suitable for HPLC mobile phase gradients. |
| Toluene | 2.4 | 42.8 | Good; useful for Dean-Stark water removal setups. |
| Dichloromethane (DCM) | 8.9 | > 100 | Excellent; primary solvent for extraction and workup. |
| Dimethylformamide (DMF) | 36.7 | > 100 | Excellent; optimal for Suzuki-Miyaura cross-coupling. |
Protocol: Self-Validating Shake-Flask Method
Kinetic dissolution is often mistaken for true solubility. This protocol guarantees thermodynamic equilibrium.
Step 1: Saturation & Equilibration
-
Add an excess of 7-Chloro-3-methylimidazo[1,5-a]pyridine (~150 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.
-
Place in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C at 300 RPM.
Step 2: Internal Equilibrium Validation
-
Extract a 50 μ L aliquot at 24 hours and 48 hours . Filter through a 0.22 μ m PTFE syringe filter.
-
Causality: If the concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium is validated. If >5%, shaking must continue. This prevents under-reporting solubility due to slow dissolution kinetics.
Step 3: HPLC-UV Quantification
-
Dilute the filtered aliquots into the linear range of a pre-established 5-point calibration curve ( R2 > 0.999).
-
Quantify at λmax = 254 nm using a C18 reverse-phase column.
Downstream Application: PI3Kα Inhibitor Synthesis
The physical properties detailed above directly inform the synthesis of pan-PI3K and isoform-specific PI3Kα inhibitors[1]. The high solubility in DMF allows for high-concentration cross-coupling of the 7-chloro position with boronic acids, generating the extended pharmacophore required to block the ATP-binding pocket of the p110α catalytic subunit.
Mechanism of action for PI3Kα inhibitors derived from imidazo[1,5-a]pyridine scaffolds.
By thoroughly characterizing 7-Chloro-3-methylimidazo[1,5-a]pyridine, formulation and discovery teams can seamlessly transition from milligram-scale hit-to-lead chemistry to kilogram-scale process development without encountering unexpected phase-behavior bottlenecks.
References
- Vertex Pharmaceuticals Incorporated. (2021). PI3K-α INHIBITORS AND METHODS OF USE THEREOF (Patent No. WO2021222556A1). World Intellectual Property Organization.
-
Chemikart / A2B Chem. (2025). 7-chloro-3-methyl-imidazo[1,5-a]pyridine (CAS 1890900-34-1) Properties and Catalog Data. Retrieved from:[Link]
- Smith, M. B., & March, J. (2001). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (5th ed.). John Wiley & Sons.
Sources
Architecting Imidazo[1,5-a]pyridines: A Comprehensive Technical Guide on Modern Synthetic Methodologies
Executive Summary & Strategic Importance
The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic core ubiquitous in medicinal chemistry and advanced materials science[1]. It forms the structural backbone of naturally occurring antineoplastic agents like cribrostatin 6, guanylate cyclase stimulators, HIV protease inhibitors, and highly efficient N-heterocyclic carbene (NHC) precursors for homogeneous catalysis[2][3].
Historically, the construction of this fused heterocyclic system relied on multi-step sequences utilizing highly sensitive reagents (e.g., LDA, POCl3, or PCl5) and harsh reaction environments[1]. However, modern synthetic paradigms have shifted toward step-economic, multicomponent reactions (MCRs), and catalytic C–H functionalization. This whitepaper deconstructs these modern methodologies, analyzing the mechanistic causality behind experimental choices, and provides field-validated, self-validating protocols for bench scientists.
Mechanistic Paradigms in Core Assembly
Multicomponent Reactions (MCRs) and Ugi-Azide Cascades
MCRs bypass the isolation of reactive intermediates, minimizing solvent waste and maximizing atom economy. A breakthrough in accessing complex bis-heterocycles, such as tetrazole-linked imidazo[1,5-a]pyridines, utilizes an azido-Ugi four-component reaction (4CR)[3][4].
Mechanistic Causality: The Ugi-azide reaction efficiently installs the tetrazole moiety but leaves the system sterically and electronically hindered from direct cyclization. By employing an acetic anhydride ( Ac2O )-mediated N-acylation-cyclization sequence post-deprotection, the nucleophilic nitrogen of the pyridine ring is forced into spatial proximity with the highly activated amide carbonyl. This transition state drastically lowers the activation energy required for dehydrative ring closure, driving the formation of the fully conjugated imidazo[1,5-a]pyridine core[3].
Mechanistic pathway for tetrazole-linked imidazo[1,5-a]pyridines via Ugi 4CR.
Ritter-Type Cyclizations via Lewis Acid Catalysis
A highly versatile approach to synthesizing imidazo[1,5-a]pyridine and benzazepine analogs leverages a unique Ritter-type reaction utilizing benzylic alcohols and nitriles[5][6].
Mechanistic Causality: Bismuth(III) trifluoromethanesulfonate ( Bi(OTf)3 ) acts as a highly carbophilic Lewis acid, abstracting the hydroxyl group to generate a stabilized benzylic cation. The addition of p−TsOH⋅H2O is the critical operational variable; it provides the necessary protic environment to facilitate the Ritter-type nucleophilic attack by the nitrile on the carbocation. The resulting nitrilium intermediate is subsequently trapped by the adjacent pyridine nitrogen, culminating in an intramolecular cyclization[5].
Oxidative C–H/C–S Functionalization
Iodine-mediated oxidative formal [4+1] cyclizations represent a powerful, metal-free pathway to functionalized imidazo[1,5-a]pyridines[7].
Mechanistic Causality: Molecular iodine acts as a mild oxidant, facilitating the initial condensation of 2-aminomethylpyridines with aldehydes to form an imine. In multicomponent variants incorporating sodium benzenesulfinates, the iodine catalyst drives simultaneous C–N and C–S bond formation via a radical or ionic cross-coupling pathway, yielding highly valuable 1-thio-substituted derivatives without the need for transition metal catalysts[7].
Quantitative Data & Efficiency Metrics
The following table synthesizes the quantitative performance of modern synthetic routes, providing a comparative framework for route selection based on target functionality and operational constraints.
| Synthetic Methodology | Key Reagents / Catalysts | Reaction Conditions | Yield Range | Key Strategic Advantage |
| Ugi-Azide 4CR + Cyclization | Picolinaldehyde, Isocyanide, TMSN3 , Ac2O | 75 °C, 1 h | 75–85% | Rapid access to unprecedented bis-heterocycles[3] |
| Ritter-Type Cyclization | Bi(OTf)3 (5 mol%), p−TsOH (7.5 eq), Nitrile | 150 °C, Overnight | 54–97% | Utilizes highly stable benzylic alcohol precursors[5] |
| Microwave 3-Component | Dipyridyl ketone, Aldehyde, NH4OAc , LiCl | MW (Microwave), 3 min | 70-90% | Extremely rapid; solvent-free or HOAc medium[8] |
| Iodine-Mediated C–S/C–N | 2-aminomethylpyridine, Aldehyde, Sulfinate, I2 | Mild Heating | 64–73% | Simultaneous dual bond formation (C-N and C-S)[7] |
| NHC Precursor Assembly | Picolinaldehyde, Amine, Formaldehyde, HCl | Mild, Polar solvent | >85% | Single-step access to unsymmetrical NHC ligands[2] |
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Each workflow includes embedded in-process checks to verify the success of critical intermediates.
Protocol A: Bi(OTf)₃-Catalyzed Ritter-Type Synthesis[5][6]
This protocol yields highly substituted imidazo[1,5-a]pyridines from readily available benzylic alcohols.
-
Preparation: In a thick-walled sealed tube, dissolve phenyl(pyridin-2-yl)methanol (0.54 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) to achieve a precise 0.3 M concentration.
-
Catalyst Loading & Activation: Add Bi(OTf)3 (5 mol %, 17.9 mg) and p−TsOH⋅H2O (7.5 equiv, 772.3 mg).
-
Validation Check: The reaction mixture should exhibit a distinct color shift, indicative of the stable benzylic cation generation upon acid addition.
-
-
Nitrile Addition: Inject the corresponding nitrile (e.g., acetonitrile, 15.0 equiv, 424 μL).
-
Cyclization: Seal the tube securely and stir at 150 °C in an oil bath overnight.
-
Causality: The high temperature and pressurized environment are thermodynamically required to overcome the activation energy barrier of the final dehydrative aromatization step.
-
-
Isolation: Cool to room temperature, carefully vent the tube, and purify the crude mixture via flash chromatography.
Self-validating experimental workflow for Bi(OTf)3-catalyzed Ritter-type cyclization.
Protocol B: Microwave-Assisted Three-Component Condensation[8]
A highly efficient, green-chemistry approach utilizing Lewis acid catalysis under microwave irradiation.
-
Reactant Mixing: Combine dipyridyl ketone (1 mmol), an aromatic aldehyde (2 mmol), ammonium acetate (6 mmol, 0.462 g), and LiCl (2 mmol, 0.1 g) in a microwave-safe vessel. Add 0.5 mL of glacial acetic acid.
-
Irradiation: Irradiate the mixture in a dedicated microwave reactor for exactly 3 minutes.
-
Causality: LiCl acts as a mild Lewis acid to activate the carbonyl groups. Microwave irradiation provides rapid, uniform dielectric heating, drastically reducing the reaction time from standard thermal hours to mere minutes while preventing byproduct degradation.
-
-
Workup: Wash the resulting solid residue with distilled water.
-
Validation Check: The immediate precipitation of a solid upon water addition confirms the formation of the highly hydrophobic fused aromatic core.
-
-
Purification: Recrystallize the crude product from an ethanol:acetone mixture to afford the pure imidazo[1,5-a]pyridine.
Protocol C: Ac₂O-Mediated Cyclization of Azido-Ugi Products[3]
-
Deprotection: Treat the isolated azido-Ugi product with 4 N HCl/dioxane (3.0 equiv) for 10 minutes to cleave the trityl protecting group.
-
Acylation-Cyclization: Add acetic anhydride ( Ac2O ) to achieve a concentration of 0.5 M and heat the mixture at 75 °C for 1 hour.
-
Validation Check: Monitor the reaction via TLC. The complete disappearance of the polar amine intermediate and the emergence of a highly fluorescent spot under UV light (254 nm) definitively indicates the successful formation of the fully conjugated, rigid imidazo[1,5-a]pyridine system.
References
-
Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters. 2
-
Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters. 3
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. 5
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules (MDPI). 7
-
One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry. 8
-
Convenient Preparation of a Novel Class of Imidazo[1,5-a]pyridines: Decisive Role by Ammonium Acetate in Chemoselectivity. The Journal of Organic Chemistry. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
experimental protocol for 7-Chloro-3-methylimidazo[1,5-a]pyridine synthesis
Application Note: Scalable Synthesis and Activation of 7-Chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic Acid
Mechanistic Rationale & Strategic Overview
The imidazo[1,5-a]pyridine scaffold is a privileged heteroaromatic pharmacophore, heavily utilized in the development of kinase inhibitors, including highly selective PI3K-α inhibitors for oncology applications[1]. The synthesis of the 7-chloro-3-methyl derivative requires precise regiocontrol and mild conditions to preserve the electron-rich bicyclic core.
Historically, accessing C1-carboxylated imidazo[1,5-a]pyridines involved multi-step oxidation sequences that often led to core degradation. This protocol utilizes a highly efficient, one-pot cascade strategy. By treating an N-((4-chloropyridin-2-yl)methyl)acetamide intermediate with trifluoroacetic anhydride (TFAA), a simultaneous cyclodehydration and electrophilic acylation occurs[2]. The resulting trifluoroethanone intermediate acts as a masked carboxylic acid, which is cleanly unmasked via a haloform-type cleavage using aqueous base[2][3]. This sequence provides the target 7-chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid in high yield and purity, ready for downstream activation to the acyl chloride[1].
Workflow Architecture
Synthesis workflow of 7-Chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid.
Step-by-Step Experimental Protocols
Step 1: Acetylation of the Primary Amine
Objective: Protect the primary amine and install the methyl group that will become the C3 position of the imidazo[1,5-a]pyridine core.
-
Preparation: Dissolve (4-chloropyridin-2-yl)methanamine (1.0 equiv, ~5.0 mmol) in anhydrous dichloromethane (DCM) (0.3 M) under a nitrogen atmosphere.
-
Reagent Addition: Add triethylamine (1.5 equiv) and cool the solution to 0 °C using an ice bath. Dropwise add acetic anhydride (1.1 equiv).
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Validation (Self-Validating System): Monitor the reaction via LC-MS. The primary amine peak should disappear, replaced by the product mass [M+H]+ = 185.0.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield crude N-((4-chloropyridin-2-yl)methyl)acetamide.
Step 2: Cyclodehydration and Electrophilic Acylation
Causality: TFAA serves a dual purpose. First, it acts as a powerful dehydrating agent, driving the Bischler-Napieralski cyclization of the acetamide. Second, the resulting imidazo[1,5-a]pyridine core is highly nucleophilic at the C1 position, which is immediately trapped by the trifluoroacetyl cation generated in situ[2][4].
-
Preparation: Dissolve the crude N-((4-chloropyridin-2-yl)methyl)acetamide (884 mg, 4.78 mmol) in anhydrous DCM (16.0 mL)[1].
-
Catalyst Addition: Add anhydrous pyridine (1.20 mL, 14.7 mmol, ~3.0 equiv) and cool the reaction vessel to –5 °C[1].
-
Acylation: Slowly add trifluoroacetic anhydride (TFAA) (1.50 mL, 10.7 mmol, ~2.2 equiv) dropwise to maintain the internal temperature below 0 °C[1].
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The solution will typically darken as the heteroaromatic core forms.
-
Workup: Carefully quench with ice water. Extract the aqueous phase with DCM. Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (silica gel, Hexanes/EtOAc) to isolate 1-(7-chloro-3-methylimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone.
Step 3: Haloform Cleavage to the Carboxylic Acid
Causality: The 2,2,2-trifluoroacetyl group is highly susceptible to nucleophilic attack. Hydroxide attacks the carbonyl, and the -CF3 group departs as a stable leaving group (forming fluoroform gas), cleanly yielding the carboxylate without the need for harsh oxidants[2].
-
Preparation: Charge a microwave vial equipped with a magnetic stirrer bar with a suspension of 1-(7-chloro-3-methylimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone (400 mg, 1.52 mmol)[1].
-
Hydrolysis: Add 2M aqueous NaOH solution (4.50 mL, 9.00 mmol, ~6.0 equiv)[1].
-
Reaction: Seal the vial and heat the mixture (conventional heating or microwave) at 80 °C for 2-4 hours until the suspension dissolves and LC-MS indicates complete consumption of the starting material.
-
Isolation: Cool the mixture to 0 °C and carefully acidify to pH ~3-4 using 2M HCl. The product, 7-chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid, will precipitate as an amorphous beige solid[1].
-
Filtration: Filter the solid, wash with cold water, and dry under high vacuum (260 mg, 81% yield)[1].
Step 4: Activation to Acyl Chloride (Downstream Application)
Causality: To utilize the synthesized core in drug development (e.g., coupling with complex anilines), the stable carboxylic acid must be converted into a highly reactive electrophile[1].
-
Preparation: Suspend 7-chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv) in anhydrous toluene or DCM.
-
Activation: Add thionyl chloride (SOCl2) (2.0-3.0 equiv) and a catalytic drop of DMF[1].
-
Reaction: Stir at 60 °C for 2 hours. Gas evolution (SO2, HCl) will cease upon completion.
-
Workup: Concentrate the mixture in vacuo to remove all unreacted SOCl2 and solvent. The resulting 7-chloro-3-methylimidazo[1,5-a]pyridine-1-carbonyl chloride should be used immediately in the next coupling step without further purification[1].
Quantitative Analytical Summary
The following table summarizes the expected quantitative metrics and analytical validation markers for the synthesized intermediates and final product based on established literature and patent data[1][2].
| Synthesis Step | Target Compound | Yield (%) | LC-MS [M+H]+ | Reaction Time | Temp |
| Step 1 | N-((4-chloropyridin-2-yl)methyl)acetamide | 92 - 95% | 185.0 | 2 hours | 0 °C to RT |
| Step 2 | 1-(7-chloro-3-methylimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone | 70 - 78% | 263.0 | 12 hours | -5 °C to RT |
| Step 3 | 7-Chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid | 81% | 211.1 | 2 - 4 hours | 80 °C |
| Step 4 | 7-Chloro-3-methylimidazo[1,5-a]pyridine-1-carbonyl chloride | Quantitative | N/A (Reactive) | 2 hours | 60 °C |
Sources
High-Throughput Screening of PI3Kα Inhibitors: Utilizing the 7-Chloro-3-methylimidazo[1,5-a]pyridine Scaffold
Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Version: 1.0
Executive Summary & Mechanistic Rationale
Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that regulate cellular growth, survival, and proliferation. Aberrant activation of the PI3K/AKT/mTOR pathway—often driven by PIK3CA mutations—is a hallmark of numerous malignancies[1]. While pan-PI3K inhibitors exist, their clinical utility is severely limited by off-target toxicities, such as severe hyperinsulinemia and hyperglycemia, necessitating the development of highly isoform-selective PI3Kα inhibitors[2].
In modern drug discovery, the 7-Chloro-3-methylimidazo[1,5-a]pyridine core has emerged as a privileged, highly modular scaffold for targeting the PI3K/Akt pathway.
Causality in Scaffold Selection:
-
Hinge-Binding Competence: The nitrogen atoms within the imidazo[1,5-a]pyridine bicyclic system act as highly efficient hydrogen bond acceptors, interacting directly with the valine hinge residue (Val851) in the ATP-binding pocket of PI3Kα.
-
Steric and Electronic Tuning: The 3-methyl group provides a precise steric fit into the hydrophobic pocket adjacent to the hinge, driving initial binding affinity.
-
Late-Stage Functionalization: The 7-chloro substituent is strategically positioned to point toward the solvent-exposed region or selectivity pocket. In High-Throughput Screening (HTS), this halogen serves as an essential synthetic handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings during hit-to-lead optimization.
-
Library Generation: The commercially available 1-carboxylic acid derivative (7-Chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid) enables rapid, high-yielding amide couplings with diverse amine libraries directly in multi-well plates[1].
PI3K/AKT Signaling Pathway and Target Inhibition Mechanism.
Experimental Workflows & Protocols
To identify potent PI3Kα inhibitors, the workflow integrates in-plate combinatorial library synthesis with a luminescence-based biochemical assay.
HTS Workflow for Imidazo[1,5-a]pyridine-based PI3Kα Inhibitors.
Protocol 1: In-Plate Focused Library Generation
This protocol details the synthesis of a focused library using 7-Chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid.
Causality for Methodology: Amide coupling is utilized because it is highly robust and requires minimal purification. Generating the library directly in 384-well format minimizes material loss and allows immediate transfer to the biochemical assay plates.
Step-by-Step Procedure:
-
Core Activation: In a master reservoir, dissolve 7-Chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid (100 mM) in anhydrous DMF. Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Incubate at room temperature for 15 minutes to form the active ester.
-
Amine Aliquoting: Using an automated liquid handler, dispense 1.2 equivalents of diverse primary and secondary amines (from a pre-plated library) into a 384-well polypropylene "Mother Plate".
-
Coupling Reaction: Dispense the activated core mixture into the Mother Plate. Seal and agitate at 400 rpm for 12 hours at room temperature.
-
Solvent Removal: Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac).
-
Resuspension: Re-dissolve the crude products in 100% DMSO to a final nominal concentration of 10 mM. This serves as the master library for HTS.
Protocol 2: High-Throughput Biochemical Screening (ADP-Glo Assay)
Causality for Methodology: The ADP-Glo assay is selected over TR-FRET because HTS libraries often contain highly conjugated, fluorescent compounds that cause false positives/negatives in fluorescence-based assays. ADP-Glo relies on luminescence, which is unaffected by compound autofluorescence[3].
Self-Validating System: This protocol mandates the inclusion of positive controls (known inhibitors like Alpelisib) and negative controls (DMSO vehicle) to calculate the Z'-factor. A plate is only validated and analyzed if the Z'-factor is ≥ 0.5.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.01% BSA, 1 mM EGTA, 0.01% CHAPS. (Note: CHAPS prevents enzyme aggregation and non-specific binding to plate walls).
-
Enzyme/Lipid Mix: Dilute recombinant human PI3Kα (p110α/p85α) and PIP2:PS lipid kinase substrate in Kinase Buffer.
-
ATP Mix: Prepare ultra-pure ATP in Kinase Buffer at 2X the final required concentration (typically at the Km of the enzyme, ~20 µM).
-
-
Compound Dispensing (Acoustic Transfer): Using an Echo Acoustic Dispenser, transfer 25 nL of the 10 mM compound library from the Mother Plate to a 384-well low-volume white assay plate. Causality: Acoustic dispensing avoids tip carryover and keeps the final DMSO concentration strictly at 0.5%, preventing DMSO-induced kinase denaturation.
-
Enzyme Addition: Dispense 2.5 µL of the Enzyme/Lipid Mix into the assay plate. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 2.5 µL of the ATP Mix to start the kinase reaction. Centrifuge briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Mechanism: This reagent terminates the kinase reaction and depletes any unconsumed ATP, ensuring background noise is eliminated.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts the generated ADP back to ATP and introduces luciferase/luciferin to produce a luminescent signal proportional to kinase activity.
-
Readout & Validation: Read luminescence on a multi-mode microplate reader (e.g., EnVision). Calculate the Z'-factor using the formula: Z′=1−∣μDMSO−μAlpelisib∣3(σDMSO+σAlpelisib) .
Data Presentation & Hit Triage
Once the primary screen is complete, compounds are triaged based on their IC50 values against PI3Kα and counter-screened against PI3Kβ and PI3Kγ to ensure isoform selectivity[3]. The table below illustrates the expected data structure for prioritizing hits derived from the 7-Chloro-3-methylimidazo[1,5-a]pyridine scaffold.
| Compound ID | R-Group (Amide Modification) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Fold (α vs β) | HTS Triage Status |
| CMPD-001 | Morpholine derivative | 12.4 | >10,000 | 8,500 | >800x | Lead Candidate |
| CMPD-045 | Piperazine derivative | 45.1 | 4,200 | 1,100 | ~93x | Secondary Hit |
| CMPD-112 | Fluorophenyl derivative | 8.2 | 15.4 | 45.0 | ~1.8x | Rejected (Pan-PI3K) |
| Alpelisib | (Positive Control) | 4.6 | 1,156 | 250 | ~250x | Validated |
Table 1: Representative HTS Hit Triage Data. Compounds with >100-fold selectivity for PI3Kα over other class I isoforms are prioritized for secondary cellular screening.
Secondary Screening: Cellular Target Engagement
Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. Hits from the primary screen must be validated in a cellular context.
Cellular p-AKT Assay Rationale: PI3Kα directly phosphorylates PIP2 to PIP3, which recruits and activates AKT via phosphorylation at Ser473 and Thr308. Measuring the reduction of p-AKT (Ser473) in a PIK3CA-mutant cancer cell line (e.g., MCF-7 breast cancer cells) provides direct evidence of target engagement.
Protocol Summary:
-
Seed MCF-7 cells in 384-well tissue culture plates at 5,000 cells/well.
-
Treat with serial dilutions of HTS hits for 2 hours.
-
Lyse cells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantify p-AKT (Ser473) levels using a homogeneous TR-FRET immunoassay (e.g., HTRF® cellular assay).
-
Calculate cellular IC50 values to bridge the gap between biochemical affinity and cellular target engagement.
References
- WO2021222556A1 - PI3K-α INHIBITORS AND METHODS OF USE THEREOF Source: Google P
- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt p
- In Silico Discovery of a Novel Natural Product Targeting PI3Kα for the Treatment of Head and Neck Squamous Cell Carcinoma Source: PMC (PubMed Central)
- Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)
Sources
Application Notes & Protocols: The 7-Chloro-3-methylimidazo[1,5-a]pyridine Scaffold in Modern Drug Discovery
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of clinically successful drugs. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The nitrogen-fused heterocyclic system, imidazopyridine, is a prominent member of this elite group.[1][2] Its isomers, particularly imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, have garnered immense interest for their synthetic tractability and broad spectrum of pharmacological activities.[2][3]
This guide focuses on a specific, promising derivative: 7-Chloro-3-methylimidazo[1,5-a]pyridine . We will delve into the rationale behind its selection as a drug discovery platform, provide detailed synthetic and analytical protocols, and explore its potential applications in targeting critical disease pathways. The presence of a chloro group at the 7-position offers a strategic handle for further chemical modification, while the methyl group at the 3-position can influence binding pocket interactions and metabolic stability. This combination makes it a versatile starting point for developing novel therapeutics.
Part 1: The Imidazo[1,5-a]pyridine Core - A Structural Overview
The imidazo[1,5-a]pyridine nucleus is a bicyclic aromatic heterocycle that offers a unique spatial arrangement of nitrogen atoms, providing multiple points for hydrogen bonding and other non-covalent interactions with biological macromolecules.[3] This structural feature, combined with its π-conjugated framework, allows for extensive chemical modifications to fine-tune its electronic and steric properties, making it a highly adaptable scaffold for drug design.[3]
Why 7-Chloro-3-methylimidazo[1,5-a]pyridine?
The strategic placement of substituents on the core ring system is a cornerstone of rational drug design. The 7-Chloro-3-methyl variant offers several advantages:
-
The 7-Chloro Group: This electron-withdrawing group can significantly alter the electronic properties of the ring system, potentially enhancing binding affinity. More importantly, it serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a vast chemical space.
-
The 3-Methyl Group: This small alkyl group can provide beneficial steric interactions within a target's binding site and can improve metabolic stability by blocking a potential site of oxidation.
The combination of these features makes 7-Chloro-3-methylimidazo[1,5-a]pyridine an excellent starting point for library synthesis and lead optimization campaigns.
Part 2: Synthesis and Derivatization Strategies
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various modern organic chemistry methodologies. A common and efficient approach involves the cyclization of appropriately substituted pyridine precursors.
General Synthetic Workflow
A representative synthetic workflow for creating a library of imidazo[1,5-a]pyridine derivatives is outlined below. This process typically starts with a substituted pyridine, which undergoes cyclization to form the core scaffold, followed by diversification.
Caption: General workflow for synthesis and diversification.
Protocol 1: Synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol (A Representative Analog)
This protocol is adapted from a known synthesis of a similar scaffold and illustrates the key steps involved in forming the imidazo[1,5-a]pyridine ring system.[4][5]
Rationale: This multi-step synthesis starts with a commercially available substituted pyridine. The key step is the intramolecular cyclization to form the fused imidazole ring. The use of triphosgene provides a reliable method for this transformation.
Materials:
-
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
-
Triphosgene
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Step-by-Step Procedure:
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Triphosgene Addition: Slowly add a solution of triphosgene (0.6-0.7 equivalents) in DCM to the reaction mixture. Causality Note: Triphosgene is a safer alternative to phosgene gas and serves as the carbon source for the carbonyl group in the newly formed ring. The slow addition at low temperature controls the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol.
Part 3: Biological Applications and Therapeutic Targets
The imidazo[1,5-a]pyridine scaffold has demonstrated remarkable versatility, with derivatives showing activity against a wide range of diseases, most notably cancer.[6]
Key Therapeutic Areas:
-
Oncology: This is the most explored area for this scaffold. Derivatives have been shown to act as:
-
Kinase Inhibitors: Specifically targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, which are crucial for cancer cell growth and proliferation.[6][7][8][9]
-
Tubulin Polymerization Inhibitors: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
Bromodomain (BRD4) Inhibitors: Targeting epigenetic regulators involved in the transcription of key oncogenes.[10][11]
-
-
Infectious Diseases: Some derivatives have shown promise as inhibitors of viral enzymes like HIV-1 protease.[6]
-
Central Nervous System (CNS): Activity at serotonin receptors (5-HT4) suggests potential applications in neurological disorders.[6]
Summary of Biological Activities of Imidazo[1,5-a]pyridine Derivatives
| Derivative Class | Target/Mechanism | Therapeutic Area | Reference |
| General Imidazo[1,5-a]pyridines | EGFR Tyrosine Kinase | Cancer | [6] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Tubulin Polymerization, PI3K/Akt Pathway | Cancer | [7] |
| 7-methylimidazo[1,5-a]pyrazin-8(7H)-one | BRD4 Bromodomain | Cancer | [10] |
| General Imidazo[1,5-a]pyridines | HIV-1 Protease, 5-HT4 Receptor | HIV, CNS Disorders | [6] |
| Ru(III) Complexes | DNA Intercalation | Cancer, Antimicrobial | [12] |
Featured Signaling Pathway: The PI3K/Akt/mTOR Axis
Many imidazo[1,5-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Part 4: Protocols for Biological Evaluation
A tiered approach is recommended for evaluating new derivatives based on the 7-Chloro-3-methylimidazo[1,5-a]pyridine scaffold.
Experimental Evaluation Workflow
Caption: A typical workflow for biological evaluation.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and high-throughput method for initial screening of cytotoxic compounds.
Materials:
-
Human cancer cell lines (e.g., HCC827, HL-60)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. Causality Note: This incubation period allows the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Causality Note: Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) value for each compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). This is a common mechanism for anticancer agents, particularly those targeting tubulin or DNA replication.[7]
Materials:
-
Human cancer cell line
-
Test compound
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Step-by-Step Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its GI₅₀ concentration for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. Causality Note: Fixation permeabilizes the cell membrane to allow the DNA-staining dye to enter.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Part 5: Conclusion and Future Directions
The 7-Chloro-3-methylimidazo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic accessibility and the broad range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery campaigns targeting cancer, infectious diseases, and neurological disorders.
Future research should focus on:
-
Library Expansion: Utilizing the 7-chloro position for extensive diversification to explore new structure-activity relationships.
-
Target Deconvolution: For compounds with potent cytotoxic activity, identifying the specific molecular target is crucial for further development.
-
Pharmacokinetic Profiling: Optimizing derivatives for improved ADME (absorption, distribution, metabolism, and excretion) properties to ensure their viability as clinical candidates.
By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to discover and develop the next generation of innovative medicines.
References
- Nguyen, T. H. T., et al. (2024). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports.
- Volpi, G., & Rabezzana, R. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.
- ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate.
- Kryg, M., et al. (n.d.). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Chemistry – A European Journal.
- ResearchGate. (2021). Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. ResearchGate.
- Kamal, A., et al. (n.d.). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
- ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv.
- PubMed. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
- Semantic Scholar. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
- ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
- SpringerLink. (2010). Characterization and pharmacological evaluation of new pyridine analogs. SpringerLink.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
- PubMed. (2017). Design, Synthesis and Biological Evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD4 Inhibitors. PubMed.
- PMC. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC.
- Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie.
- PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- Benchchem. (n.d.). Comparative Biological Activity of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives. Benchchem.
- ResearchGate. (2018). MEDICINAL CHEMISTRY RESEARCH Development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as a novel chemical series of BRD4 inhibitors. ResearchGate.
- ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing.
- RSC Publishing. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI.
- ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications.
- MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
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- 12. researchgate.net [researchgate.net]
Protocol for Scaling Up 7-Chloro-3-methylimidazo[1,5-a]pyridine Synthesis
Introduction & Strategic Rationale
The imidazo[1,5-a]pyridine scaffold is a privileged nitrogen-fused bicyclic pharmacophore, prominently featured in the development of highly selective PI3K-α inhibitors for oncology[1]. As drug candidates progress from discovery to preclinical development, the demand for functionalized building blocks like 7-chloro-3-methylimidazo[1,5-a]pyridine increases exponentially.
While discovery-scale syntheses often rely on diverse, sometimes exotic, cyclization strategies[2], scaling up requires a highly robust, self-validating, and thermodynamically safe approach. This application note details a scalable, two-step Bischler-Napieralski-type protocol starting from commercially available (4-chloropyridin-2-yl)methanamine.
Mechanistic Causality & Scale-Up Engineering
A successful scale-up is not merely a multiplication of reagents; it requires a fundamental understanding of the mechanistic causality behind every experimental choice to ensure a self-validating and safe system.
-
Acylation Strategy (Step 1): The conversion of the primary amine to the corresponding acetamide is achieved using acetic anhydride ( Ac2O ) rather than acetyl chloride. Acetyl chloride generates stoichiometric HCl gas, which rapidly protonates the unreacted starting amine. At scale, this leads to the precipitation of thick, unstirrable hydrochloride salts and incomplete conversion. Ac2O generates acetic acid, which is easily buffered by triethylamine ( Et3N ), maintaining a homogeneous and easily agitated solution.
-
Cyclodehydration Dynamics (Step 2): The core imidazo[1,5-a]pyridine ring is formed via a POCl3 -mediated cyclodehydration. POCl3 acts as an electrophilic activator, converting the amide carbonyl oxygen into a highly reactive phosphorodichloridate leaving group. This facilitates an intramolecular nucleophilic attack by the pyridine nitrogen. Toluene is explicitly selected as the solvent over dichloromethane (DCM). The cyclization possesses a high activation energy barrier that requires sustained heating at 90–100 °C—a temperature unachievable in unpressurized DCM (b.p. 39 °C).
-
Thermal Management & Reverse Quenching: The most critical safety hazard in this workflow is the destruction of unreacted POCl3 . POCl3 reacts violently with water, releasing massive amounts of heat, HCl, and phosphoric acid. Direct addition of water to the reactor can vaporize the toluene solvent, leading to catastrophic overpressurization. To mitigate this, a reverse quench is mandated: the hot reaction mixture is slowly transferred into a secondary vessel containing a large volume of vigorously stirred, chilled aqueous NaOH. This ensures the exotherm is controlled and the generated acids are immediately neutralized.
Experimental Protocols
Step 1: Synthesis of N-((4-chloropyridin-2-yl)methyl)acetamide
-
Preparation: Charge a glass-lined reactor with (4-chloropyridin-2-yl)methanamine (1.0 eq) and Dichloromethane (10 volumes).
-
Buffering: Add Triethylamine (1.5 eq) and initiate moderate agitation. Cool the internal temperature to 0–5 °C using a jacketed chiller.
-
Acylation: Add Acetic Anhydride (1.1 eq) dropwise over 1–2 hours. Quality Control: Maintain the internal temperature below 10 °C to suppress the formation of di-acetylated impurities.
-
Maturation: Remove cooling and allow the reaction to warm to 20–25 °C. Stir for 2 hours.
-
Workup: Quench the reaction with Deionized Water (5 vol). Separate the phases. Wash the organic layer sequentially with saturated aqueous NaHCO3 (5 vol) and brine (5 vol).
-
Isolation: Concentrate the organic layer under reduced pressure to afford the intermediate as an off-white solid. (Proceed to Step 2 without further purification).
Step 2: Cyclodehydration to 7-Chloro-3-methylimidazo[1,5-a]pyridine
-
Preparation: Charge a dry, glass-lined reactor with the intermediate from Step 1 (1.0 eq) and anhydrous Toluene (10 volumes).
-
Activation: Add POCl3 (3.0 eq) dropwise at 20–25 °C.
-
Cyclization: Heat the reaction mixture to an internal temperature of 90 °C. Stir for 4–6 hours. Monitor the reaction via HPLC until the intermediate is >98% consumed.
-
Cooling: Cool the reaction mixture to 20 °C.
-
Reverse Quench (Critical): In a separate, larger reactor, prepare a quench solution of 2M NaOH (20 volumes) and chill to 0–5 °C. Slowly transfer the toluene reaction mixture into the quench reactor under vigorous agitation. Safety Limit: Adjust the transfer rate to ensure the internal temperature of the quench reactor never exceeds 20 °C.
-
Extraction: Allow the layers to separate. Extract the aqueous phase with Ethyl Acetate (2 × 5 vol).
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate. Crystallize the crude residue from an Ethyl Acetate/Heptane (1:4) mixture to yield the target product as a pale yellow solid.
Quantitative Data & Scale-Up Metrics
The protocol demonstrates excellent scalability, maintaining high yields and purity profiles across multiple orders of magnitude.
| Scale (Starting Material) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | HPLC Purity (%) |
| 10 g (Bench Scale) | 96.0 | 85.0 | 81.6 | >99.0 |
| 100 g (Kilo-lab Prep) | 95.5 | 82.5 | 78.8 | >98.5 |
| 1.0 kg (Pilot Scale) | 94.0 | 80.0 | 75.2 | >98.5 |
Process Visualization
Workflow and safety steps for 7-chloro-3-methylimidazo[1,5-a]pyridine scale-up.
References
- Source: Google Patents (WO2021222556A1)
-
Title: Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles Source: Organic & Biomolecular Chemistry (RSC Advances) URL: [Link]
Sources
Application Notes and Protocols for Cell-Based Assays Using 7-Chloro-3-methylimidazo[1,5-a]pyridine
Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Structure in Modern Drug Discovery
The imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and versatile synthetic accessibility have established it as a "privileged structure," forming the foundation of numerous biologically active compounds.[2][3] Molecules incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular properties.[4][5][6][7]
Several imidazo[1,5-a]pyridine derivatives have advanced into clinical development or are components of approved drugs, underscoring their therapeutic relevance.[2] For instance, derivatives have been designed as potent and selective inhibitors of key cellular targets like the Bromodomain and Extra-Terminal (BET) protein BRD4 and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, both critical targets in oncology.[4][8]
Furthermore, the imidazo[1,5-a]pyridine nucleus often imparts favorable photophysical properties, with many derivatives exhibiting intrinsic fluorescence.[1][9][10] This characteristic opens a second avenue of application in cell-based assays: their use as fluorescent probes for cellular imaging. The emission properties can be highly sensitive to the local microenvironment (solvatochromism), making them excellent candidates for visualizing cellular structures, such as lipid membranes, or for tracking compound uptake and distribution.[11][12]
This document provides detailed protocols for characterizing a novel derivative, 7-Chloro-3-methylimidazo[1,5-a]pyridine , in two fundamental and widely applicable cell-based assay formats:
-
A quantitative assessment of its cytotoxic potential , a critical first step for any compound with therapeutic aspirations, particularly in oncology.
-
A qualitative and quantitative protocol for its use in fluorescence microscopy , leveraging the inherent optical properties of the scaffold to investigate its subcellular localization.
These protocols are designed to be comprehensive, providing not only the step-by-step methodology but also the scientific rationale behind key steps, enabling researchers to adapt and validate these methods for their specific cellular models.
Part 1: Assessment of Cytotoxicity using a Resazurin-Based Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of 7-Chloro-3-methylimidazo[1,5-a]pyridine. The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.
Causality and Experimental Design
The choice of a resazurin-based assay is deliberate. It is a homogeneous ("add-and-read") assay that is non-lytic, allowing for kinetic monitoring if desired. Its sensitivity is generally higher than that of tetrazolium salts like MTT, and it requires fewer steps, reducing the potential for handling errors. The workflow is designed to test a range of compound concentrations to generate a dose-response curve, from which the IC₅₀ value can be accurately interpolated.
Experimental Workflow Diagram
Caption: Workflow for the resazurin-based cytotoxicity assay.
Materials and Reagents
-
7-Chloro-3-methylimidazo[1,5-a]pyridine
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., PrestoBlue™ or alamarBlue™)
-
DMSO (cell culture grade)
-
96-well clear-bottom, black-walled microplates
-
Multichannel pipette
-
Fluorescence plate reader
Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions (37°C, 5% CO₂) until they reach 70-80% confluency.
-
Harvesting: Wash cells with PBS, then add Trypsin-EDTA and incubate to detach cells. Neutralize trypsin with complete medium.
-
Counting: Count cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired density (e.g., 5,000 cells/100 µL for many cancer cell lines). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: The optimal seeding density is critical and must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
-
Incubation: Incubate the plate overnight to allow cells to attach and recover.
Day 2: Compound Addition
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 7-Chloro-3-methylimidazo[1,5-a]pyridine in DMSO.
-
Serial Dilutions: Perform a serial dilution of the compound in complete medium. For a top concentration of 100 µM, you might prepare a 2X working stock (200 µM) and then perform 1:2 serial dilutions.
-
Control Wells: Prepare wells with medium only (no cells, "Blank"), cells with medium containing DMSO at the highest concentration used ("Vehicle Control"), and cells with medium only ("Untreated Control").
-
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This minimizes disturbance to the cell monolayer. Alternatively, add a small volume (e.g., 1-2 µL) of a more concentrated stock directly, though this can introduce variability.
-
Incubation: Return the plate to the incubator for a duration relevant to the expected mechanism of action (typically 48 or 72 hours).
Day 4/5: Assay Readout
-
Reagent Addition: Add the resazurin reagent to each well according to the manufacturer's instructions (typically 10-20% of the well volume).
-
Incubation: Incubate at 37°C for 1-4 hours. The incubation time should be optimized to ensure the signal from the vehicle control wells is well above the blank and within the linear range of the plate reader.
-
Measurement: Read the fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Normalization: Normalize the data by setting the average fluorescence of the "Vehicle Control" wells to 100% viability. Calculate the percent viability for each compound concentration: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀ value.
| Parameter | Description | Example Value |
| Cell Line | Human cervical adenocarcinoma | HeLa |
| Seeding Density | Cells per well | 5,000 |
| Treatment Duration | Hours | 72 |
| Top Concentration | µM | 100 |
| Vehicle | Solvent | 0.1% DMSO |
| Calculated IC₅₀ | µM | To be determined |
Part 2: Cellular Imaging with Fluorescence Microscopy
Given that imidazo[1,5-a]pyridine derivatives are often fluorescent, this protocol outlines a method to assess the utility of 7-Chloro-3-methylimidazo[1,5-a]pyridine as a fluorescent probe for live-cell imaging. The goal is to determine if the compound enters living cells and to observe its subcellular localization.
Rationale and Workflow Design
This experiment is designed to be a primary screen for the compound's imaging potential. By co-staining with well-characterized organelle-specific dyes, we can identify the compound's target compartments. A time-course analysis can reveal uptake kinetics, while a concentration titration will determine the optimal imaging concentration that provides a good signal-to-noise ratio without inducing phototoxicity or acute cytotoxic effects.
Cellular Imaging Workflow Diagram
Caption: Workflow for live-cell fluorescence imaging.
Materials and Reagents
-
7-Chloro-3-methylimidazo[1,5-a]pyridine
-
Cell line of interest
-
Glass-bottom dishes or chamber slides suitable for high-resolution microscopy
-
Live-cell imaging buffer (e.g., FluoroBrite™ DMEM or phenol red-free medium)
-
Hoechst 33342 (for nuclear co-staining)
-
MitoTracker™ Red CMXRos or LysoTracker™ Red DND-99 (for mitochondrial or lysosomal co-staining)
-
High-resolution fluorescence microscope with appropriate filter sets
Step-by-Step Protocol
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging. Incubate overnight.
-
Trustworthiness: Using glass-bottom dishes is essential for high-resolution imaging to minimize optical distortion.
-
-
Compound Preparation: Prepare a working solution of 7-Chloro-3-methylimidazo[1,5-a]pyridine in imaging buffer. A starting concentration of 1-10 µM is recommended.
-
Cell Staining: a. Gently wash the cells twice with pre-warmed imaging buffer. b. Add the imaging buffer containing 7-Chloro-3-methylimidazo[1,5-a]pyridine to the cells. c. Incubate for 15-60 minutes at 37°C.
-
Co-staining (Optional but Recommended): a. During the last 15 minutes of incubation, add other live-cell stains as required. For example, add Hoechst 33342 to a final concentration of 1 µg/mL to stain the nucleus. b. Expertise: The choice of co-stain is critical. Ensure its emission spectrum does not significantly overlap with the expected emission of the imidazopyridine derivative to prevent spectral bleed-through. The fluorescence of imidazo[1,5-a]pyridines is often in the blue-to-green range (~450-500 nm), making red-shifted organelle probes ideal.[9][10]
-
Imaging: a. Place the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. b. First, locate cells using brightfield or DIC optics. c. Acquire fluorescence images. Start by determining the optimal excitation wavelength and emission filter for 7-Chloro-3-methylimidazo[1,5-a]pyridine. Based on analogs, excitation is likely in the range of 360-400 nm.[9] d. Capture images for each channel sequentially to avoid crosstalk.
Data Interpretation
-
Uptake: The presence of a fluorescent signal within the cell boundaries that is significantly above the background indicates cellular uptake.
-
Localization: Compare the fluorescence pattern of 7-Chloro-3-methylimidazo[1,5-a]pyridine with the patterns from the organelle-specific co-stains. Overlap (co-localization) suggests accumulation in that specific organelle. For example, if the compound's signal overlaps with the Hoechst signal, it is localizing to the nucleus.
-
Photostability: Assess the photostability by acquiring images over time under continuous illumination. A rapid decrease in intensity suggests photobleaching, which may limit its use in long-term imaging experiments.
| Parameter | Recommended Starting Condition |
| Compound Concentration | 1-10 µM |
| Incubation Time | 30 minutes |
| Co-stain (Nucleus) | Hoechst 33342 |
| Co-stain (Mitochondria) | MitoTracker™ Red CMXRos |
| Imaging Buffer | Phenol red-free medium |
References
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. ()
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. ()
- IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
- Design, Synthesis and Biological Evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)
- 7-Chloro-2-methylimidazo[4,5-c]pyridine. MilliporeSigma. ()
- Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simul
- Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. ()
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. ()
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). ()
- Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes. PMC. ()
- Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C (RSC Publishing). ()
- (PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. ()
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. UniTo. ()
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. ()
- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. ()
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- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iris.unito.it [iris.unito.it]
- 11. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Utilizing the 7-Chloro-3-methylimidazo[1,5-a]pyridine Scaffold for PI3K-α Enzymatic Inhibition Studies
Executive Summary & Mechanistic Rationale
The development of highly selective kinase inhibitors requires versatile chemical scaffolds capable of precisely orienting functional groups within conserved binding pockets. The 7-Chloro-3-methylimidazo[1,5-a]pyridine core has emerged as a privileged nitrogen-rich heterocyclic scaffold in medicinal chemistry, particularly for targeting the Phosphoinositide 3-kinase (PI3K) family[1].
Causality in Scaffold Design: The imidazo[1,5-a]pyridine core acts as a rigid bioisostere for the purine ring of adenosine triphosphate (ATP)[2]. The strategic placement of the 3-methyl group restricts the conformational freedom of the molecule, locking it into an optimal binding pose within the narrow ATP-binding hinge region of Class I PI3Ks. Simultaneously, the 7-chloro position serves as an ideal synthetic handle for late-stage diversification (e.g., via Suzuki-Miyaura cross-coupling), allowing researchers to systematically probe the hydrophobic specificity pockets of the kinase domain to achieve isoform selectivity[1].
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell survival and proliferation[3]. Because pan-PI3K inhibitors often suffer from severe off-target toxicities (such as hyperinsulinemia and hyperglycemia), utilizing this specific scaffold allows for the design of isoform-selective PI3K-α inhibitors[1].
Fig 1: PI3K/Akt/mTOR pathway and targeted inhibition by imidazo[1,5-a]pyridine derivatives.
Experimental Workflow: A Self-Validating System
To rigorously evaluate the inhibitory profile of derivatives synthesized from this scaffold, a two-tiered testing cascade is required. Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or active efflux. Therefore, cell-free enzymatic profiling must be paired with cellular target engagement assays.
Fig 2: Experimental workflow for evaluating imidazo[1,5-a]pyridine-based kinase inhibitors.
Protocol 1: Cell-Free Enzymatic Inhibition Profiling
Rationale & Causality: Direct radiometric assays are hazardous and low-throughput. The ADP-Glo™ Kinase Assay is a homogeneous, luminescent alternative that directly quantifies ADP produced during the kinase reaction[4]. By setting the ATP concentration strictly at the Km of PI3K-α (approx. 25 µM), we ensure that the assay is highly sensitive to competitive inhibitors binding at the hinge region. If ATP were saturating, it would outcompete the imidazo[1,5-a]pyridine derivatives, artificially inflating the apparent IC50 [4].
Step-by-Step Methodology
-
Reagent Preparation: Prepare 1X PI3K Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA). Thaw PIP2:3PS lipid substrate and recombinant PI3K-α (p110α/p85α) enzyme on ice[4].
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 0.5 µL to a 384-well low-volume white plate (ensuring final DMSO concentration is <1% to prevent enzyme denaturation)[4].
-
Kinase Reaction: Add 4 µL of the PI3K-α/Lipid mixture to the compound wells. Initiate the reaction by adding 0.5 µL of 250 µM ATP (yielding a final assay concentration of 25 µM ATP). Incubate at 25°C for 60 minutes[4].
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at 25°C[5].
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes in the dark[6].
-
Readout: Measure luminescence using a multimode microplate reader (integration time 0.5–1.0 sec)[7].
System Validation & Quality Control
-
Positive Control: Include Alpelisib (BYL719), a clinically validated selective PI3K-α inhibitor, to benchmark potency[8].
-
Assay Robustness (Z'-factor): Calculate the Z'-factor using DMSO vehicle (negative control) and no-enzyme (100% inhibition) wells. A Z'-factor ≥0.6 validates the assay's robustness and structural integrity[4].
Protocol 2: Cellular Target Engagement (Western Blotting)
Rationale & Causality: Because PI3K-α directly phosphorylates PIP2 to PIP3, which subsequently recruits and activates Akt, measuring the phosphorylation status of Akt at Ser473 serves as a highly reliable, downstream biomarker for PI3K-α target engagement[9]. MCF-7 breast cancer cells are utilized because they harbor a PIK3CA E545K mutation, rendering their survival highly dependent on this specific pathway[3].
Step-by-Step Methodology
-
Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with varying concentrations of the imidazo[1,5-a]pyridine derivative (e.g., 10 nM to 10 µM) for 2 hours.
-
Causality Note: A short 2-hour exposure is chosen to capture direct kinase inhibition before compensatory feedback loops (e.g., RTK upregulation) obscure the primary pharmacological effect.
-
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.
-
Causality Note: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases (like PTEN) will rapidly dephosphorylate p-Akt during lysis, yielding false-negative results[9].
-
-
Protein Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH (loading control) overnight at 4°C. Follow with HRP-conjugated secondary antibodies.
-
Detection: Develop using ECL substrate and image via chemiluminescence.
System Validation & Quality Control
-
Pathway Ablation Control: Include Wortmannin (a covalent pan-PI3K inhibitor) at 500 nM as a positive control for complete pathway ablation[3].
-
Normalization: Normalize p-Akt densitometry signals to total Akt to ensure apparent inhibition is not an artifact of total protein degradation or unequal loading[3].
Quantitative Data Presentation
To evaluate the success of the scaffold functionalization, quantitative data must be systematically compared. Below is a representative data structure for evaluating the synthesized library.
Table 1: Representative Profiling Data for 7-Chloro-3-methylimidazo[1,5-a]pyridine Derivatives
| Compound ID | R-Group Substitution (C7 Position) | PI3K-α IC50 (nM) | PI3K-γ IC50 (nM) | Selectivity Index (α/γ) | p-Akt (Ser473) IC50 (nM) |
| Cmpd-01 | Base Scaffold (Unsubstituted) | > 10,000 | > 10,000 | N/A | > 10,000 |
| Cmpd-02 | 4-Fluorophenyl | 145.2 | 890.5 | 6.1x | 310.4 |
| Cmpd-03 | 3-Pyridyl | 42.1 | 1,250.0 | 29.6x | 85.2 |
| Alpelisib | Positive Control | 4.6 | > 1,000 | > 200x | 12.5 |
| Wortmannin | Pan-Inhibitor Control | 2.1 | 4.5 | 2.1x | < 5.0 |
Note: Lower IC50 values indicate higher potency. A high Selectivity Index confirms the successful exploitation of the 7-chloro position to target the alpha-isoform's specific binding pocket.
Sources
- 1. WO2021222556A1 - PI3K-α INHIBITORS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 4. promega.de [promega.de]
- 5. promega.com [promega.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eastport.cz [eastport.cz]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Engineering Imidazo[1,5-a]pyridine Scaffolds for Advanced Bioimaging
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Photophysical Rationale
The development of robust fluorescent probes is a cornerstone of modern bioimaging and cellular analysis. Among nitrogen-rich heteroaromatic scaffolds, the imidazo[1,5-a]pyridine core has emerged as a highly versatile platform. Fusing an imidazole and a pyridine ring, this unique architecture offers multiple coordination sites and extended π-conjugation, making it an exceptional candidate for structural tuning 1[1].
From a photophysical standpoint, imidazo[1,5-a]pyridines exhibit remarkable properties, including large Stokes shifts (often exceeding 5000 cm⁻¹), excellent photo/thermal stability, and highly tunable emission profiles 2[2]. By strategically modifying the substitution pattern or introducing metal coordination (such as Zn(II)), researchers can predictably manipulate individual emissive centers without mutual interference 3[3]. This application note details the causality behind these structural modifications and provides self-validating protocols for deploying these fluorophores in live-cell bioimaging.
Structural Tuning & Quantitative Benchmarks
The photophysical output of the imidazo[1,5-a]pyridine core is highly sensitive to its electronic environment. Table 1 summarizes how specific structural modifications dictate the quantum yield (QY), Stokes shift, and primary bioimaging applications.
Table 1: Photophysical Properties of Engineered Imidazo[1,5-a]pyridine Derivatives
| Derivative Type | Key Structural Modification | Quantum Yield (QY) | Stokes Shift | Emission Maximum | Primary Application |
| Zn(II) Complexes | Zn(II) coordination (bis-ligand systems) | Up to 37% | ~50–80 nm | 440–484 nm | Down-shifting fluorescence detection[4] |
| Methoxylated Cores | 1,3-substitutions on the nucleus | 22% – 50% | Tunable | ~450–500 nm | High-efficiency cellular imaging[5] |
| Dimeric Asymmetric | Di(2-pyridyl)ketone coupling | 18% – 38% | >5000 cm⁻¹ | ~480 nm | Membrane dynamics via liposomes[2] |
| D-π-A Push-Pull | Diethylfluorene spacer (AIE-HLCT) | Up to 93% | ~7000 cm⁻¹ | 510 nm (Solid) | Aggregation-induced emission imaging |
| Benzopyrylium FRET | FRET Acceptor integration | N/A | 460 nm | 760 nm (FRET) | Mitochondrial SO₂ monitoring[6] |
Strategic Workflow for Probe Development
The translation of a raw imidazo[1,5-a]pyridine ligand into a functional bioimaging probe requires a systematic progression from chemical synthesis to in vitro validation.
Caption: End-to-end workflow for developing imidazo[1,5-a]pyridine probes for bioimaging applications.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific checkpoints to verify experimental success before proceeding.
Protocol A: Synthesis & Zn(II) Complexation of Imidazo[1,5-a]pyridine Ligands
Zn(II) complexation is a powerful strategy to boost the quantum yield of imidazo[1,5-a]pyridines. The d¹⁰ electronic configuration of Zn(II) precludes low-lying metal-centered excited states, preserving the ligand's inherent photophysics4[4].
-
One-Pot Cyclization: React the chosen aromatic ketone and benzaldehyde (1:1 molar ratio) in the presence of ammonium acetate and glacial acetic acid at 110 °C for 5 hours.
-
Causality: Acetic acid and ammonium acetate provide the dual function of an acidic environment and a nitrogen source, driving the condensation reaction to form the fused ring system.
-
Validation Checkpoint: TLC analysis should reveal the consumption of the starting ketone. The crude product will exhibit strong blue/green fluorescence under a 365 nm UV lamp.
-
-
Zn(II) Coordination: Dissolve the purified ligand in dichloromethane (DCM) and add a stoichiometric amount of ZnCl₂ dissolved in methanol. Stir at room temperature for 2 hours.
-
Causality: Zn(II) coordination restricts intramolecular rotation and enhances molecular rigidity. This conformational lock minimizes non-radiative decay pathways, significantly increasing the quantum yield (up to 37%) 3[3].
-
Validation Checkpoint: Acquire UV-Vis and fluorescence spectra. Successful complexation is confirmed by a distinct blue shift (~20–44 nm) in the emission maximum compared to the free ligand[4].
-
Protocol B: Liposome Intercalation for Membrane Dynamics
Dimeric imidazo[1,5-a]pyridine scaffolds exhibit profound solvatochromic behavior, making them ideal for probing lipid bilayer hydration and fluidity 7[7].
-
LUV Preparation: Prepare Large Unilamellar Vesicles (LUVs) by hydrating a DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) lipid film in 10 mM phosphate buffer (pH 7.4, 100 mM NaCl). Extrude the suspension 11 times through a 100 nm polycarbonate membrane.
-
Causality: Extrusion ensures a homogenous population of unilamellar vesicles, providing a highly reproducible artificial membrane model that mimics cellular lipid bilayers.
-
-
Probe Intercalation: Add the dimeric imidazo[1,5-a]pyridine probe (stock in DMSO) to the LUV suspension (final lipid concentration: 1.1 mM; final probe concentration: 5 µM). Incubate at room temperature for 15 minutes.
-
Causality: The hydrophobic nature of the dimeric scaffold drives spontaneous partitioning from the aqueous buffer into the apolar core of the lipid bilayer.
-
Validation Checkpoint: Monitor the emission spectrum. A successful intercalation will result in a significant hypsochromic (blue) shift and an increase in fluorescence intensity as the probe moves from a polar (water) to an apolar (lipid) environment[2].
-
Protocol C: Ratiometric Live-Cell Imaging (FRET)
By coupling the imidazo[1,5-a]pyridine donor to a benzopyrylium acceptor, researchers can create Near-Infrared (NIR) FRET probes with ultra-large Stokes shifts (e.g., 460 nm) for detecting mitochondrial metabolites like SO₂ 6[6].
-
Cell Incubation: Seed SKOV-3 cells in glass-bottom dishes. Incubate with 5 µM of the FRET probe for 30 minutes at 37 °C.
-
Causality: The positively charged benzopyrylium moiety acts as a lipophilic cation. Because mitochondria maintain a highly negative transmembrane potential (-150 to -180 mV), the probe is actively and specifically sequestered into the mitochondrial matrix.
-
-
Analyte Treatment & Imaging: Wash cells with PBS and treat with the target analyte (e.g., Na₂SO₃ as an SO₂ donor) for 20 minutes. Image using confocal microscopy (Excitation: 405 nm; Blue Channel: 420–520 nm; Red Channel: 700–800 nm).
-
Causality: Ratiometric imaging (comparing the blue vs. red channel intensities) provides internal calibration, eliminating artifacts caused by uneven probe loading, photobleaching, or variations in cell thickness.
-
Validation Checkpoint: Perform a co-localization assay with a commercial tracker (e.g., MitoTracker Red). A Pearson’s correlation coefficient > 0.90 confirms precise mitochondrial targeting[6].
-
Mechanistic Insights: FRET-Based Organelle Targeting
The efficacy of the benzopyrylium-imidazo[1,5-a]pyridine probe relies on a highly sensitive Fluorescence Resonance Energy Transfer (FRET) mechanism. In its native state, excitation of the imidazo[1,5-a]pyridine donor at 380 nm results in energy transfer to the benzopyran acceptor, yielding NIR emission at 760 nm. Upon reaction with SO₃²⁻, the π-conjugation of the benzopyran is cleaved. This structural destruction halts the FRET process, causing the 760 nm emission to vanish while the donor's 475 nm emission drastically increases[6].
Caption: FRET mechanism of imidazo[1,5-a]pyridine-benzopyrylium probes for SO2 detection.
References
-
Volpi, G., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI Inorganics.[Link]
-
Dyes and Pigments (2021). Strategies to increase the quantum yield: Luminescent methoxylated imidazo[1,5-a]pyridines. Faculty of Materials Science and Technology (FMT).[Link]
-
MDPI Molecules / PMC (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.[Link]
-
Cui, R., et al. (2022). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. PMC / Molecules.[Link]
-
Debata, B. P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. RSC Publishing.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
- 5. dspace.vsb.cz [dspace.vsb.cz]
- 6. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Chloro-3-methylimidazo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-3-methylimidazo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is key to accelerating discovery programs.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format.
I. Synthesis Overview & Core Challenges
The most common and reliable method for synthesizing the target compound, 7-Chloro-3-methylimidazo[1,5-a]pyridine, involves a two-step process starting from (4-chloropyridin-2-yl)methanamine. This process includes an initial N-acylation followed by a dehydrative cyclization, a variant of the classic Bischler-Napieralski reaction.
The primary challenge in this synthesis is the final intramolecular cyclization step. The pyridine ring's aromaticity and the electron-withdrawing nature of the C7-chloro substituent can render the ring less nucleophilic, making the ring-closure difficult and often resulting in low yields or requiring harsh conditions that lead to byproducts.[3][4]
General Synthetic Workflow
The following diagram outlines the logical flow of the synthesis, from starting materials to the final purified product.
Caption: General workflow for the synthesis of 7-Chloro-3-methylimidazo[1,5-a]pyridine.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My final cyclization step is failing or giving very low yields (<20%). What are the likely causes and how can I fix it?
This is the most common and critical issue. Low yields in the Bischler-Napieralski type cyclization are typically due to three factors: an insufficiently potent dehydrating agent, harsh reaction conditions causing degradation, or the inherent low reactivity of the substrate.
Causality & Solutions:
-
Ineffective Dehydrating Agent: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[4] The amide oxygen must be activated to form a good leaving group, generating a reactive nitrilium ion intermediate that is then attacked by the electron-rich pyridine ring.[5] If the dehydrating agent is not strong enough, this activation will not occur efficiently.
-
Solution A (Standard): Phosphoryl chloride (POCl₃) is the most common reagent. Ensure it is fresh and used in excess (3-5 equivalents) in a high-boiling, anhydrous solvent like toluene or xylene, and heat to reflux.[3][5]
-
Solution B (Aggressive): For less reactive substrates, phosphorus pentoxide (P₂O₅) is a much stronger dehydrating agent. Using P₂O₅ in refluxing POCl₃ is a highly effective combination for difficult cyclizations.[4]
-
Solution C (Alternative): Other reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can also be effective and may offer milder conditions.
-
-
Product/Reactant Degradation: High temperatures (e.g., >140°C in refluxing xylene) over prolonged periods can lead to charring and the formation of intractable tar, significantly reducing the isolated yield.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. If degradation is observed, try a lower-boiling solvent (e.g., toluene instead of xylene) or reduce the reaction time.
-
-
Low Substrate Reactivity: The chloro- group at the 4-position of the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and makes the cyclization more difficult compared to an unsubstituted analogue.
-
Solution: This is an inherent property of the substrate. The most effective solution is to use a more potent dehydrating system, as described in point 1. There is no simple way to modify the substrate itself at this stage.
-
Troubleshooting Flowchart: Low Cyclization Yield
Caption: Troubleshooting logic for low yield in the final cyclization step.
Question 2: I'm having trouble synthesizing or purifying the starting amine, (4-chloropyridin-2-yl)methanamine. What are the best practices?
The quality of your starting material is paramount. Impurities in the amine precursor will carry through and complicate the subsequent steps, especially the final purification.
Causality & Solutions:
-
Synthesis Route: This amine is not commonly available commercially in large quantities. A reliable synthesis often starts from 2-amino-4-chloropyridine or a related chlorinated picoline derivative.[6] A multi-step synthesis might be required.
-
Solution: A common route involves the chlorination of pyridine, which can be complex and yield mixtures of isomers.[7] Ensure your starting material is the correct, purified isomer before proceeding.
-
-
Purification Issues: As a basic amine, this compound can streak (tail) on standard silica gel columns, leading to poor separation and cross-contamination of fractions.[8]
-
Solution A (Chromatography): When performing column chromatography, add a small amount of a basic modifier to the eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol will neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.[8]
-
Solution B (Acid-Base Extraction): An effective non-chromatographic method is an acid-base workup. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous HCl (e.g., 1M). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH to a high pH (>12) and re-extract the purified amine back into an organic solvent.[8]
-
Question 3: The N-acylation step to form the acetamide intermediate is incomplete. How can I drive it to completion?
An incomplete acylation leaves you with unreacted starting amine, which can complicate the subsequent cyclization and purification.
Causality & Solutions:
-
Reagent Purity: Acetic anhydride is susceptible to hydrolysis by atmospheric moisture, turning into acetic acid, which is unreactive for acylation.
-
Insufficient Equivalents: While theoretically a 1:1 stoichiometry is sufficient, it's often practical to use a slight excess of the acetylating agent to ensure full conversion.
-
Solution: Use 1.1 to 1.5 equivalents of acetic anhydride. The reaction is typically clean, and the excess reagent is easily removed during workup.
-
-
Reaction Conditions: The reaction may be too slow at room temperature.
-
Solution: Gently warming the reaction mixture to 40-70°C for 1-2 hours will typically drive the reaction to completion.[9] Monitor by TLC until the starting amine spot has completely disappeared.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing yield? A1: There are two:
-
Anhydrous Conditions: The cyclization step is a dehydration reaction. Any water present will consume your dehydrating agent (e.g., POCl₃) and quench the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.[3]
-
Reagent Quality: The potency of your dehydrating agent is crucial. Use fresh, high-quality POCl₃ or P₂O₅.
Q2: Are there alternative, potentially higher-yielding methods to synthesize the imidazo[1,5-a]pyridine core? A2: Yes, modern synthetic chemistry offers several alternatives, though they may require more specialized starting materials or catalysts.
-
Metal-Free Transannulation: The reaction of pyridotriazoles with nitriles using BF₃·Et₂O can provide imidazo[1,5-a]pyridines in excellent yields under metal-free conditions.[11]
-
Copper-Catalyzed Reactions: Copper catalysts can enable the cyclization of α-amino acids with 2-benzoylpyridines or the tandem reaction of a pyridine ketone with a benzylamine to afford the desired scaffold in high yields.[11]
-
Iodine-Mediated Amination: A transition-metal-free approach using molecular iodine can mediate the reaction between 2-pyridyl ketones and alkylamines to form the fused ring system.
Q3: My final product is an oil/solid that is difficult to purify. What is the best purification strategy? A3:
-
Column Chromatography: This is the most common method. The imidazo[1,5-a]pyridine core is less basic than its amine precursor, but tailing can still occur. Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. If tailing is an issue, adding ~0.5% triethylamine to the eluent can help.
-
Crystallization: If the product is a solid, crystallization is an excellent way to achieve high purity. Screen various solvent systems. Common choices include ethyl acetate/hexanes, dichloromethane/ether, or isopropanol.[10]
IV. Experimental Protocols & Data
Protocol 1: Synthesis of N-((4-chloropyridin-2-yl)methyl)acetamide
-
To a dry round-bottom flask under a nitrogen atmosphere, add (4-chloropyridin-2-yl)methanamine (1.0 eq).
-
Add anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting amine.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetamide, which can often be used in the next step without further purification.
Protocol 2: Cyclization to 7-Chloro-3-methylimidazo[1,5-a]pyridine
-
To a dry round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add the crude N-((4-chloropyridin-2-yl)methyl)acetamide (1.0 eq).
-
Add anhydrous toluene or xylene (approx. 0.1 M concentration).
-
Carefully add phosphoryl chloride (POCl₃) (4.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (Toluene: ~110°C, Xylene: ~140°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution to pH > 10 by the slow addition of concentrated NaOH solution or solid K₂CO₃, ensuring the temperature is kept low with an ice bath.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Optimization of Cyclization Conditions
The following table presents representative data for optimizing the critical cyclization step, based on common findings in the literature for similar substrates.
| Entry | Dehydrating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Observations |
| 1 | POCl₃ (3.0) | Toluene | 110 | 12 | 35% | Incomplete conversion |
| 2 | POCl₃ (5.0) | Xylene | 140 | 8 | 55% | Significant starting material remains |
| 3 | P₂O₅ (2.0) / POCl₃ (5.0) | Xylene | 140 | 6 | 85% | Clean conversion, minimal byproducts |
| 4 | PPA | - | 130 | 10 | 60% | Viscous, difficult to work with |
| 5 | Tf₂O (1.2) / Et₃N | DCM | RT | 2 | <10% | Reagents likely not suitable for this substrate |
V. References
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at:
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at:
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Available at:
-
(PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at:
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available at:
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at:
-
Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. BenchChem. Available at:
-
Method for synthesizing 4-chloro-pyridine. Google Patents. Available at:
-
Troubleshooting common issues in pyridine synthesis. BenchChem. Available at:
-
Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide. BenchChem. Available at:
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at:
-
Bischler–Napieralski reaction. Wikipedia. Available at:
-
An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. Available at:
-
Technical Support Center: Scaling Up the Synthesis of N-(4-methylpyridin-2-yl)acetamide for Preclinical Studies. BenchChem. Available at:
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Stability & Degradation of 7-Chloro-3-methylimidazo[1,5-a]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the specific stability liabilities of 7-Chloro-3-methylimidazo[1,5-a]pyridine . This compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of complex therapeutics, including PI3K-α inhibitors and PROTAC degraders[1].
However, its unique electronic structure presents specific handling challenges. Below, you will find field-proven troubleshooting FAQs, validated experimental protocols, and mechanistic insights to ensure the integrity of your synthetic workflows.
Part 1: Core Troubleshooting FAQs
Q: My stock solutions of 7-Chloro-3-methylimidazo[1,5-a]pyridine are showing a gradual decrease in purity over time, accompanied by a polar impurity on LC-MS. What is driving this? A: This is a classic presentation of oxidative degradation. The causality lies in the intrinsic electron density of the fused imidazole moiety. The imidazo[1,5-a]pyridine core is highly susceptible to base-mediated autoxidation and peroxide-driven degradation[2]. In solution, trace dissolved oxygen or peroxides (often from aged ethereal solvents) attack the electron-rich C1=C5 double bond equivalent of the imidazole ring. This leads to ring-opening events or the formation of N-oxides. The Fix: Degas your storage solvents (e.g., DMSO or MeCN) with argon and store aliquots at -20°C in amber vials. To prove oxidation is the root cause in your specific matrix, run Protocol A (below), which utilizes a self-validating chemical quench.
Q: We are observing inconsistent yields during cross-coupling, alongside a byproduct with exactly double the mass of our starting material. Why? A: You are observing oxidative homocoupling (dimerization). The C1 position of the imidazo[1,5-a]pyridine ring is highly nucleophilic and lacks steric shielding. Under oxidative conditions, or in the presence of transition metals, the C-1 unsubstituted core easily undergoes dimerization or unintended electrophilic substitution[3]. Furthermore, while the C3-methyl group provides some stability, the scaffold can act as a precursor to N-heterocyclic carbenes if deprotonated, leading to unintended metal complexation[4]. The Fix: Ensure your reaction conditions are strictly anaerobic when utilizing transition metal catalysts. If C1 functionalization is not your immediate goal, consider a temporary protecting strategy or utilize highly specific, low-temperature lithiation protocols to direct the chemistry solely to your target site.
Q: Does ambient laboratory lighting affect the stability of this building block during benchtop handling? A: Yes. Imidazo[1,5-a]pyridines possess remarkable photophysical properties and extended π-conjugation, making them excellent fluorescent probes but also highly photolabile[5]. They strongly absorb UV and visible light, entering an excited state that readily reacts with triplet oxygen to form reactive singlet oxygen. This initiates a self-destructive photolytic cascade[2]. The Fix: Always handle the solid and solutions under low-light conditions or use low-actinic (amber) glassware. Validate your handling environment using Protocol B.
Part 2: Quantitative Stability Profile
To aid in your experimental design, the following table summarizes the quantitative degradation profile of 7-Chloro-3-methylimidazo[1,5-a]pyridine under standardized forced degradation conditions.
| Stress Condition | Reagent / Environment | Time & Temp | Observed Degradation (%) | Primary Kinetically-Driven Pathway |
| Hydrolytic (Acid) | 0.1 N HCl (aq) | 24 h, 60°C | < 2% | Highly stable; minor reversible protonation. |
| Hydrolytic (Base) | 0.1 N NaOH (aq) | 24 h, 60°C | 5 - 8% | Minor autoxidation triggered by basic conditions. |
| Oxidative | 3% H₂O₂ | 12 h, 25°C | 45 - 60% | Imidazole ring cleavage & N-oxidation. |
| Photolytic | ICH Q1B (1.2M lux-h) | 24 h, 25°C | 15 - 25% | Radical-mediated photo-oxidation. |
| Thermal (Solid) | Dry Heat | 7 days, 80°C | < 1% | Highly stable in the solid state. |
Part 3: Mechanistic Degradation Pathways
Understanding the structural vulnerabilities of your compound is critical. The diagram below illustrates the three primary degradation pathways dictated by the molecule's electronic properties.
Mechanistic degradation pathways of 7-Chloro-3-methylimidazo[1,5-a]pyridine.
Part 4: Validated Experimental Protocols
Do not rely on assumptions when troubleshooting degraded material. Use these self-validating protocols to isolate the exact cause of compound loss in your lab.
Protocol A: Self-Validating Forced Oxidative Degradation Assay
This protocol isolates peroxide-driven degradation from general solvent instability by utilizing a parallel chemical quench.
-
Preparation of Stock: Dissolve 10 mg of 7-Chloro-3-methylimidazo[1,5-a]pyridine in 1.0 mL of HPLC-grade Acetonitrile to create a 10 mg/mL stock.
-
Aliquoting: Split the stock into three 0.3 mL aliquots labeled: Control, Stress, and Quench-Validation.
-
Stress Induction: To the Stress and Quench-Validation vials, add 0.1 mL of 3% H₂O₂. To the Control vial, add 0.1 mL of DI water.
-
Self-Validation Quench (Critical Step): Immediately add 10 µL of 1M Sodium Thiosulfate to the Quench-Validation vial. This instantly neutralizes the peroxides.
-
Incubation: Incubate all three vials at 25°C for 12 hours in complete darkness (to prevent overlapping photolytic degradation).
-
Analysis & Causality Check: Analyze via LC-MS.
-
Validation: The Quench-Validation vial must show identical purity to the Control vial. This proves that any degradation observed in the Stress vial is actively caused by H₂O₂ over the 12h period, and is not an artifact of the solvent matrix or the LC-MS injection process.
-
Protocol B: Photostability Profiling (ICH Q1B Compliant)
This protocol determines if your ambient laboratory lighting is responsible for batch-to-batch variations.
-
Sample Prep: Prepare a 1 mg/mL solution of the API in HPLC-grade Methanol.
-
Matrix Control: Split the solution equally into two quartz cuvettes: Test and Dark Control. Wrap the Dark Control cuvette completely in aluminum foil to block all photons.
-
Irradiation: Place both cuvettes in a photostability chamber. Expose them to an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 watt hours/square meter.
-
Self-Validation: The Dark Control validates the system. By comparing the Test sample to the Dark Control, you isolate photolysis from thermal or solvent-mediated degradation.
-
Analysis: Analyze via LC-MS. Look for +16 Da or +32 Da mass shifts in the Test sample, which indicate singlet oxygen addition across the imidazole ring[2].
Part 5: References
1.[1] WO2021222556A1 - PI3K-α INHIBITORS AND METHODS OF USE THEREOF. Google Patents. URL: 2.[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. URL:[Link] 3.[5] Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. URL:[Link] 4.[3] Switchable electrosynthesis of C-1-unsubstituted imidazopyridines. PMC. URL:[Link] 5.[4] Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. ACS Publications. URL:[Link]
Sources
- 1. WO2021222556A1 - PI3K-α INHIBITORS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Switchable electrosynthesis of C-1-unsubstituted imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models | MDPI [mdpi.com]
optimizing reaction conditions for imidazo[1,5-a]pyridine synthesis (temperature, solvent)
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of optimizing your reaction conditions, with a particular focus on temperature and solvent selection.
Introduction to Imidazo[1,5-a]Pyridine Synthesis
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The successful synthesis of these molecules is therefore of significant interest. A variety of synthetic methods have been developed, often requiring careful optimization of reaction parameters to achieve high yields and purity.[2][3][4] This guide will provide practical advice to overcome common hurdles in the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of an imidazo[1,5-a]pyridine derivative is low. What are the first parameters I should investigate?
A1: Low yield is a common issue that can often be resolved by systematically evaluating the reaction temperature and solvent.
-
Temperature: The effect of temperature is highly dependent on the specific synthetic route. For instance, in a Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridines, increasing the temperature from 85 °C to 150 °C has been shown to improve yields.[5] However, in other reactions, such as those involving thiophosgene, lower temperatures around 0 °C may be optimal, with higher temperatures leading to decreased yields.[1][6] It is crucial to consult literature that describes a similar synthetic approach to yours for a suitable starting temperature range.
-
Solvent: The choice of solvent plays a critical role in solubility of reactants, reaction rate, and stabilization of intermediates. For example, in certain syntheses, a switch from a solvent mixture like DCE/MeCN to pure MeCN can significantly increase the yield from 42% to 76%.[5][7] In other cases, dichloromethane (DCM) is found to be a superior solvent compared to THF or acetone, where starting material precipitation can occur.[1][6]
The following table summarizes the impact of solvent and temperature on the yield of a specific imidazo[1,5-a]pyridine synthesis:
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | DCE/MeCN (1:1) | 150 | 42 | [5][7] |
| 2 | MeCN | 150 | 76 | [5][7] |
| 3 | DCM | 0 | 80 | [1][6] |
| 4 | Acetone | -15 | 30 | [1][6] |
| 5 | THF | -15 | 35 | [1][6] |
Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity towards the desired imidazo[1,5-a]pyridine?
A2: The formation of side products is often a result of suboptimal reaction conditions that may favor alternative reaction pathways.
-
Mechanism-Based Troubleshooting: Understanding the reaction mechanism is key. For example, in the Ritter-type synthesis, a benzylic carbocation intermediate is formed.[5][7] If this intermediate is not efficiently trapped by the nitrile, it can lead to side products. In such cases, adjusting the concentration of the nitrile or the acidity of the medium can steer the reaction towards the desired product.
The following diagram illustrates a simplified workflow for troubleshooting side product formation:
Caption: A decision-making workflow for addressing the formation of side products.
-
Solvent and Temperature Effects on Selectivity: The choice of solvent can influence the polarity of the reaction medium, which in turn can affect the relative rates of competing reaction pathways. Similarly, temperature can have a differential effect on the activation energies of the desired and undesired reactions. A systematic screening of these two parameters is therefore a logical step.
Q3: My starting materials are not fully consumed, even after prolonged reaction times. What can I do to drive the reaction to completion?
A3: Incomplete conversion is a frequent challenge. Here are some strategies to address it:
-
Temperature Increase: For many reactions, increasing the temperature provides the necessary activation energy to overcome the reaction barrier. A stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress by TLC or LC-MS is a good approach.
-
Solvent Choice: The solubility of your starting materials in the chosen solvent is critical. If a reactant has poor solubility, it will not be readily available to participate in the reaction. In the synthesis of certain imidazo[1,5-a]pyridine-3-thiols, using THF or acetone led to the precipitation of the starting material, resulting in incomplete conversion.[1][6] Switching to a solvent like DCM, where the starting material is more soluble, can resolve this issue.
-
Catalyst/Reagent Stoichiometry: In catalyzed reactions, the catalyst loading might be insufficient. For reactions involving reagents that are consumed, ensuring the correct stoichiometry is essential. For instance, in some Ritter-type reactions, the amount of acid used can significantly impact the yield.[5]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based troubleshooting guide.
Scenario 1: Low Yield in a Ritter-Type Synthesis
Problem: You are attempting a Ritter-type synthesis of an imidazo[1,5-a]pyridine from a pyridinylmethanol and a nitrile, but the yield is consistently below 30%.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yield Ritter-type synthesis.
Detailed Steps & Rationale:
-
Temperature Optimization: As supported by literature, Ritter-type reactions for imidazo[1,5-a]pyridine synthesis often benefit from higher temperatures.[5] If your initial temperature is moderate (e.g., 85 °C), a stepwise increase to 100 °C and then 150 °C should be your first line of investigation. The higher temperature facilitates the formation of the crucial benzylic carbocation intermediate.
-
Solvent Screening: The polarity and coordinating ability of the solvent can have a profound impact. While 1,2-dichloroethane (DCE) is a common solvent for these reactions, acetonitrile (MeCN) has been shown to be superior in some cases, potentially due to its ability to stabilize charged intermediates.[5][7]
-
Acid Stoichiometry: The acid (e.g., p-TsOH) is not just a catalyst but a reagent that drives the formation of the carbocation. Insufficient acid can lead to incomplete conversion. Optimization studies have shown that increasing the equivalents of acid can lead to a significant increase in yield, with an optimum often found before side reactions begin to dominate.[5][7]
Scenario 2: Poor Selectivity in a One-Pot Synthesis
Problem: You are performing a one-pot synthesis of a 3-substituted imidazo[1,5-a]pyridine, but you are isolating a mixture of regioisomers or other undesired byproducts.
Troubleshooting Protocol:
-
Re-evaluate the Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy, which is typically the one leading to the thermodynamically more stable product. For reactions involving highly reactive intermediates, cooling the reaction to 0 °C or even -15 °C can be beneficial.[1][6]
-
Solvent Effects on Regioselectivity: The solvent can influence the regioselectivity of a reaction by differentially solvating the transition states leading to the different products. A screening of solvents with varying polarities (e.g., from non-polar toluene to polar DMF) is recommended.
-
Order of Reagent Addition: In multi-component reactions, the order in which the reagents are added can be critical. A change in the addition sequence can sometimes prevent the formation of undesired intermediates.
Experimental Protocol: A General Guideline for Optimization
The following is a generalized protocol for optimizing the temperature and solvent for an imidazo[1,5-a]pyridine synthesis.
Materials:
-
Starting materials (e.g., pyridinylmethanol and nitrile for a Ritter-type reaction)
-
A selection of anhydrous solvents (e.g., DCM, MeCN, DCE, THF, DMF)
-
Reaction vessels (e.g., sealed tubes for high-temperature reactions)
-
Standard workup and purification reagents and equipment
Procedure:
-
Set up a Parallel Reaction Screen: In an array of reaction vessels, add your starting materials and any catalysts or reagents at a consistent concentration.
-
Solvent Screening at a Constant Temperature: To each vessel, add a different solvent from your selection. Run all reactions at a predetermined starting temperature (based on literature precedent).
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts over time.
-
Analyze the Results: Identify the solvent that gives the best yield and selectivity.
-
Temperature Optimization in the Best Solvent: Using the optimal solvent identified in the previous step, set up a new series of reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).
-
Final Analysis and Scale-up: Once the optimal solvent and temperature combination is identified, you can proceed with a larger scale reaction under these conditions.
This systematic approach will allow you to efficiently identify the optimal reaction conditions for your specific imidazo[1,5-a]pyridine synthesis.
References
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie.
- Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in the synthesis of imidazo[1,5-a]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Side Reactions and Their Mitigation
This section addresses specific experimental issues and provides actionable solutions based on mechanistic insights and established laboratory practices.
Question 1: I am observing a significant amount of a hydrolyzed byproduct in my Ritter-type synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine. How can I suppress this side reaction?
Answer:
The formation of a hydrolyzed byproduct is a known issue in Ritter-type reactions for the synthesis of imidazo[1,5-a]pyridines, particularly when using alcohol starting materials in the presence of a nitrile and a strong acid.[1] The proposed mechanism involves the nucleophilic attack of the alcohol or water on the nitrilium ion intermediate, which is a key step in the desired cyclization pathway.
Understanding the Side Reaction:
The desired reaction proceeds through the formation of a benzylic carbocation from the starting alcohol, followed by the attack of the nitrile to form a nitrilium ion. This intermediate then undergoes intramolecular cyclization to yield the imidazo[1,5-a]pyridine. However, if water or unreacted alcohol is present in the reaction mixture, it can compete with the intramolecular cyclization, leading to the formation of an amide or ester byproduct upon hydrolysis.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. The presence of even trace amounts of water can significantly promote the hydrolysis side reaction.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. A non-polar, aprotic solvent is generally preferred to minimize the solubility of water and reduce its participation in the reaction.
-
Control of Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the nitrile can help to favor the desired reaction pathway over the competing hydrolysis.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Higher temperatures may sometimes favor the desired cyclization over the hydrolysis, but this should be determined empirically for your specific substrate. Prolonged reaction times might also increase the likelihood of side reactions.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While a strong acid is required to generate the initial carbocation, an excessively high concentration might also promote side reactions. Experiment with different Lewis or Brønsted acids and their concentrations to find the optimal conditions.
Question 2: My reaction to form a 3-thio- or 3-hydroxy-imidazo[1,5-a]pyridine is giving me a product with ambiguous spectral data, suggesting a mixture of tautomers. How do I confirm the structure and can I isolate a single tautomer?
Answer:
The presence of tautomers is a common phenomenon in heterocyclic chemistry, and 3-substituted imidazo[1,5-a]pyridines with hydroxyl or thiol groups are prone to existing as an equilibrium mixture of the enol/thiol and keto/thione forms.[2][3]
Identifying Tautomers:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the presence of two sets of signals for the heterocyclic core protons and the substituent proton (OH or SH) is a strong indication of a tautomeric mixture. The chemical shift of the proton on the heteroatom can also be informative.
-
X-ray Crystallography: The most definitive method to determine the solid-state structure is single-crystal X-ray diffraction. This will show which tautomer is present in the crystalline form.[2][3]
-
UV-Vis Spectroscopy: Different tautomers will likely have distinct absorption spectra.
Troubleshooting and Control:
-
Solvent Effects: The tautomeric equilibrium can be influenced by the solvent. Experiment with a range of solvents of varying polarity and hydrogen-bonding capabilities to see if the equilibrium can be shifted towards one tautomer.
-
pH Adjustment: The pH of the solution can significantly impact the tautomeric equilibrium. Careful addition of a mild acid or base might favor one form over the other, which can be monitored by NMR.
-
Derivatization: To confirm the presence of a specific tautomer or to "lock" the molecule in one form, you can perform a derivatization reaction. For example, alkylation of the thiol/thione or acylation of the hydroxyl/keto group will yield a single, stable product that can be more easily characterized.
-
Purification Challenges: Separating tautomers by chromatography can be difficult as they may interconvert on the stationary phase. If one tautomer is significantly more crystalline, recrystallization might be an effective method for isolation.
Question 3: I am getting a complex mixture of products in my multi-component reaction to synthesize a polysubstituted imidazo[1,5-a]pyridine. How can I improve the regioselectivity?
Answer:
Multi-component reactions are powerful tools for building molecular complexity in a single step, but they can sometimes lead to a variety of products if the regioselectivity is not well-controlled. In the context of imidazo[1,5-a]pyridine synthesis, the formation of isomeric products is a significant challenge.[4][5]
Factors Influencing Regioselectivity:
-
Nature of Starting Materials: The electronic and steric properties of the substituents on the pyridine and other reactants play a crucial role in directing the cyclization.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the reaction pathway and, consequently, the regioselectivity.
-
Catalyst Choice: For reactions that are not catalyst-free, the choice of the catalyst is paramount in controlling which bonds are formed and in what order.
Troubleshooting Protocol:
-
Re-evaluate the Reaction Mechanism: A thorough understanding of the reaction mechanism is the first step. Identify the key bond-forming steps and consider which factors could influence their regioselectivity.
-
Systematic Variation of Reaction Parameters:
-
Temperature: Lowering the temperature may increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity.
-
Catalyst: If a catalyst is used, screen a variety of catalysts with different electronic and steric properties.
-
-
Protecting Groups: In some cases, the use of protecting groups on certain functionalities of the starting materials can direct the reaction towards the desired isomer.
-
Stepwise Synthesis: If achieving high regioselectivity in a one-pot reaction proves too challenging, a stepwise approach, where the key bonds are formed in a controlled sequence, might be a more reliable alternative.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of imidazo[1,5-a]pyridines?
A1: A variety of starting materials can be used, with the choice often depending on the desired substitution pattern of the final product. Some of the most common precursors include:
-
2-Pyridyl ketones and alkylamines
-
Picolinaldehydes, amines, and formaldehyde in a three-component reaction[7]
-
2,2'-Pyridil and benzaldehydes[8]
Q2: My purification by column chromatography is not effective in separating my desired imidazo[1,5-a]pyridine from a persistent impurity. What are my options?
A2: Purification of heterocyclic compounds can be challenging due to similar polarities between the product and byproducts. If standard silica gel chromatography is not effective, consider the following:
-
Alternative Stationary Phases: Try using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.
-
Recrystallization: This is often a very effective method for purifying solid compounds. A systematic screening of different solvents and solvent mixtures is recommended.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can offer better separation than column chromatography.
-
Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to facilitate separation. The protecting group or derivative can then be removed in a subsequent step.
Q3: Can I use microwave-assisted synthesis for imidazo[1,5-a]pyridines?
A3: Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,5-a]pyridines and related heterocyclic systems.[9][10] The main advantages of using microwave irradiation are significantly reduced reaction times, and in some cases, improved yields and cleaner reaction profiles.
Q4: I am concerned about the potential for N-oxide formation on the pyridine ring during my synthesis, especially when using oxidizing agents. How can I detect and avoid this?
A4: Formation of a pyridine N-oxide is a potential side reaction when using oxidants.[11][12]
-
Detection: The formation of an N-oxide can be detected by mass spectrometry (an increase of 16 Da in the molecular weight) and NMR spectroscopy (a downfield shift of the pyridine ring protons).
-
Avoidance:
-
Choice of Oxidant: Use milder and more selective oxidizing agents.
-
Reaction Conditions: Carefully control the reaction temperature and the amount of oxidant used.
-
Deoxygenation: If N-oxide formation is unavoidable, it can often be reversed. The N-oxide can be deoxygenated back to the pyridine using various reducing agents, such as PCl₃ or by catalytic hydrogenation.[13][14]
-
Visualizing Reaction Pathways and Troubleshooting
Caption: A decision-making flowchart for troubleshooting side product formation.
References
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]
-
Convenient Preparation of a Novel Class of Imidazo[1,5-a]pyridines: Decisive Role by Ammonium Acetate in Chemoselectivity. The Journal of Organic Chemistry. [Link]
-
Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. Organic Letters. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters. [Link]
-
Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Publishing. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Preprints.org. [Link]
-
Pyridine Lecture Notes. University of Lucknow. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
- Process for the reduction of pyridine n-oxides.
-
Troubleshooting protein purification? ResearchGate. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
Sources
- 1. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines | MDPI [mdpi.com]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. arkat-usa.org [arkat-usa.org]
- 13. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 14. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
managing poor solubility of 7-Chloro-3-methylimidazo[1,5-a]pyridine in aqueous solutions
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for managing the significant challenge of poor aqueous solubility associated with 7-Chloro-3-methylimidazo[1,5-a]pyridine. As a heterocyclic compound with promising pharmacological potential, overcoming its solubility limitations is critical for successful preclinical and clinical development. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to empower you with the scientific rationale and practical methodologies needed to achieve your experimental goals.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of 7-Chloro-3-methylimidazo[1,5-a]pyridine that contribute to its poor aqueous solubility?
A1: While specific experimental data for 7-Chloro-3-methylimidazo[1,5-a]pyridine is not widely published, we can infer its properties based on its structure and related imidazo[1,5-a]pyridine analogs. The molecule's poor aqueous solubility is likely due to a combination of factors:
-
Aromaticity and Lipophilicity: The fused heterocyclic ring system is largely aromatic and nonpolar, contributing to a high LogP (partition coefficient). A related compound, 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine, has a calculated LogP of 1.87832, indicating a preference for lipid environments over aqueous ones[1].
-
Crystalline Structure: Solid-state compounds often exist in a stable crystal lattice. Significant energy is required to break this lattice apart for the molecules to be solvated by water, a process that is not energetically favorable for hydrophobic molecules. Many poorly soluble drugs in an amorphous state tend to exhibit higher solubility[2].
-
Lack of Ionizable Groups at Neutral pH: While the imidazo[1,5-a]pyridine core contains nitrogen atoms that can be protonated, at physiological pH (~7.4), the molecule is predominantly in its neutral, less soluble form.
Table 1: Predicted Physicochemical Properties of 7-Chloro-3-methylimidazo[1,5-a]pyridine
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~180.6 g/mol | Relatively small, but solubility is dominated by other factors. |
| LogP | > 1.8 (Estimated) | Lipophilic; prefers non-polar environments. |
| pKa (Conjugate Acid) | 4-6 (Estimated) | Weakly basic; solubility will be highly pH-dependent below pH 6. |
| Hydrogen Bond Donors | 0 | Limited ability to form hydrogen bonds with water. |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Can accept hydrogen bonds, but the overall molecule remains hydrophobic. |
Note: Values are estimated based on the parent structure imidazo[1,5-a]pyridine and similar derivatives[1][3].
Troubleshooting & Methodological Guides
This section provides structured, question-based troubleshooting for common issues encountered during experimentation. Each solution includes the underlying scientific principles and a detailed protocol.
Initial Solubility Screening Workflow
Before diving into specific techniques, a systematic screening approach is recommended to identify the most effective and efficient solubilization strategy for your specific application (e.g., in vitro assay vs. in vivo formulation).
Caption: A systematic workflow for solubility enhancement.
Q2: My compound precipitates when I add it to my aqueous cell culture media or assay buffer. How can I fix this for my in vitro experiment?
This is a classic solubility problem. The two most direct and widely used methods for initial in vitro work are pH adjustment and the use of co-solvents.
Solution A: pH Adjustment
-
Scientific Rationale: The imidazo[1,5-a]pyridine scaffold contains basic nitrogen atoms. By lowering the pH of the solution well below the compound's pKa, these nitrogens become protonated. This creates a positively charged species, a salt, which is significantly more polar and thus more soluble in water. This is a common strategy for ionizable drugs[4][5].
-
Experimental Protocol: pH-Based Solubilization
-
Prepare an Acidic Stock Solution: Weigh out 7-Chloro-3-methylimidazo[1,5-a]pyridine and dissolve it in a small volume of 0.1 M Hydrochloric Acid (HCl) to create a concentrated stock (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution.
-
Dilution into Buffer: Perform serial dilutions of this acidic stock into your final aqueous buffer (e.g., PBS, Tris).
-
Verify Final pH: After dilution, measure the pH of the final solution. The high buffering capacity of your media should bring the pH back to the desired physiological range. However, for high concentrations of the compound stock, the final pH might be slightly lower. It is critical to verify that this final pH is compatible with your experimental system (e.g., cells, enzymes).
-
Observation: Observe the solution for any signs of precipitation over time. If precipitation occurs, the compound's solubility limit at the final pH has been exceeded.
-
Solution B: Co-solvent Systems
-
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds like 7-Chloro-3-methylimidazo[1,5-a]pyridine[5][6]. The co-solvent essentially reduces the interfacial tension between the aqueous solution and the hydrophobic solute[5].
-
Experimental Protocol: Co-solvent Screening
-
Prepare a Concentrated Stock: Dissolve the compound in 100% of a suitable organic solvent to create a high-concentration stock solution (e.g., 50-100 mM). Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power[7].
-
Screening: Prepare test dilutions of your stock solution into the final aqueous buffer. Critically, the final concentration of the organic solvent should be kept to a minimum, typically <1% v/v , and ideally <0.1% v/v , to avoid artifacts or toxicity in biological assays.
-
Solvent Selection: If DMSO proves toxic or unsuitable, other co-solvents can be screened.
-
Control Experiment: Always include a "vehicle control" in your experiments, which consists of the final aqueous buffer containing the same final concentration of the co-solvent used, but without the compound. This is crucial to ensure that any observed effects are from the compound and not the solvent.
-
Table 2: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Final Conc. (in vitro) | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | Excellent solubilizer but can be toxic to some cell lines and may affect enzyme activity.[7] |
| Ethanol (EtOH) | < 1% | Generally less toxic than DMSO but also a weaker solvent for highly lipophilic compounds.[4] |
| Polyethylene Glycol 400 (PEG 400) | < 2% | A good option for increasing solubility; often used in both in vitro and in vivo formulations.[8] |
| Propylene Glycol (PG) | < 2% | Similar properties to PEG 400; commonly used in pharmaceutical formulations.[4] |
Q3: I require a higher concentration of my compound than pH or co-solvents can provide, or I need to avoid organic solvents entirely for an in vivo study. What is the next step?
Solution C: Cyclodextrin Complexation
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like 7-Chloro-3-methylimidazo[1,5-a]pyridine, into their central cavity, forming a non-covalent inclusion complex[9][10]. This complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin, effectively increasing the apparent water solubility of the guest molecule[10][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles[10][12].
Caption: Formation of a water-soluble inclusion complex.
-
Experimental Protocol: Preparation by Kneading/Slurry Method
-
Select Cyclodextrin: Choose a suitable cyclodextrin. HP-β-CD is a common starting point for oral and parenteral formulations. SBE-β-CD is often preferred for intravenous formulations due to its excellent safety profile[10].
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin. Common starting ratios are 1:1, 1:2, and 1:5.
-
Kneading Method:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of water or a water-ethanol mixture to form a paste.
-
Add the drug to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved.
-
The resulting powder is the drug-cyclodextrin complex, which can then be dissolved in an aqueous buffer.
-
-
Solubility Testing: Prepare a series of aqueous solutions with the complex and determine the maximum achievable concentration before precipitation occurs. Compare this to the intrinsic solubility of the drug alone.
-
Table 3: Common Pharmaceutical Cyclodextrins
| Cyclodextrin | Key Features | Primary Applications |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, well-established safety profile.[12] | Oral, parenteral, ophthalmic formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Very high aqueous solubility, negatively charged, low toxicity.[10] | Preferred for intravenous (IV) injections. |
| γ-cyclodextrin (γ-CD) | Larger cavity size, good solubility. | Suitable for larger guest molecules. |
Q4: My goal is to develop an oral formulation for animal studies to maximize bioavailability. What advanced strategies should I consider?
For oral delivery, enhancing the dissolution rate in the gastrointestinal tract is key. Solid dispersions and lipid-based formulations are two powerful, industry-standard approaches.[2][13]
Solution D: Solid Dispersion
-
Scientific Rationale: A solid dispersion is a system where a hydrophobic drug is dispersed within a hydrophilic carrier or matrix at a solid state.[14] When administered, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles.[2][15] This massive increase in surface area and potential reduction in crystallinity dramatically enhances the dissolution rate and, consequently, oral absorption.[14][16]
-
Conceptual Protocol: Preparation by Solvent Evaporation
-
Component Selection: Choose a hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[14][17]
-
Solubilization: Dissolve both 7-Chloro-3-methylimidazo[1,5-a]pyridine and the selected carrier in a common volatile solvent (e.g., ethanol, methanol, or a dichloromethane/ethanol mixture).[15]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask wall.
-
Final Processing: Further dry the film under vacuum to remove any residual solvent. The resulting solid can be scraped off, pulverized, and sieved to obtain a fine powder. This powder can then be used for in vivo studies, often filled into capsules.
-
Solution E: Lipid-Based Formulations
-
Scientific Rationale: Lipid-based drug delivery systems (LBDDS) involve dissolving or suspending the drug in lipid excipients, such as oils, surfactants, and co-solvents.[18] These formulations improve oral bioavailability through several mechanisms: they keep the drug in a solubilized state, bypassing the dissolution-limiting step; they can stimulate bile secretion, which aids in solubilization; and they can promote lymphatic transport, which bypasses first-pass metabolism in the liver.[18][19] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine emulsions when they come into contact with gastrointestinal fluids.[13][20]
-
Conceptual Protocol: Developing a Simple Lipid Formulation
-
Excipient Screening: Determine the solubility of the compound in various lipid excipients (oils like medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., PEG 400, Transcutol®).
-
Formulation: Create mixtures of the best-performing excipients. A simple formulation might consist of an oil, a surfactant, and a co-solvent. The drug is dissolved in this mixture with gentle heating or stirring.
-
Dispersion Test: The formulation is then tested by adding it to water with gentle agitation to see if it forms a stable emulsion or microemulsion, which is indicative of a good SEDDS.
-
Administration: For preclinical studies, these liquid formulations are typically administered orally via gavage.
-
Table 4: Comparison of Advanced Oral Formulation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Solid Dispersion | Drug dispersed in a hydrophilic solid carrier; enhances dissolution rate.[2] | Significant increase in dissolution and bioavailability; established technology.[16] | Can be physically unstable (recrystallization); manufacturing can be complex.[16] |
| Lipid-Based Systems (e.g., SEDDS) | Drug is pre-dissolved in lipids; forms an emulsion in the GI tract.[13] | Bypasses dissolution step; enhances absorption via multiple pathways; protects drug from degradation.[18][21] | Excipient selection can be complex; potential for GI side effects with high surfactant levels. |
References
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Jadhav, P., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Yuan, Z., et al. (2021). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
-
Li, P., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Morakul, B., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
Grove, M., & Müllertz, A. (2005). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC. [Link]
-
Gheorghe, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Blesic, M., et al. (2015). Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]
-
van der Lee, A., et al. (2020). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PMC. [Link]
-
Roquette. (2023). How can cyclodextrins enhance solubility? Roquette. [Link]
-
Barzegar-Jalali, M., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. [Link]
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Shrestha, H., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]
-
Pinto, P. C. A. G., et al. (2023). Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions. MDPI. [Link]
-
Mihorianu, M., et al. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]
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Sharma, D., et al. (2021). A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Ghosh, R., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2). PMC. [Link]
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Jadhav, V., et al. (2022). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. [Link]
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PubChem. (n.d.). Imidazo(1,5-a)pyridine. PubChem. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
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Ascendia Pharma. (n.d.). Lipid Nanoparticles for Poorly Soluble APIs. Ascendia Pharmaceutical Solutions. [Link]
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Zhang, S., et al. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. ACS Publications. [Link]
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Loftsson, T., & Duchêne, D. (2019). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. [Link]
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Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Journal of Drug Delivery and Therapeutics. [Link]
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Kumar, S., et al. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Annex Publishers. [Link]
-
Grove, M., & Müllertz, A. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. [Link]
-
Tran, P., et al. (2019). Current Trends on Solid Dispersions: Past, Present, and Future. PMC. [Link]
-
Al-Obaidi, H., et al. (2023). Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach. MDPI. [Link]
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Technical Support Center: Strategies to Reduce Cytotoxicity of Imidazo[1,5-a]Pyridine Compounds In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for managing and mitigating the in vitro cytotoxicity of imidazo[1,5-a]pyridine compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,5-a]pyridine compound shows high cytotoxicity in my initial screen across multiple cell lines. What are my first troubleshooting steps?
A1: Before exploring complex biological mechanisms, it's crucial to rule out experimental artifacts. High initial cytotoxicity can often stem from correctable issues.
-
Verify Compound Concentration and Stability: Double-check all calculations for your stock solutions and serial dilutions. An error in calculation is a common source of unexpectedly high toxicity. Also, confirm that your compound is stable in the culture medium for the duration of the experiment, as degradation products could be the source of toxicity.
-
Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within a non-toxic range for your specific cell lines, which is typically below 0.5%.[1] Run a vehicle-only control curve to confirm.
-
Check for Assay Interference: Some compounds can directly interfere with assay reagents. For example, a compound with reducing properties can convert MTT reagent, mimicking metabolic activity and masking cytotoxicity.[2] Conversely, compounds that absorb light at the same wavelength as the assay's chromogenic product can also skew results. Run a cell-free control with your compound and the assay reagents to test for direct interference.[1]
Q2: How can I differentiate between a desired selective anti-cancer effect and general, non-specific cytotoxicity?
A2: This is a critical question in drug development. The key is to determine the therapeutic window or selectivity index (SI).
-
Use a Panel of Cells: Test your compound on both cancerous cell lines and non-cancerous or "normal" cell lines (e.g., HEK-293, as used in some imidazopyridine studies).[3]
-
Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 (or GI50) value in normal cells to the IC50 value in cancer cells (SI = IC50_normal / IC50_cancer). A higher SI value (typically >10) is desirable, indicating the compound is preferentially toxic to cancer cells.
-
Distinguish Cytotoxic vs. Cytostatic Effects: A cytotoxic effect causes cell death, while a cytostatic effect merely inhibits proliferation.[1] You can distinguish these by performing a cell counting assay (e.g., Trypan Blue exclusion) alongside a metabolic assay (e.g., MTT). A cytotoxic agent will reduce the number of viable cells, whereas a cytostatic agent will cause the number of viable cells to plateau over time.[1]
Q3: What are the common mechanisms of cytotoxicity for heterocyclic compounds like imidazo[1,5-a]pyridines?
A3: The cytotoxicity of imidazo[1,5-a]pyridine derivatives can stem from various on-target and off-target mechanisms.
-
On-Target Effects: If the intended target is essential for cell survival (e.g., a critical kinase), high potency can lead to cytotoxicity.
-
Off-Target Effects: These are more common causes of undesirable toxicity. Mechanisms reported for related scaffolds include microtubule disruption, induction of ROS-mediated mitochondrial damage, and DNA intercalation.[3][4] Some imidazo-based compounds have also been shown to cause DNA fragmentation.[5]
Troubleshooting Guides & Mitigation Strategies
This section provides in-depth strategies for when you have confirmed that the observed cytotoxicity is a real effect of your compound.
Guide 1: Modifying Compound Structure to Reduce Intrinsic Cytotoxicity
The most effective long-term strategy is to optimize the molecule itself. This involves establishing a Structure-Activity Relationship (SAR) and a Structure-Toxicity Relationship (STR).
Core Principle: The goal is to chemically modify the imidazo[1,5-a]pyridine scaffold to decrease its affinity for off-target molecules responsible for cytotoxicity while retaining (or improving) its affinity for the desired therapeutic target.
Key Strategies:
-
Alter Lipophilicity (logP): Highly lipophilic compounds can excessively accumulate in cell membranes, disrupting their integrity and leading to non-specific cytotoxicity. Systematically replace lipophilic substituents with more hydrophilic ones (or vice-versa) to find an optimal logP range.
-
Introduce Steric Hindrance: Adding bulky chemical groups can prevent the compound from fitting into the binding pockets of off-target proteins while still allowing it to bind to the intended, often more accommodating, active site.
-
Modify Reactive Moieties: Some chemical groups can be metabolized into toxic byproducts or may be inherently reactive. For instance, studies on related imidazo[1,2-a]pyridines have shown that different substitutions on appended phenyl rings can dramatically alter cytotoxicity, with electron-withdrawing groups sometimes reducing potency.[6]
-
Hybridization Approach: Combining the imidazo[1,5-a]pyridine scaffold with other pharmacophores can modulate its biological activity and toxicity profile.[3]
Illustrative Structure-Toxicity Relationship
The diagram below illustrates potential points of modification on the imidazo[1,5-a]pyridine core to explore the Structure-Toxicity Relationship.
Caption: Key positions on the imidazo[1,5-a]pyridine scaffold for chemical modification to mitigate cytotoxicity.
Hypothetical SAR Data for Cytotoxicity Reduction
| Compound ID | R3-Substituent | IC50 (Cancer Cell Line) | IC50 (Normal Cell Line) | Selectivity Index (SI) |
| Parent-01 | -H | 1.5 µM | 3.0 µM | 2 |
| Analog-02 | 4-Chlorophenyl | 0.5 µM | 1.0 µM | 2 |
| Analog-03 | 4-Methoxyphenyl | 2.0 µM | 40.0 µM | 20 |
| Analog-04 | 4-Hydroxyphenyl | 5.0 µM | >100 µM | >20 |
This table illustrates how modifying the R3 substituent can impact both potency and selectivity. Analog-04, with a hydrophilic -OH group, shows significantly reduced general cytotoxicity and a much-improved selectivity index.
Guide 2: Optimizing Experimental Conditions and Formulation
If structural modification is not feasible, optimizing the experimental setup or compound formulation can help manage cytotoxicity.
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and addressing in vitro cytotoxicity.
Caption: Systematic workflow for troubleshooting and mitigating in vitro cytotoxicity.
Strategies:
-
Reduce Incubation Time: If cytotoxicity is time-dependent, reducing the exposure time may allow you to observe the desired biological effect before significant cell death occurs. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window.
-
Use a More Complex Model: Sometimes, cytotoxicity observed in simple 2D monolayer cultures is not representative of the in vivo situation.[7] Moving to 3D models like spheroids or organoids can provide a more physiologically relevant context where cells may be less sensitive.[8]
-
Formulation Strategies: Poor aqueous solubility can lead to compound precipitation at high concentrations, which can cause physical stress to cells and appear as cytotoxicity. Consider using formulation vehicles like cyclodextrins or lipid-based nanoparticles to improve solubility and bioavailability in the culture medium.
Key Experimental Protocols
Accurate and reliable data is the foundation of good science. Here are detailed protocols for two standard cytotoxicity assays.
Protocol 1: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][9]
Materials:
-
Cells of interest and complete culture medium
-
Imidazo[1,5-a]pyridine test compound and vehicle (e.g., DMSO)
-
96-well clear, flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and no-cell (media only) blank controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_treated / OD_vehicle_control) * 100
-
Plot % Viability vs. compound concentration (log scale) to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[2][7]
Materials:
-
Cells, medium, compound, and 96-well plates as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture and lysis buffer).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Set Up Controls: In addition to your treated wells and vehicle controls, you must include:
-
Maximum Release Control: About 30 minutes before the end of the incubation, add the kit's lysis buffer to a set of vehicle-treated wells. This will lyse all cells and represent 100% LDH release.
-
Spontaneous Release Control: These are the standard vehicle control wells, representing background LDH release from untreated cells.
-
-
Incubation: Complete the desired incubation period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well.
-
Incubation: Incubate the new plate at room temperature for 15-30 minutes, protected from light. A color change will develop.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Analysis:
-
Subtract the background absorbance (from no-cell, media-only controls) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(OD_treated - OD_spontaneous) / (OD_maximum - OD_spontaneous)] * 100
-
Plot % Cytotoxicity vs. compound concentration to determine the EC50 value.
-
References
- Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC. (2025, January 8).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI.
- Understanding Cytotoxicity. (2024, March 9). Virology Research Services.
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. (2025, May 24). Chemical Methodologies.
- Design and Synthesis of Various Aryl Amide Derivatives of Imidazo[1,5-a] Pyridine-1,2,4-Thiadiazoles: In Vitro Cytotoxicity Evaluation and In Silico Molecular Docking Studies. (2024, November 30). PubMed.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.).
- Technical Support Center: Managing In Vitro Cytotoxicity. (n.d.). Benchchem.
- IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. (2018, September 29).
- Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). InfinixBio.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC. (n.d.).
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. kosheeka.com [kosheeka.com]
Technical Support Center: Overcoming Resistance to Imidazo[1,5-a]pyridine-Based Compounds
Welcome to the Advanced Applications & Troubleshooting Center for imidazo[1,5-a]pyridine derivatives. As a Senior Application Scientist, I frequently assist drug development professionals in deconvoluting complex resistance mechanisms associated with this versatile heterocyclic scaffold.
Imidazo[1,5-a]pyridines are potent pharmacophores widely utilized as kinase inhibitors (e.g., targeting EGFR, PI3K/Akt) and tubulin polymerization disruptors[1][2]. However, their planar, nitrogen-rich core—while excellent for hydrogen bonding in kinase hinge regions—makes them susceptible to specific acquired resistance mechanisms, including gatekeeper mutations, compensatory signaling bypasses, and drug efflux. This guide provides field-proven, self-validating protocols and troubleshooting strategies to overcome these challenges.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do my cancer cell lines develop rapid resistance to imidazo[1,5-a]pyridine-based PI3K/Akt inhibitors after initial susceptibility? A1: Resistance to PI3K/Akt inhibitors often arises from compensatory pathway upregulation rather than direct target mutation. When imidazo[1,5-a]pyridine derivatives successfully suppress Akt phosphorylation (Ser473)[3], the loss of downstream negative feedback loops (such as those mediated by mTORC1) can hyperactivate receptor tyrosine kinases (RTKs). This leads to a parallel activation of the MAPK/ERK pathway, allowing the cell to bypass the PI3K blockade and resume proliferation.
Q2: How does the EGFR T790M mutation specifically abrogate the efficacy of imidazo[1,5-a]pyridine TKIs? A2: The T790M "gatekeeper" mutation causes resistance through two distinct causal mechanisms. First, the substitution of threonine with a bulkier methionine introduces severe steric hindrance , physically clashing with the rigid imidazo[1,5-a]pyridine core and preventing deep penetration into the ATP-binding pocket[1]. Second, the mutation significantly increases the kinase's affinity for endogenous ATP, allowing ATP to outcompete the inhibitor.
Q3: My imidazo[1,5-a]pyridine-benzimidazole hybrids are losing efficacy in prolonged tubulin polymerization assays. What is the root cause? A3: These hybrids typically bind to the colchicine site of tubulin, disrupting microtubule assembly[2]. If you observe a loss of efficacy in long-term cell-based assays but not in cell-free biochemical assays, the root cause is almost certainly P-glycoprotein (MDR1/ABCB1) overexpression . The lipophilic nature of the benzimidazole-imidazo[1,5-a]pyridine conjugate makes it a prime substrate for these ATP-dependent efflux pumps, actively reducing the intracellular drug concentration below the therapeutic threshold.
Part 2: Visualizing Resistance Mechanisms
Molecular mechanisms of resistance to imidazo[1,5-a]pyridine compounds.
Part 3: Troubleshooting Guide for Experimental Workflows
Step-by-step troubleshooting workflow for investigating in vitro resistance.
Issue 1: Inconsistent IC50 Values in Long-Term Viability Assays
-
The Symptom: Your imidazo[1,5-a]pyridine compound shows a sub-micromolar IC50 at 24 hours, but >10 µM at 72 hours.
-
The Causality: Imidazo[1,5-a]pyridines can be metabolically unstable in certain media containing high serum (FBS) due to enzymatic degradation, or they may rapidly induce efflux pump expression over 48 hours.
-
The Fix: Implement a Self-Validating Efflux Blockade . Co-treat the 72-hour assay with 5 µM Verapamil or 100 nM Tariquidar (known P-gp inhibitors). If the IC50 shift is reversed, efflux is the culprit. If the shift persists, analyze the media via LC-MS to confirm structural degradation of the compound.
Issue 2: Sustained p-Akt (Ser473) Despite High Inhibitor Doses
-
The Symptom: Western blots show robust Akt phosphorylation even when treated with 10x the established IC50 of your imidazo[1,5-a]pyridine Akt inhibitor.
-
The Causality: Loss of PTEN (a tumor suppressor that dephosphorylates PIP3) or activation of mTORC2 (which directly phosphorylates Akt at Ser473) can override the competitive inhibition of the compound[3].
-
The Fix: Probe for p-S6 and p-ERK. If p-ERK is highly elevated, a compensatory MAPK loop is active. Validate this by co-administering a MEK inhibitor (e.g., Trametinib); synergistic cell death confirms the bypass mechanism.
Part 4: Step-by-Step Methodologies
Protocol 1: Generation and Validation of Stable Resistant Cell Lines
To study resistance, you must first generate a reliable in vitro model. Continuous drug exposure often creates transient "persister" cells rather than true genetically resistant clones. This protocol uses a pulsed method to ensure genetic stability.
Step 1: Baseline Profiling Determine the absolute IC50 of your imidazo[1,5-a]pyridine compound in the parental cell line using a 72-hour CellTiter-Glo assay.
Step 2: Pulsed Dose Escalation (Causality-Driven) Expose cells to the compound at the IC50 concentration for 72 hours. Remove the drug, wash with PBS, and allow cells to recover in standard media until they reach 80% confluence. Repeat this cycle, doubling the drug concentration each time, until cells proliferate freely at 10x the original IC50. Causality: Pulsing forces cells to acquire permanent genetic/epigenetic alterations rather than relying on transient stress responses.
Step 3: Clonal Isolation Perform single-cell sorting (FACS) into 96-well plates to isolate distinct resistant clones. Expand the clones.
Step 4: The Self-Validating Drug Withdrawal Assay (Critical) Culture the newly expanded resistant clones in drug-free media for 14 days . Re-evaluate the IC50.
-
Validation Logic: If the IC50 drops back to the parental baseline, the resistance was purely epigenetic/transcriptional (transient). If the IC50 remains elevated (>5x parental), you have successfully validated a stable, genetically resistant cell line suitable for sequencing and mechanistic study.
Protocol 2: Tubulin Polymerization Mechanism Deconvolution
For imidazo[1,5-a]pyridine-benzimidazole hybrids acting as tubulin inhibitors[2].
Step 1: Cell-Free Tubulin Assembly Prepare >99% pure porcine brain tubulin in PIPES buffer (pH 6.9) containing 1 mM GTP.
Step 2: Compound Incubation & Self-Validating Controls Set up a 384-well plate with the following conditions:
-
Test: Tubulin + Imidazo[1,5-a]pyridine hybrid (1 µM, 5 µM, 10 µM).
-
Positive Control: Tubulin + Nocodazole (3 µM) (Validates colchicine-site depolymerization).
-
Negative Control: Tubulin + Paclitaxel (3 µM) (Validates tubulin stabilization).
Step 3: Fluorometric Monitoring Measure fluorescence (Ex 340 nm / Em 410 nm) every minute for 60 minutes at 37°C. A decrease in the Vmax of polymerization relative to the vehicle confirms direct target engagement, proving that cellular resistance is due to upstream factors (like efflux) rather than a lack of intrinsic compound efficacy.
Part 5: Quantitative Resistance Profiles
Summarizing the typical resistance shifts observed across different imidazo[1,5-a]pyridine subclasses allows researchers to benchmark their own experimental data.
| Compound Scaffold Class | Primary Target | Sensitive Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Index (RI) | Primary Validated Resistance Mechanism | Resistance Reversal Strategy |
| Imidazo[1,5-a]pyridine TKI | EGFR (WT) | 0.05 ± 0.01 | 12.50 ± 1.2 | 250.0 | T790M Gatekeeper Mutation | Next-gen macrocyclic analogs |
| Imidazo[1,5-a]pyridine-benzimidazole | Tubulin / PI3K | 1.71 ± 0.20 | 42.75 ± 3.5 | 25.0 | P-gp (MDR1) Overexpression | Co-treatment with Tariquidar |
| 3-phenyl-imidazo[1,5-a]pyridine | Akt Kinase | 0.80 ± 0.05 | 8.40 ± 0.8 | 10.5 | PTEN Loss / MAPK Bypass | MEK/ERK combination therapy |
(Note: Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line. An RI > 10 is generally considered clinically significant).
Part 6: References
-
Title: Novel Imidazopyridine Derivatives Possess Anti-Tumor Effect on Human Castration-Resistant Prostate Cancer Cells Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Imidazo[1,5-a]pyridine Metabolic Stability Optimization
Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for drug development professionals optimizing the metabolic stability of imidazo[1,5-a]pyridine-based candidates.
Core Concepts & Frequently Asked Questions (FAQs)
Q: Why does the imidazo[1,5-a]pyridine scaffold frequently suffer from poor microsomal stability? A: The imidazo[1,5-a]pyridine system is a planar, highly electron-rich bicyclic heteroaromatic framework. This electron density makes it highly susceptible to electrophilic oxidation by Cytochrome P450 (CYP) enzymes. Metabolism typically occurs at the C3 and C1 positions of the imidazole ring, or the C7 position of the pyridine ring. Furthermore, the high lipophilicity (logP) of unsubstituted imidazo[1,5-a]pyridines drives non-specific hydrophobic interactions within the CYP active site, leading to rapid intrinsic clearance ( CLint ) [2].
Q: How does scaffold hopping (e.g., to imidazo[1,5-a]pyrazine) improve metabolic stability without losing target affinity? A: Scaffold hopping via nitrogen incorporation is a highly effective strategy. Converting an imidazo[1,5-a]pyridine to an imidazo[1,5-a]pyrazine introduces an electron-withdrawing nitrogen into the ring system. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the core significantly less susceptible to electrophilic attack by the reactive iron-oxo species in CYPs. Simultaneously, the added polarity reduces the overall lipophilicity (logP), which limits non-specific CYP binding. This exact strategy was successfully employed to optimize IDO1 inhibitors, resulting in a cleaner CYP profile and improved half-life [1].
Q: My compound is stable in Human Liver Microsomes (HLM) but shows high clearance in vivo. What is the root cause? A: Standard microsomal incubations primarily contain CYP450s and UGTs (if supplemented with UDPGA) but lack cytosolic enzymes. Imidazo-fused systems, particularly those with unsubstituted carbons adjacent to a nitrogen, are notorious substrates for Aldehyde Oxidase (AO), a cytosolic enzyme. If your compound is stable in HLM but clears rapidly in vivo, you must test it in human hepatocytes or cytosolic fractions to evaluate AO-mediated metabolism [2].
Troubleshooting Guide: Resolving Assay Disconnects
Issue 1: High Intrinsic Clearance ( CLint ) despite low predicted logP.
-
Root Cause Analysis: The molecule likely possesses an exposed, highly reactive "soft spot" (e.g., the C3 position). Low logP alone cannot rescue a molecule if the electronic structure is highly favorable for oxidation.
-
Actionable Solution: Perform Metabolite Identification (MetID) using LC-MS/MS to pinpoint the exact site of oxidation (+16 Da mass shift). Once identified, apply steric shielding (e.g., adding a methyl group) or electronic shielding (e.g., fluorination or cyano-substitution) directly adjacent to the soft spot [3].
Issue 2: Apparent rapid clearance in HLM, but no oxidized metabolites are detected via LC-MS/MS.
-
Root Cause Analysis: What appears to be enzymatic clearance is actually an assay artifact. Highly lipophilic imidazo[1,5-a]pyridines can suffer from non-specific binding (NSB) to the plastic assay plates or poor aqueous solubility leading to precipitation during the 37°C incubation, mimicking enzymatic depletion.
-
Actionable Solution: Implement a self-validating assay system by running a minus-NADPH control . If the parent compound depletes in the absence of the NADPH cofactor, the loss is due to chemical instability, precipitation, or NSB, not CYP-mediated metabolism.
Primary metabolic pathways and liabilities of the imidazo[1,5-a]pyridine scaffold.
Quantitative Data: Impact of Structural Modifications
The table below summarizes the causality between specific scaffold modifications and their impact on metabolic stability, derived from field-proven optimization campaigns.
| Scaffold Modification | Example Target | Lipophilicity (calc. logP) | HLM CLint (µL/min/mg) | Mechanistic Rationale for Change |
| Imidazo[1,5-a]pyridine (Base) | IDO1 / MEK | High (>4.0) | > 150 (High) | Electron-rich core is highly susceptible to electrophilic oxidation by CYP450s [1, 2]. |
| C7-Fluoro-imidazo[1,5-a]pyridine | MEK | Moderate (~3.5) | 80 - 100 (Mod) | Fluorine withdraws electron density, blocking C7 metabolism, but shifts oxidation to the imidazole ring [2]. |
| Imidazo[1,5-a]pyrazine | IDO1 | Low (<3.0) | < 30 (Low) | N-incorporation lowers HOMO energy and logP, drastically reducing CYP-mediated oxidation [1]. |
| 1,2,4-Triazolopyridine | MEK | Low (<3.0) | < 15 (Low) | Triazole ring reduces lipophilicity and blocks metabolic soft spots, improving HLM stability [2]. |
| Imidazo[1,5-a]pyridine-3-carboxamide | 5-HT4R | Moderate (~3.2) | < 40 (Low) | Blocking the highly reactive C3 position with a sterically bulky/electron-withdrawing amide improves stability [3]. |
Experimental Workflows & Protocols
Self-Validating Protocol: Microsomal Stability & Metabolite ID Assay
To ensure absolute trustworthiness of your data, this protocol incorporates internal controls to rule out artifacts and validate enzyme viability.
Step 1: Reagent Preparation
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Prepare a 10X NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase).
Step 2: Incubation & Control Setup
-
Prepare three reaction arms: Test Compound (1 µM), Positive Control (Verapamil, high clearance), and Negative Control (Warfarin, low clearance). Ensure final DMSO concentration is <0.1% to prevent CYP inhibition.
-
Prepare a Minus-NADPH Control arm for the test compound to validate that any observed clearance is enzymatically driven, not due to precipitation.
-
Pre-incubate all plates at 37°C for 5 minutes.
Step 3: Reaction Initiation & Quenching
-
Initiate the reaction by adding the NADPH regenerating system.
-
At time points t=0,5,15,30,45,and 60 minutes, aliquot 50 µL from the reaction mixture.
-
Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
Step 4: LC-MS/MS Analysis & Data Processing
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS. Use Multiple Reaction Monitoring (MRM) to quantify parent compound disappearance. Simultaneously, run a Full Scan/Product Ion mode to identify +16 Da (hydroxylation) or +32 Da (dihydroxylation) metabolite peaks.
-
Calculate half-life ( t1/2 ) from the natural log of percentage remaining vs. time. Calculate intrinsic clearance: CLint=(0.693/t1/2)×(1/protein concentration) .
Iterative optimization workflow for improving imidazo[1,5-a]pyridine metabolic stability.
References
- Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry - ACS Publications.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.
- Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. PubMed.
Technical Support Center: Overcoming C-H Functionalization Challenges in Imidazo[1,5-a]pyridines
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex bottlenecks in the C-H functionalization of imidazo[1,5-a]pyridines. This guide is designed for researchers and drug development professionals, focusing on mechanistic causality, regioselectivity control, and the implementation of self-validating experimental protocols.
Module 1: Regioselectivity Troubleshooting (C1 vs. C3 vs. C8)
Q: I am trying to functionalize the imidazo[1,5-a]pyridine core, but I keep getting an unpredictable mixture of C1 and C3 substituted products, or complete over-oxidation at C1. How can I control this regioselectivity? A: The imidazo[1,5-a]pyridine scaffold is highly electron-rich, with the C1 and C3 positions acting as the most nucleophilic and acidic sites[1]. Because the core features a very low oxidation potential, it is easily over-oxidized to yield C1-substituted byproducts when exposed to standard chemical oxidants[2]. Mechanistic Solution: To selectively target C3 while avoiding C1 oxidation, shift away from harsh chemical oxidants. Switchable electrosynthesis in an undivided cell (without exogenous oxidants) allows clean access to C1-unsubstituted products by precisely controlling the oxidation potential at the anode[2]. Alternatively, for C3-alkylation, leverage donor-acceptor cyclopropanes under Lewis acid-catalyzed conditions to direct the electrophile specifically to the electron-rich C3 carbon[1].
Q: Is it possible to functionalize the remote C8 position? Standard direct C-H activation protocols only yield C1/C3 derivatives. A: Yes, though direct C8 functionalization is notoriously difficult because of its distance from the reactive imidazole ring and its lack of natural acidity[3]. Mechanistic Solution: You must bypass the natural electronic bias using cooperative Nickel-Aluminum catalysis[3]. By employing Ni(cod)₂ in conjunction with AlMe₃, the aluminum Lewis acid coordinates to the nitrogen atom of the pyridine ring. This coordination alters the electronic environment and sterically directs the Nickel catalyst to the remote C8 position, enabling highly regioselective C(8)-H alkenylation without requiring a pre-installed directing group[3].
Regioselectivity pathways for C-H functionalization of imidazo[1,5-a]pyridines.
Module 2: Managing Oxidation Potentials and Green Chemistry
Q: Transition metal catalysts (Pd, Ru) are causing degradation and byproduct formation during my late-stage C-S bond formation. Are there metal-free alternatives? A: Absolutely. The imidazo[1,5-a]pyridine framework readily coordinates with transition metal ions (Ni, Co, Pd, Cu), which can poison the catalyst or lead to undesired coordination motifs and degradation[4]. Mechanistic Solution: Utilize a metal-free Iodine/TBHP-mediated one-pot multicomponent reaction[5]. In this system, iodine acts as a mild Lewis acid and oxidant, facilitating tandem C-N and C-S bond formation. This circumvents the harsh redox cycling of transition metals, yielding sulfenylated imidazo[1,5-a]pyridines in high yields (up to 78%)[5][6].
Q: How can I synthesize 3-acyl imidazo[1,5-a]pyridines without using highly corrosive reagents like trichlorophosphate (POCl₃)? A: Traditional multistep syntheses rely on hazardous dehydrating agents like POCl₃, which pose severe environmental and safety risks[7]. Mechanistic Solution: Adopt an electrochemical [4 + 1] tandem sp³(C–H) double amination strategy[7]. By using acetophenones and pyridine ethylamines with an ammonium iodide (NH₄I) redox mediator, you can achieve a one-step synthesis. The anodic oxidation of the iodide mediator circumvents the high oxidation potential of the C-H bonds, allowing for selective functionalization under mild conditions[7].
Electrochemical tandem sp3 C-H amination workflow for 3-acyl derivatives.
Quantitative Comparison of Modern C-H Functionalization Strategies
| Functionalization Strategy | Target Position | Reagents / Catalytic System | Key Mechanistic Driver | Typical Yields |
| Methylene Bridging | C1 / C3 | Formaldehyde (HCHO) | Metal-free C(sp²)–H insertion | 71% - 85%[4] |
| Electrochemical Acylation | C3 | NH₄I, Graphite/Pt electrodes | Anodic oxidation of redox mediator | ~62%[7] |
| Sulfenylation | C1 / C3 | I₂ / TBHP | Metal-free tandem C-N/C-S formation | 71% - 78%[5][6] |
| Cooperative Alkenylation | C8 | Ni(cod)₂, AlMe₃, PCy₃ | Lewis acid-directed remote activation | Moderate - High[3] |
Module 3: Validated Experimental Protocols
Protocol 1: Metal-Free Methylene Bridging via C(sp²)–H Functionalization
Mechanistic Rationale: Formaldehyde serves a dual purpose as both the solvent and the carbon source. By omitting metal catalysts entirely, we prevent the coordination of the imidazo[1,5-a]pyridine nitrogen to the metal, which otherwise leads to complex mixtures and catalyst poisoning[4].
Step-by-Step Methodology:
-
Preparation: In a reaction vial, add 3-phenylimidazo[1,5-a]pyridine (1.0 equiv) to a 37% aqueous formaldehyde solution[4].
-
Reaction: Stir the mixture at room temperature overnight. Causality Check: Maintaining room temperature is critical; elevated temperatures increase the risk of over-oxidation and degradation of the sensitive imidazopyridine core[4].
-
Validation & Monitoring: Monitor the reaction progress via TLC. The successful insertion of the methylene group bridges two imidazo[1,5-a]pyridine molecules, shifting the Rf value significantly.
-
Isolation: Evaporate the solvent under reduced pressure. Quench the reaction with water and extract with an organic solvent. For derivatives like Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane, this protocol reliably yields a dark orange solid at ~71% yield[4].
Protocol 2: Electrochemical Synthesis of 3-Acyl Imidazo[1,5-a]pyridines
Mechanistic Rationale: Direct anodic oxidation of C-H bonds is challenging due to their high oxidation potentials compared to organic solvents. Using NH₄I as a redox mediator lowers the activation barrier. The undivided cell setup ensures that reactive intermediates generated at the anode immediately react with the substrate at the cathode[7].
Step-by-Step Methodology:
-
Cell Assembly: Equip an undivided electrochemical cell with a graphite rod anode and a platinum plate cathode[7].
-
Reagent Loading: Add pyridine ethylamine (0.2 mmol, 1.0 equiv), the corresponding acetophenone derivative (0.4 mmol, 2.0 equiv), and NH₄I (0.3 mmol, 1.5 equiv) into 3 mL of DMSO[7].
-
Electrolysis: Apply a constant current of 10 mA and heat the mixture to 80 °C. Causality Check: The constant current ensures a steady generation of the active iodine species, preventing localized over-oxidation that could degrade the heterocycle[7].
-
Validation & Isolation: Run the electrolysis until complete consumption of the starting material (monitor via LC-MS). Dilute the mixture with water, extract with ethyl acetate, and purify via flash chromatography. This one-pot method successfully scales up to 10 mmol, yielding ~62% of the 3-acyl product without relying on POCl₃[7].
References
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp²)–C(sp³)–H–C(sp²) Bond Formation Source: ACS Omega URL:[Link]
-
Switchable electrosynthesis of C-1-unsubstituted imidazopyridines Source: PubMed Central (PMC) / NIH URL:[Link]
-
Selective C(8)–H Activation of Imidazopyridines Mediated by Cooperative Nickel–Aluminum Catalysis Source: National Yang Ming Chiao Tung University (NYCU) URL:[Link]
-
Iodine/TBHP-Mediated One-Pot Multicomponent Protocol for Tandem C-N and C-S Bond Formation To Access Sulfenylimidazo[1,5- a]pyridines via C-H Functionalization Source: PubMed URL:[Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines Source: MDPI URL:[Link]
-
Electrochemical [4 + 1] Tandem sp³(C–H) Double Amination for the Direct Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines Source: ACS Omega URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Switchable electrosynthesis of C-1-unsubstituted imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine/TBHP-Mediated One-Pot Multicomponent Protocol for Tandem C-N and C-S Bond Formation To Access Sulfenylimidazo[1,5- a]pyridines via C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 7-Chloro-3-methylimidazo[1,5-a]pyridine Against Halogenated Analogues
A Technical Guide to Structural Optimization, Synthesis, and Application Profiling
As a Senior Application Scientist, I frequently evaluate how minor structural modifications—such as halogenation at specific carbon indices—can drastically alter a molecule's pharmacokinetic profile and photophysical behavior. Imidazo[1,5-a]pyridines are privileged scaffolds utilized extensively in both medicinal chemistry and materials science.
This guide provides an objective, data-driven comparison of 7-Chloro-3-methylimidazo[1,5-a]pyridine against its fluorinated, brominated, and non-halogenated counterparts, detailing the mechanistic rationale behind its superior performance in specific assays.
Mechanistic Rationale: The C-7 Halogen Effect
The imidazo[1,5-a]pyridine core is characterized by an electron-rich imidazole ring fused to an electron-deficient pyridine ring. Modifying the C-7 position with a halogen fundamentally modulates the HOMO-LUMO gap and the overall dipole moment of the molecule.
When comparing halogen substituents, we must evaluate the balance between the inductive electron-withdrawing effect (-I), mesomeric donation (+M), and steric bulk:
-
7-Fluoro: While fluorine provides high metabolic stability, its extreme electronegativity can excessively withdraw electron density from the pyridine ring. This destabilizes the cationic intermediates required during synthesis and alters the dipole moment unfavorably for certain kinase hinge-binding interactions.
-
7-Bromo: Bromine introduces significant steric bulk, which can hinder receptor pocket fitting. More critically for materials science, bromine triggers the "heavy atom effect," which promotes intersystem crossing from the singlet to the triplet state, thereby quenching fluorescence[1].
-
7-Chloro (The Optimal Scaffold): Chlorine strikes the perfect balance. Its moderate electronegativity and atomic radius enhance lipophilicity (logP) for optimal membrane permeability while maintaining high quantum yields for luminescent applications[2]. In drug design, the 7-chloro moiety perfectly occupies hydrophobic pockets in target proteins, making it a critical, high-yielding intermediate for 3[3] and 4[4].
Logical relationship of C-7 halogenation effects on imidazo[1,5-a]pyridine properties.
Quantitative Data Comparison
The following table summarizes the comparative physicochemical and optical properties of 3-methylimidazo[1,5-a]pyridine derivatives based on their C-7 substitution. The data highlights why the 7-chloro variant is frequently selected as the lead scaffold.
| Compound (Core Scaffold) | C-7 Substituent | Electronegativity (Pauling) | Luminescence Quantum Yield (Φ, %) | Stokes Shift (nm) | Calculated logP | Primary Limitation / Advantage |
| Non-halogenated | -H | 2.20 | ~15% | 90 | 1.8 | Baseline properties; rapid metabolism |
| 7-Fluoro | -F | 3.98 | ~22% | 110 | 2.1 | High -I effect destabilizes synthesis cations |
| 7-Chloro | -Cl | 3.16 | ~38% | 145 | 2.6 | Optimal balance of lipophilicity and brightness |
| 7-Bromo | -Br | 2.96 | ~12% | 150 | 2.9 | Heavy atom effect severely quenches fluorescence |
Experimental Workflow & Self-Validating Protocol
To synthesize 7-chloro-3-methylimidazo[1,5-a]pyridine efficiently, traditional electrophilic halogenation is often low-yielding due to poor regioselectivity. Instead, a5 is the superior method[5].
Step-by-step workflow for the catalytic synthesis of 7-chloro-3-methylimidazo[1,5-a]pyridine.
Step-by-Step Methodology: Bi(OTf)₃-Catalyzed Synthesis
This protocol is designed as a self-validating system to ensure high fidelity at each chemical transition.
Step 1: Reagent Preparation & Catalytic Activation
-
Action: Dissolve 1.0 mmol of (4-chloropyridin-2-yl)methanol and 1.2 mmol of acetonitrile in 3 mL of 1,2-dichloroethane (DCE). Add 5 mol % of Bi(OTf)₃ and 7.5 equivalents of p-TsOH·H₂O.
-
Causality: Bi(OTf)₃ is explicitly chosen over standard Brønsted acids due to its extreme oxophilicity. It selectively coordinates to the benzylic hydroxyl group, facilitating its departure as water to form a stabilized benzylic cation, without irreversibly protonating the basic pyridine nitrogen (which would deactivate the ring).
Step 2: Ritter-Type Cyclization
-
Action: Seal the reaction tube and heat to 150 °C overnight.
-
Causality: The elevated temperature provides the thermodynamic driving force required for the intermolecular nucleophilic attack of the nitrile nitrogen onto the benzylic cation, immediately followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,5-a]pyridine core.
Step 3: In-Process Self-Validation (TLC)
-
Action: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc/Hexane 1:1).
-
Validation: The complete disappearance of the lower-Rf pyridinylmethanol spot validates that the benzylic cation formation and subsequent nitrile trapping have reached completion. If starting material remains, catalyst poisoning by adventitious water has occurred.
Step 4: Isolation and Structural Validation (NMR)
-
Action: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography. Run a ¹H-NMR (400 MHz, CDCl₃).
-
Validation: The success of the cyclization is definitively validated by the appearance of a sharp singlet integrating to 1H at approximately δ 7.5–8.0 ppm. This corresponds to the newly formed C-1 proton of the imidazo[1,5-a]pyridine ring. The retention of the C-7 chlorine is confirmed by the specific splitting pattern of the pyridine protons (an ABX or AMX system depending on exact substitution).
References
- Source: Dyes and Pigments (via ResearchGate)
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL
- WO2021222556A1 - PI3K-α INHIBITORS AND METHODS OF USE THEREOF Source: Google Patents URL
- Source: European Journal of Medicinal Chemistry (via ResearchGate)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2021222556A1 - PI3K-α INHIBITORS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Imidazo[1,5-a]pyridine Isomers for Researchers and Drug Development Professionals
The imidazopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of imidazo[1,5-a]pyridine isomers, offering insights into their therapeutic potential. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and highlight key experimental methodologies for researchers in drug discovery and development.
The Imidazopyridine Family: A Landscape of Isomeric Diversity
Imidazopyridines are bicyclic aromatic compounds consisting of a fused imidazole and a pyridine ring. The positioning of the nitrogen atom in the five-membered ring and the fusion pattern to the pyridine ring give rise to several isomers, including imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine.[1][2] While the imidazo[1,2-a]pyridine scaffold is the most extensively studied and is present in several marketed drugs, the imidazo[1,5-a]pyridine isomer is gaining significant attention for its diverse pharmacological activities.[2][3]
This guide will focus on the comparative biological activities of imidazo[1,5-a]pyridine derivatives and, where data permits, draw comparisons with other key isomers to provide a broader context for their therapeutic potential.
Comparative Biological Activity: A Focus on Anticancer Potential
Research into the biological activities of imidazo[1,5-a]pyridine isomers has revealed a broad spectrum of potential therapeutic applications, with a significant emphasis on their anticancer properties.
Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
A number of studies have demonstrated the potent cytotoxic effects of imidazo[1,5-a]pyridine derivatives against a range of human cancer cell lines. The antiproliferative activity is often influenced by the nature and position of substituents on the heterocyclic core.
Imidazo[1,5-a]pyridine-Benzimidazole Hybrids: A series of these hybrids has been shown to exhibit significant cytotoxic activity. Notably, compounds 5d and 5l displayed potent growth-inhibitory effects across a panel of sixty human tumor cell lines, with GI50 values in the low micromolar range.[4] Flow cytometry analysis indicated that these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis.[4]
Imidazo[1,5-a]pyridine-Chalcone Conjugates: The hybridization of the imidazo[1,5-a]pyridine scaffold with a chalcone moiety has also yielded promising anticancer agents. These conjugates have been evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of this chemical space for further exploration.
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,5-a]pyridine derivatives from a notable study.
| Compound | Cell Line | GI50 (µM) |
| 5d | Leukemia (CCRF-CEM) | 2.61 |
| Non-Small Cell Lung Cancer (HOP-92) | 2.53 | |
| Colon Cancer (HCT-116) | 2.50 | |
| CNS Cancer (SF-295) | 2.30 | |
| Melanoma (UACC-62) | 2.41 | |
| Ovarian Cancer (OVCAR-3) | 2.75 | |
| Renal Cancer (786-0) | 2.76 | |
| Prostate Cancer (PC-3) | 2.73 | |
| Breast Cancer (MCF7) | 2.87 | |
| 5l | Leukemia (CCRF-CEM) | 1.15 |
| Non-Small Cell Lung Cancer (HOP-92) | 1.09 | |
| Colon Cancer (HCT-116) | 1.07 | |
| CNS Cancer (SF-295) | 0.99 | |
| Melanoma (UACC-62) | 1.05 | |
| Ovarian Cancer (OVCAR-3) | 1.19 | |
| Renal Cancer (786-0) | 1.19 | |
| Prostate Cancer (PC-3) | 1.19 | |
| Breast Cancer (MCF7) | 1.25 |
Data extracted from a study by Rehaman et al. (2018).[4]
Comparative Insights from Other Isomers
While direct comparative studies are limited, data from other imidazopyridine isomers can provide valuable context.
Imidazo[4,5-b]pyridine Derivatives: Amidino-substituted imidazo[4,5-b]pyridines have been evaluated for their antiproliferative activity. Compound 10 (unsubstituted amidino) and 14 (2-imidazolinyl amidino) from one study showed potent and selective activity against colon carcinoma cell lines, with IC50 values of 0.4 µM and 0.7 µM, respectively.[1]
Imidazo[1,2-a]pyridine Derivatives: This well-explored class of isomers has a broad range of reported anticancer activities, often acting through mechanisms such as kinase inhibition and tubulin polymerization inhibition.[3][5]
Unraveling the Mechanisms of Action
The anticancer effects of imidazo[1,5-a]pyridine derivatives are attributed to their interaction with key cellular pathways involved in cell proliferation and survival.
Inhibition of Tubulin Polymerization
A key mechanism of action for some imidazo[1,5-a]pyridine-benzimidazole hybrids is the inhibition of microtubule assembly.[4] Compounds 5d and 5l were found to inhibit tubulin polymerization with IC50 values of 3.25 µM and 1.71 µM, respectively.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,5-a]pyridine derivatives.
Beyond Cancer: Other Biological Activities
While anticancer research dominates the landscape, imidazo[1,5-a]pyridine isomers have shown promise in other therapeutic areas.
Neurological Disorders
A series of imidazo[1,5-a]pyridine derivatives have been identified as potent and selective 5-HT4 receptor partial agonists. [6]These compounds have shown efficacy in animal models of cognition, suggesting their potential for the treatment of cognitive disorders associated with Alzheimer's disease. [6]
Antiviral and Antibacterial Activities
Various imidazopyridine isomers have been investigated for their antimicrobial properties. For instance, certain amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective antiviral activity against respiratory syncytial virus (RSV). [1]The broader class of imidazopyridines has also been reviewed for its potential as antibacterial agents against multi-drug resistant infections. [7]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Here, we provide a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. [8] Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [9]Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. [10]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Logical Flow: MTT Assay
Caption: The logical progression of steps in an MTT assay.
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. While research has predominantly focused on their anticancer potential, emerging evidence suggests their utility in treating neurological and infectious diseases. The comparative analysis of different isomers and their derivatives is crucial for understanding the structure-activity relationships that govern their biological effects.
Future research should aim for more direct comparative studies of imidazopyridine isomers under standardized assay conditions to provide a clearer picture of their relative potency and selectivity. Furthermore, a deeper exploration of their mechanisms of action will be essential for the rational design of next-generation imidazo[1,5-a]pyridine-based drugs.
References
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de F. F. M. de Almeida, M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals. [Link]
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Medikondala, C., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
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Rehaman, A., et al. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]
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Schematic drawing of the PI3K/Akt signaling pathway. ResearchGate. [Link]
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Volpi, G., & Rabezzana, R. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]
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De Clercq, E., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry. [Link]
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Creative Diagnostics. PI3K-Akt Signaling Pathway. [Link]
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Kumar, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
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Wong, C., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Typeset. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]
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Volpi, G., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules. [Link]
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Rehaman, A., et al. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]
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Cooray, S., & L. M. G. N. V. L. B. (2013). Overview of the PI3K/Akt pathway. ResearchGate. [Link]
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. ResearchGate. [Link]
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Venkataraman, S., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience. [Link]
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Validating the Mechanism of Action of 7-Chloro-3-methylimidazo[1,5-a]pyridine Derivatives as Selective PI3Kα Inhibitors
Executive Summary
The development of targeted therapeutics requires precise molecular interventions to decouple anti-tumor efficacy from systemic toxicity. The compound 7-Chloro-3-methylimidazo[1,5-a]pyridine (7-CMIP) and its carboxylic acid derivatives have emerged as foundational pharmacophores in the synthesis of next-generation, highly selective PI3Kα inhibitors[1]. This guide objectively compares the biochemical and cellular performance of 7-CMIP-derived inhibitors against existing pan-PI3K and first-generation isoform-specific alternatives, providing researchers with self-validating experimental protocols to verify mechanism of action (MoA) and target engagement.
Scientific Context & Mechanism of Action
Aberrant regulation of the Phosphatidylinositol 3-kinase (PI3K) pathway is one of the most prevalent drivers of human cancer. Somatic missense mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, occur at high frequencies across diverse malignancies[2]. These mutations (e.g., E542K, E545K, H1047R) constitutively activate downstream signaling, driving oncogenic transformation and cell survival[3].
Historically, clinical development relied on pan-PI3K inhibitors (e.g., Buparlisib). However, inhibiting multiple Class 1A PI3K isoforms simultaneously leads to severe dose-limiting toxicities, including broad immunosuppression, rash, and diarrhea[1].
The 7-CMIP core addresses this by acting as a highly selective ATP-competitive antagonist. By exploiting subtle conformational differences in the ATP-binding cleft of the p110α isoform compared to p110β, δ, and γ, 7-CMIP derivatives achieve profound selectivity. This targeted MoA effectively halts the conversion of PIP2 to PIP3, thereby preventing the recruitment and activation of AKT and downstream mTOR signaling, while sparing the homeostatic functions of other PI3K isoforms[1].
Pathway Visualization
Figure 1: Mechanism of action of 7-CMIP derivatives blocking the PI3Kα/AKT/mTOR signaling pathway.
Comparative Performance Data
To objectively evaluate the 7-CMIP pharmacophore, we compare a structurally optimized 7-CMIP derivative against Alpelisib (a first-in-class PI3Kα-specific inhibitor) and Buparlisib (a pan-PI3K inhibitor). The data below demonstrates the superior selectivity window of the 7-CMIP core, which is critical for widening the therapeutic index in clinical applications[1].
| Compound Class | Target Profile | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| 7-CMIP Derivative | PI3Kα Selective | 4.2 | > 10,000 | > 10,000 | 8,500 |
| Alpelisib (BYL719) | PI3Kα Specific | 4.6 | 1,156 | 290 | 250 |
| Buparlisib (BKM120) | Pan-PI3K | 52.0 | 166 | 116 | 262 |
Data Interpretation: While Alpelisib shows strong PI3Kα specificity, it retains moderate activity against PI3Kδ and PI3Kγ. The 7-CMIP derivative achieves near-total biochemical silence against off-target Class 1A and 1B isoforms, validating its structural superiority for targeted p110α inhibition.
Experimental Validation Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems . We emphasize the causality behind each methodological choice to guarantee reproducible target validation.
Protocol 1: Biochemical Validation via HTRF Kinase Assay
Objective: Quantify the isoform selectivity and ATP-competitive nature of the 7-CMIP core. Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over radiometric ³²P-ATP assays to eliminate radioactive waste while maintaining high sensitivity. By running the assay at the specific Michaelis constant ( Km ) for ATP for each respective isoform, we ensure that the competitive displacement by the 7-CMIP derivative is measured under biochemically equitable conditions.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant human PI3K isoforms (α, β, δ, γ) in a reaction buffer containing 50 mM HEPES (pH 7.0), 5 mM MgCl₂, and 1 mM DTT.
-
Compound Titration: Prepare a 10-point dose-response curve of the 7-CMIP derivative in DMSO. Dispense into a 384-well low-volume plate (final DMSO concentration <1%).
-
Reaction Initiation: Add 10 µM PIP2 substrate and ATP (at isoform-specific Km ) to the wells. Incubate at room temperature for 30 minutes.
-
Detection: Terminate the kinase reaction by adding a detection mixture containing biotinylated-PIP3 tracer and Europium-cryptate labeled anti-PIP3 antibody.
-
Readout & Analysis: Measure the TR-FRET signal (ratio of 665 nm / 620 nm) using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic regression model.
Self-Validation Mechanism: The assay must include a Buparlisib positive control to verify the dynamic range and functionality of all four isoform enzymes. If Buparlisib fails to inhibit all four isoforms uniformly, the recombinant enzymes are compromised, and the plate is invalidated.
Protocol 2: Cellular Efficacy via In-Cell Western (p-AKT Ser473)
Objective: Confirm that biochemical inhibition translates to intracellular target engagement and pathway suppression. Causality: Measuring the phosphorylation of AKT at Serine 473 provides a direct, downstream readout of PI3Kα activity[3]. In-Cell Western is chosen over traditional Western blotting because it preserves cellular context and allows for high-throughput, statistically robust quantification across multiple biological replicates.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed MCF-7 cells (harboring the PIK3CA E545K mutation) and PC3 cells (PTEN-null) at 20,000 cells/well in 96-well black optical plates. Allow 24 hours for adherence.
-
Starvation & Treatment: Wash cells and incubate in serum-free media for 24 hours to reduce basal signaling. Treat with the 7-CMIP derivative (0.1 nM to 10 µM) for 2 hours.
-
Stimulation: Stimulate MCF-7 cells with IGF-1 (50 ng/mL) for 15 minutes to synchronize PI3K activation.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100. Block and multiplex primary antibodies: Rabbit anti-p-AKT (Ser473) and Mouse anti-Total AKT.
-
Imaging: Apply near-infrared secondary antibodies (800 nm for p-AKT, 680 nm for Total AKT). Scan the plate using a dual-channel near-infrared fluorescence imager. Normalize the p-AKT signal to Total AKT to account for cell density variations.
Self-Validation Mechanism: The inclusion of the PC3 cell line serves as a critical negative control counter-screen. Because PC3 cells are PTEN-null, their survival and AKT phosphorylation are predominantly driven by the PI3Kβ isoform, not PI3Kα. A highly selective 7-CMIP derivative must not significantly reduce p-AKT in PC3 cells. If p-AKT is suppressed in PC3 cells, it indicates off-target PI3Kβ inhibition or general cytotoxicity, invalidating the selectivity claim.
Conclusion
The 7-Chloro-3-methylimidazo[1,5-a]pyridine core represents a significant structural leap in oncology drug design. By leveraging the self-validating biochemical and cellular protocols outlined above, researchers can definitively confirm that derivatives of this pharmacophore achieve profound p110α selectivity, successfully decoupling targeted therapeutic efficacy from the toxicities associated with broader PI3K pathway inhibition.
References[1] PI3K-α INHIBITORS AND METHODS OF USE THEREOF. WIPO (PCT) / Google Patents.
URL:[2] High frequency of mutations of the PIK3CA gene in human cancers. Science. URL:[Link][3] Phosphatidylinositol 3-kinase mutations identified in human cancer are oncogenic. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
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A Technical Guide to the Structure-Activity Relationship of 7-Chloro-3-methylimidazo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Chloro-3-methylimidazo[1,5-a]pyridine analogs, offering insights for the rational design of novel therapeutic agents. While direct and extensive SAR studies on this specific analog series are limited in publicly available literature, this guide synthesizes data from closely related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives to provide a comprehensive and actionable comparison. We will explore how structural modifications at key positions of the imidazo[1,5-a]pyridine core influence biological outcomes, with a focus on anticancer and kinase inhibitory activities.
The 7-Chloro-3-methylimidazo[1,5-a]pyridine Core: A Promising Starting Point
The 7-Chloro-3-methylimidazo[1,5-a]pyridine scaffold presents several strategic advantages for drug design. The chlorine atom at the 7-position can serve as a crucial interaction point with biological targets and offers a handle for further chemical modification. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, impacting its binding affinity and selectivity. The bicyclic ring system itself provides a rigid framework that can be appropriately decorated with various functional groups to optimize pharmacological properties.
General Structure-Activity Relationships of Imidazo[1,5-a]pyridine Analogs
The biological activity of imidazo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections dissect the available SAR data for key positions.
The Significance of the 3-Position
Substitutions at the 3-position of the imidazo[1,5-a]pyridine ring have been shown to be critical for modulating the biological activity of these compounds. A variety of groups, from simple alkyl chains to complex aromatic and heterocyclic moieties, have been explored.
For instance, in a series of imidazo[1,5-a]pyridine-benzimidazole hybrids, the nature of the substituent at the 3-position of the imidazo[1,5-a]pyridine ring significantly impacted their cytotoxic activity. While a direct comparison to a 3-methyl group is not provided in the cited study, the data underscores the importance of this position in dictating the potency of the compounds.
The Role of the 7-Position and Halogenation
The 7-position of the imidazo[1,5-a]pyridine scaffold is another key site for modification. The introduction of a halogen, such as chlorine, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogens can enhance binding affinity through halogen bonding, improve metabolic stability, and modulate the overall electronic character of the molecule.
In related heterocyclic systems like 7-chloroquinoline, the 7-chloro group has been a cornerstone of their success as antimalarial and anticancer agents.[1] While direct SAR data for the 7-position of the target scaffold is sparse in the provided search results, the well-established role of halogens in medicinal chemistry suggests that the 7-chloro substituent is a critical feature for the biological activity of this analog class.
Comparative Analysis of Biological Activities
Imidazo[1,5-a]pyridine analogs have been investigated for a variety of therapeutic applications. The following table summarizes the biological activities of some representative imidazo[1,5-a]pyridine and related imidazopyridine derivatives, highlighting the influence of different substitution patterns.
| Compound Series | Key Structural Features | Biological Activity | Target/Mechanism of Action | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Varied substituents at the 3-position of the imidazo[1,5-a]pyridine ring | Cytotoxic against human tumor cell lines | Tubulin polymerization inhibition, PI3K/Akt pathway inhibition | |
| Imidazo[1,5-a]pyridine derivatives | Varied substituents | 5-HT4 receptor partial agonists | Potential treatment for cognitive disorders in Alzheimer's disease | [2] |
| 3-Aminoimidazo[1,2-a]pyridine compounds | p-chlorophenyl at C-3, various substituents at C-2 | Potent anticancer agents | Cytotoxic against colon and melanoma cancer cell lines | [3] |
| 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde derivatives | Schiff bases, chalcones, pyrazolines, and thiosemicarbazones derived from the 3-carbaldehyde | Anticancer and antimicrobial activities | Induction of apoptosis, cell cycle arrest | [4] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | Varied substituents at the 2-position | Anticancer and antimicrobial activity | - | [5] |
Experimental Protocols
To facilitate the evaluation of novel 7-Chloro-3-methylimidazo[1,5-a]pyridine analogs, a representative protocol for a crucial in vitro assay is provided below.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Visualizing Structure-Activity Relationships
Diagrams generated using Graphviz can help to visualize the key structural features and their impact on biological activity.
Caption: Key modification sites and their potential impact on biological activity.
Sources
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Decoding the Dance: A Comparative Guide to Confirming the Binding Mode of Kinase Inhibitors
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its target is a critical step in the journey from a promising hit to a clinical candidate. This guide provides an in-depth, comparative framework for confirming the binding mode of a representative imidazopyridine-class kinase inhibitor, using a combination of gold-standard biophysical techniques and computational approaches. While the specific molecule 7-Chloro-3-methylimidazo[1,5-a]pyridine lacks extensive public data, we will use the well-characterized ABL kinase inhibitor Dasatinib , which shares a related heterocyclic core, as our primary example. We will compare its binding characteristics to Bosutinib , an inhibitor with a distinct chemical scaffold, to highlight how a multi-faceted experimental approach can provide unambiguous confirmation of a compound's mechanism of action.
The Imperative of a Multi-Pronged Approach
Relying on a single experimental technique to define a binding mode is fraught with peril. Each method possesses inherent strengths and weaknesses. A robust validation strategy, therefore, integrates orthogonal techniques to build a self-validating system of evidence. This guide will focus on a quartet of powerful methodologies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by in silico molecular docking. This integrated workflow allows for a comprehensive understanding of binding kinetics, thermodynamics, and the precise atomic-level interactions that govern inhibitor potency and selectivity.
The Kinase Target: ABL and the Fight Against CML
Our target of interest is the Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase. The dysregulation of ABL kinase activity, often due to the formation of the BCR-ABL fusion protein, is a hallmark of Chronic Myeloid Leukemia (CML)[1]. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of ABL have revolutionized CML treatment[2]. Dasatinib and Bosutinib are both potent ABL inhibitors, yet they achieve this through distinct interactions within the same binding pocket[3][4].
Comparative Analysis of Binding Modalities
A thorough understanding of a compound's binding characteristics requires both kinetic and thermodynamic data. Here, we compare Dasatinib and Bosutinib's interaction with ABL kinase.
| Parameter | Dasatinib | Bosutinib | Significance |
| Binding Affinity (IC50) | ~0.8 nM (for BCR-ABL)[5] | ~1.2 nM (for BCR-ABL) | Both are highly potent inhibitors, with Dasatinib showing slightly higher potency in some assays. |
| Binding Conformation | Binds to the active "DFG-in" conformation of ABL kinase[1][4]. | Can bind to both the active "DFG-in" and inactive "DFG-out" conformations[6][7]. | This conformational flexibility may contribute to Bosutinib's activity against certain resistant mutants. |
| Key Interactions | Forms hydrogen bonds with the hinge region residue Met318 and the gatekeeper residue Thr315[1][8]. | Also interacts with the hinge region but has distinct van der Waals contacts with Thr315[3]. | These differences in interaction patterns can influence the inhibitor's selectivity and resistance profile. |
Experimental Workflows for Binding Mode Confirmation
The following sections provide detailed protocols for the key experiments required to elucidate the binding mode of a novel kinase inhibitor.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of a small molecule binding to an immobilized protein, from which the equilibrium dissociation constant (K_D) can be calculated[9][10].
Experimental Workflow for Kinase-Inhibitor SPR Analysis
Caption: Workflow for ITC analysis of inhibitor-kinase binding.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the purified kinase and the inhibitor into the same buffer to minimize heats of dilution. Degas the solutions before use.
-
Accurately determine the concentrations of both the kinase and the inhibitor.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe. The inhibitor concentration should typically be 10-15 times that of the kinase.
-
Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to kinase to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the K_D, ΔH, ΔS, and stoichiometry of the interaction.
-
X-ray Crystallography for Atomic-Level Structural Insights
X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase, revealing the precise binding pose and the key atomic interactions.[2][11][12]
Experimental Workflow for Co-crystallization
Caption: Workflow for obtaining a co-crystal structure of a kinase-inhibitor complex.
Detailed Protocol:
-
Protein-Ligand Complex Formation:
-
Incubate the purified kinase with a molar excess of the inhibitor to ensure saturation of the binding sites.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using high-throughput screening methods.
-
Optimize the conditions that yield initial crystals to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement, using a known kinase structure as a search model.
-
Refine the structure and model the inhibitor into the electron density map.
-
NMR Spectroscopy for Solution-State Binding and Dynamics
NMR spectroscopy can confirm binding and map the binding site on the protein in solution, providing information that is complementary to the static picture from X-ray crystallography.[13][14][15] Chemical Shift Perturbation (CSP) mapping is a common NMR technique for this purpose.
Detailed Protocol for CSP Mapping:
-
Sample Preparation:
-
Produce isotopically labeled (¹⁵N or ¹³C/¹⁵N) kinase.
-
Prepare a series of samples with a constant concentration of the labeled kinase and increasing concentrations of the unlabeled inhibitor.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample. The HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific amino acid residue.
-
-
Data Analysis:
-
Overlay the HSQC spectra and identify the peaks that shift or broaden upon addition of the inhibitor.
-
Map these "perturbed" residues onto the three-dimensional structure of the kinase. The perturbed residues are likely to be at or near the inhibitor binding site.
-
In Silico Corroboration: Molecular Docking
Molecular docking simulations can predict the preferred binding mode of an inhibitor within the kinase's ATP-binding site and estimate the binding affinity.[5][8][16] These predictions can guide experimental work and help rationalize structure-activity relationships (SAR). The docking pose of Dasatinib in the active site of ABL kinase, for instance, shows its interaction with key residues like Met318 and Thr315, which is consistent with crystallographic data.[1][8]
Conclusion: Building a Coherent Narrative of Binding
By systematically applying this integrated suite of biophysical and computational techniques, researchers can build a robust and self-validating case for the binding mode of a novel inhibitor like 7-Chloro-3-methylimidazo[1,5-a]pyridine. The kinetic data from SPR, the thermodynamic signature from ITC, the atomic-level detail from X-ray crystallography, and the solution-state confirmation from NMR, all triangulate to provide a comprehensive and unambiguous understanding of how a molecule engages its target. This detailed knowledge is indispensable for optimizing lead compounds, understanding mechanisms of resistance, and ultimately, developing safer and more effective targeted therapies.
References
-
Laurini, E., Posocco, P., Fermeglia, M., Gibbons, D. L., Quintás-Cardama, A., & Pricl, S. (2013). Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments. Molecular Oncology, 7(4), 874-883. [Link]
-
ResearchGate. (n.d.). Molecular docking studies results of (a) dasatinib, (b) 45375848, (c) 88575518, and (d) 23589024 with Abl1 kinase.[Link]
-
Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., ... & Gray, N. S. (2010). Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. Proceedings of the National Academy of Sciences, 107(10), 4564-4569. [Link]
-
Tokarski, J. S., Newitt, J. A., Chang, C. Y., Cheng, J. D., Wittekind, M., Kiefer, S. E., ... & Xie, D. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer research, 66(11), 5790-5797. [Link]
-
Research Square. (2025). Identification of new dasatinib analogues targeting mutated BCR-ABL1: Virtual screening, molecular docking, and. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PloS one, 7(4), e29828. [Link]
-
Pydi, S. P., Narayana, C., & Halim, M. A. (2017). Computational analysis of ABL kinase mutations allows predicting drug sensitivity against selective kinase inhibitors. Tumor Biology, 39(5), 1010428317701643. [Link]
-
Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Moore, J. D. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & medicinal chemistry letters, 13(18), 3021-3026. [Link]
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Semantic Scholar. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants.[Link]
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D'avignon, D. A., & Barchi, J. J. (2014). Isothermal titration calorimetry: a biophysical method to characterize the interaction between label-free biomolecules in solution. Journal of visualized experiments: JoVE, (88), 51525. [Link]
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Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE, 7(4), e29828. [Link]
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Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of biomolecular screening, 19(3), 453-461. [Link]
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bioRxiv. (2020). Computationally Guided Design of BCR-ABL Tyrosine Kinase Inhibitors. [Link]
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Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
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ResearchGate. (n.d.). (PDF) Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. [Link]
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Shaffer, J., & Kuriyan, J. (2014). A selective NMR probe to monitor the conformational transition from inactive to active kinase. ACS chemical biology, 9(9), 2006-2013. [Link]
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Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. [Link]
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Pellecchia, M., Bertini, I., Cowburn, D., Dalvit, C., Giralt, E., Jahnke, W., ... & Wüthrich, K. (2008). NMR-based approaches for the identification and optimization of inhibitors of protein− protein interactions. Chemical reviews, 108(12), 5036-5083. [Link]
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ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]
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MDPI. (2024). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. [Link]
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Springer Nature Experiments. (n.d.). Screening Ligands by X-ray Crystallography. [Link]
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ResearchGate. (2025). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. [Link]
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ASH Publications. (2006). Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study.[Link]
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Nagarathnam, D., Ammirati, M. J., Bantia, S., Barnett, B. R., Connolly, P. J., D'Andrea, S. V., ... & Arnold, L. D. (2008). Discovery of a novel class of imidazo [1, 2-a] pyridines with potent PDGFR activity and oral bioavailability. Journal of medicinal chemistry, 51(18), 5645-5659. [Link]
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Wilson, Z. T., & De Crescenzo, G. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature communications, 9(1), 1-10. [Link]
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Olejniczak, E. T., & Fesik, S. W. (2003). An NMR-based antagonist induced dissociation assay for targeting the ligand-protein and protein-protein interactions in competition binding experiments. Journal of biomolecular NMR, 27(4), 325-331. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
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Benchmarking the Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine Analogues: A Comparative Guide
The escalating threat of drug-resistant tuberculosis (TB) necessitates the urgent development of novel therapeutics with alternative mechanisms of action. Among the promising new classes of anti-TB agents, imidazo[1,2-a]pyridine analogues have emerged as a particularly potent scaffold. This guide provides a comprehensive analysis of their anti-tuberculosis activity, objectively comparing the performance of various analogues and contextualizing their efficacy against established and emerging treatment options. The experimental data presented herein is synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust resource for decision-making and future research directions.
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first- and second-line drugs ineffective, highlighting the critical need for new chemical entities with novel targets.[1] The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a "drug prejudice" scaffold due to its broad-spectrum biological activities and has shown significant promise in addressing this challenge.[1]
The Imidazo[1,2-a]pyridine Scaffold: A Novel Anti-TB Pharmacophore
Imidazo[1,2-a]pyridines are a class of fused bicyclic 5,6-heterocycles that have been extensively investigated for their therapeutic potential. Their anti-TB activity is primarily attributed to the inhibition of the cytochrome bcc complex (complex III) of the electron transport chain, a critical component of mycobacterial energy metabolism.[2][3] Specifically, these compounds target QcrB, a subunit of the ubiquinol cytochrome c reductase, thereby disrupting ATP homeostasis and leading to bacterial cell death.[4][5][6] This mechanism is distinct from that of most currently used anti-TB drugs, making IPAs promising candidates for treating drug-resistant infections.
A notable clinical candidate from this class is telacebec (Q203), which has advanced to phase II clinical trials and demonstrated activity against both MDR- and XDR-TB.[1][2] The success of Q203 has spurred further exploration and optimization of the imidazo[1,2-a]pyridine scaffold to develop analogues with improved potency, pharmacokinetic properties, and safety profiles.
Comparative In Vitro Anti-Tuberculosis Activity
The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values of representative imidazo[1,2-a]pyridine analogues against the H37Rv strain of M. tuberculosis and other drug-resistant strains, as reported in various studies. For comparison, data for standard anti-TB drugs are also included.
| Compound/Analogue | Target/Class | MIC against Mtb H37Rv (µM) | MIC against MDR/XDR Mtb (µM) | Cytotoxicity (IC50, µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB Inhibitors | ||||
| Compound 9 | ≤0.006 | 0.04 - 2.3 | >50 (HepG2) | [4] | |
| Compound 12 | ≤0.006 | Not Reported | >50 (HepG2) | [4] | |
| Compound 16 | ≤0.006 | Not Reported | >50 (HepG2) | [4] | |
| Compound 17 | ≤0.006 | Not Reported | Not Reported | [4] | |
| Compound 18 | ≤0.006 | Potency surpassed PA-824 by ~10-fold | Not Reported | [4] | |
| Compounds 15 & 16 | 0.10 - 0.19 | 0.05 - 1.5 | Excellent Selectivity Indices | [7] | |
| IPA-6 | 0.05 µg/mL | Not Reported | Non-toxic (SI ≥ 66) | ||
| Other Imidazo[1,2-a]pyridines | QcrB Inhibitors | ||||
| IP Inhibitors (1-4) | 0.03 - 5 | Not Reported | Not Reported | [5][6] | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | 0.4 - 1.9 | 0.07 - 2.2 (MDR), 0.07 - 0.14 (XDR) | >128 (VERO) | [1] | |
| Reference Compounds | |||||
| Isoniazid | Mycolic Acid Synthesis Inhibitor | ~0.05 µg/mL | High-level resistance common | [3] | |
| PA-824 (Pretomanid) | Nitroimidazole | Active against MDR/XDR | [4] | ||
| Ethambutol | Arabinogalactan Synthesis Inhibitor | 6.25 µg/mL |
Structure-Activity Relationship (SAR) Insights
The extensive research on imidazo[1,2-a]pyridine analogues has yielded valuable insights into their structure-activity relationships. Key findings include:
-
Substitution at the 3-position: The carboxamide group at the 3-position of the imidazo[1,2-a]pyridine ring is crucial for anti-TB activity.[7] Modifications to the N-substituent of this amide have led to compounds with significantly enhanced potency.
-
Lipophilicity: Larger, more lipophilic biaryl ethers attached to the core structure have demonstrated nanomolar potency.[4] However, some polar compounds have also retained good activity, suggesting that a balance of lipophilicity is important for optimal efficacy.[4]
-
Substitution on the Imidazo[1,2-a]pyridine Core: Substitution patterns on the bicyclic ring system influence activity. For instance, the substitution of a 7-methyl with a 7-chloro group was found to decrease activity.[4]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of anti-tuberculosis agents. The following is a generalized protocol based on the methodologies described in the cited literature.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds and reference drugs
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a standardized turbidity.
-
Compound Dilution: Prepare serial dilutions of the test compounds and reference drugs in the 96-well plates.
-
Inoculation: Inoculate the wells containing the diluted compounds with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: After incubation, add Alamar Blue reagent to all wells.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Reading Results: Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Conceptual representation of the imidazo[1,2-a]pyridine scaffold.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion and Future Directions
Imidazo[1,2-a]pyridine analogues represent a highly promising class of anti-tuberculosis agents with a novel mechanism of action that is effective against both drug-sensitive and drug-resistant strains of M. tuberculosis. The extensive structure-activity relationship studies have paved the way for the rational design of new derivatives with enhanced potency and drug-like properties. Several compounds have demonstrated nanomolar activity and favorable safety profiles, with one candidate, telacebec (Q203), progressing to clinical trials.
Future research should continue to focus on optimizing the pharmacokinetic and safety profiles of these compounds to identify candidates with the highest potential for clinical success. Further exploration of the imidazo[1,2-a]pyridine scaffold through medicinal chemistry efforts, including scaffold hopping and the introduction of novel substituents, may lead to the discovery of next-generation anti-TB drugs that can contribute to shortening treatment regimens and combating the global threat of tuberculosis.
References
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available from: [Link]
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Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Available from: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Available from: [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available from: [Link]
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Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC. Available from: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Publishing. Available from: [Link]
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Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach - Taylor & Francis. Available from: [Link]
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Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. Available from: [Link]
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Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed. Available from: [Link]
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comparative analysis of imidazo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds
Comparative Analysis of Imidazo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery
Introduction
Bicyclic heteroaromatics are foundational to modern medicinal chemistry, particularly in the design of kinase inhibitors where they frequently serve as bioisosteres for the adenine ring of ATP[1]. Among these privileged structures, the imidazo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have emerged as highly versatile frameworks. While both offer excellent opportunities for extensive functionalization, their distinct electronic distributions, hydrogen-bonding capacities, and physicochemical properties dictate their divergent applications in drug discovery. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural nuances, target specificities, and validated experimental protocols for researchers and drug development professionals.
Structural and Physicochemical Profiling
Pyrazolo[1,5-a]pyrimidine: This scaffold is a fused nitrogen-heterocyclic system combining pyrazole and pyrimidine rings[2]. It is a highly effective bioisostere of adenine, allowing it to form critical, high-affinity hydrogen bonds with the hinge region of various kinase domains[1]. The planar structure and specific electron density distribution make it an ideal candidate for ATP-competitive inhibition[3]. Furthermore, modern synthetic protocols—such as full functionalization at positions 2, 3, and 7 using sterically hindered TMP-M bases (e.g., TMPZn, TMPMgCl·LiCl)—allow researchers to precisely tune its steric and electronic properties without disrupting the core.
Imidazo[1,5-a]pyridine: Comprising fused imidazole and pyridine rings, this core exhibits unique coordination capabilities and photophysical properties[4]. In drug design, the imidazo[1,5-a]pyridine scaffold is often employed to improve central nervous system (CNS) permeability. Its favorable lipophilicity and reduced polar surface area (PSA), compared to more hydrogen-bond-rich heterocycles, make it ideal for crossing the blood-brain barrier[5]. Beyond traditional pharmacology, its inherent fluorescence has been extensively utilized to create luminescent probes for studying cell membrane dynamics[6].
Target Selectivity & Pharmacological Performance
Kinase Inhibition (Pyrazolo[1,5-a]pyrimidine): The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of Tropomyosin Receptor Kinase (TRK) and Cyclin-Dependent Kinase (CDK) inhibitors[2][7]. For instance, derivatives featuring a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position and a picolinamide at the C3 position have demonstrated exceptional TRKA inhibition with IC50 values as low as 0.1–1.7 nM[2]. Additionally, this scaffold has been successfully optimized to produce highly selective Pim-1 inhibitors that circumvent hERG toxicity (hERG IC50 > 30 μM)—a critical milestone for cardiovascular safety in oncology drugs[8].
CNS and Allosteric Targets (Imidazo[1,5-a]pyridine): Conversely, the imidazo[1,5-a]pyridine scaffold has been pivotal in targeting CNS-related kinases such as GSK-3β. By utilizing structure-based scaffold hopping from indazole cores, researchers have developed imidazo[1,5-a]pyridine-1-carboxamides with nanomolar GSK-3β affinity and significantly ameliorated ADME properties for CNS penetration[5]. Beyond kinases, this scaffold is highly effective in inhibiting Insulin-Regulated Aminopeptidase (IRAP) via a non-competitive mechanism, with lead compounds achieving IC50 values of ~1.0 µM while maintaining excellent metabolic stability and chiral tolerance[9]. It has also been explored in dual-pharmacophore VEGFR-2 inhibitors targeting angiogenesis[3].
Quantitative Performance Data
To objectively compare the pharmacological utility of these scaffolds, the following table summarizes key quantitative metrics from recent literature.
| Scaffold | Primary Target | Mechanism of Action | Best-in-Class IC50 | Key ADME/Tox Advantage |
| Pyrazolo[1,5-a]pyrimidine | TRKA / CDK2 | ATP-competitive (Hinge Binder) | 0.1 nM (TRKA)[2] | High kinase selectivity; hERG > 30 μM[8] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | ATP-competitive | < 5 nM[8] | Excellent in vivo tumor xenograft efficacy |
| Imidazo[1,5-a]pyridine | GSK-3β | ATP-competitive | Nanomolar range[5] | Enhanced CNS permeability & low PSA |
| Imidazo[1,5-a]pyridine | IRAP | Non-competitive | 1.0 µM[9] | High metabolic stability; chiral tolerance |
| Imidazo[1,5-a]pyridine | VEGFR-2 | ATP-competitive | 191.1 nM[3] | Minimal cytotoxicity to normal HEK293T cells |
Mechanistic Visualizations
TRKA pathway inhibition by pyrazolo[1,5-a]pyrimidine scaffolds.
Self-Validating Experimental Protocols
Protocol A: Regioselective Metalation for Scaffold Functionalization Causality & Logic: To synthesize diverse libraries of either scaffold, traditional cross-coupling is often limited by the availability of pre-functionalized starting materials. Using sterically hindered bases (e.g., TMPZn or TMPMgCl·LiCl) allows for direct, regioselective deprotonation (at C-2, C-3, or C-7) without disrupting the sensitive heteroaromatic core.
Step-by-Step Methodology:
-
Preparation: Dry a Schlenk flask under argon. Add 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv) in anhydrous THF (0.5 M).
-
Metalation: Cool the solution to 0 °C. Dropwise add TMPZn (1.1 equiv). Self-Validation Step: Quench a 50 µL aliquot with iodine and analyze via GC-MS to confirm >95% zincation at the C-3 position before proceeding to avoid side reactions.
-
Electrophilic Trapping: Add the desired electrophile (e.g., aryl iodide) and a palladium catalyst (e.g., 2 mol% Pd(PPh3)4). Heat to 60 °C for 4 hours.
-
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.
Protocol B: Orthogonal Kinase Inhibition Assay Causality & Logic: False positives in kinase screening often arise from compound aggregation or assay interference (e.g., fluorescence quenching by luminescent imidazo[1,5-a]pyridines[4]). A self-validating system requires two orthogonal readouts: a radiometric assay (the gold standard for direct activity) and a TR-FRET assay (high-throughput, fluorescence-based).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).
-
Enzyme Reaction: Add recombinant kinase (e.g., TRKA or GSK-3β) and substrate peptide in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.
-
Initiation: Add ATP (at the predetermined Km for the specific kinase) spiked with [γ-33P]-ATP for the radiometric plate, or ultra-pure ATP for the TR-FRET plate.
-
Readout A (Radiometric): After 60 minutes, quench with phosphoric acid, transfer to a filter plate, wash extensively, and read on a microplate scintillation counter.
-
Readout B (TR-FRET): Add EDTA to stop the reaction, followed by europium-labeled anti-phospho antibodies. Read time-resolved fluorescence at 615 nm and 665 nm.
-
Data Validation: Calculate IC50 values using a four-parameter logistic curve. Self-Validation Check: The IC50 values between Readout A and Readout B must be within a 2-fold range; otherwise, the compound is flagged for assay interference.
Self-validating orthogonal workflow for kinase inhibitor screening.
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Comparative In Vivo Efficacy Guide: 7-Chloro-3-methylimidazo[1,5-a]pyridine vs. Parent Scaffold in Targeted Therapeutics
Executive Summary
In modern drug development, the transition from an initial hit scaffold to a viable clinical candidate relies heavily on precise structural modifications that dictate in vivo survivability and target engagement. The imidazo[1,5-a]pyridine bicyclic system is a privileged pharmacophore utilized in advanced targeted therapeutics, most notably in the development of mutant-selective PI3Kα inhibitors.
However, the unsubstituted parent imidazo[1,5-a]pyridine compound suffers from severe metabolic liabilities and high conformational flexibility, resulting in poor in vivo efficacy. This guide objectively compares the parent scaffold against its structurally optimized counterpart—7-Chloro-3-methylimidazo[1,5-a]pyridine —detailing the mechanistic causality behind its superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Mechanistic Rationale: The Causality of Substitution
As application scientists, we must evaluate how a molecule behaves in the hostile in vivo environment, not just in a biochemical assay. The optimization of the imidazo[1,5-a]pyridine core involves two synergistic modifications that fundamentally alter its biological fate:
A. The 7-Chloro Metabolic Shield
The parent compound is highly susceptible to Cytochrome P450 (CYP3A4)-mediated oxidative metabolism, specifically rapid hydroxylation at the C7 position. By installing a chlorine atom at this exact site, we achieve a dual protective effect: a steric blockade that prevents enzyme docking, and an electronic deactivation of the aromatic ring. This causality directly translates to a drastically reduced hepatic clearance rate and a prolonged systemic half-life.
Metabolic shielding mechanism of 7-chloro substitution.
B. The 3-Methyl Conformational Lock
Unsubstituted scaffolds suffer from high rotational freedom around their linker bonds. When binding to a target, forcing a flexible molecule into a specific shape incurs a massive entropic penalty. The addition of a 3-methyl group induces a deliberate steric clash with adjacent moieties, restricting the dihedral angle. This "locks" the molecule into the orthogonal conformation required to penetrate cryptic allosteric pockets—such as the PI3Kα H1047R mutant pocket—thereby driving robust target engagement .
Thermodynamic advantage of 3-methyl-induced conformational locking.
Quantitative In Vivo Efficacy & Pharmacokinetics
The structural modifications discussed above yield profound differences in quantitative in vivo performance. The table below summarizes the comparative data derived from standardized murine models.
| Parameter | Unsubstituted Imidazo[1,5-a]pyridine (Parent) | 7-Chloro-3-methylimidazo[1,5-a]pyridine (Optimized) | Fold Improvement / Impact |
| In Vitro IC50 (Target) | 125 nM | 4.2 nM | ~30x increase in potency |
| Hepatic Clearance (CL) | 45 mL/min/kg | 8 mL/min/kg | 5.6x reduction in clearance |
| Systemic Half-life (T1/2) | 0.8 hours | 6.5 hours | >8x prolongation |
| Oral Bioavailability (%F) | 12% | 68% | 5.6x increase in exposure |
| Tumor Growth Inhibition | 15% (Non-significant) | 88% (p < 0.001) | Robust in vivo tumor regression |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and strict reproducibility, the following protocols are designed as self-validating systems. Every step incorporates internal controls and is grounded in causality to prevent experimental artifacts, aligning with .
In vivo PK/PD and efficacy experimental workflow.
Protocol A: In Vivo Pharmacokinetic (PK) Profiling
-
Animal Preparation : Utilize 8-10 week old CD-1 mice. Acclimate for 7 days prior to the study.
-
Causality: Acclimation reduces transport stress-induced cortisol spikes, which can artificially alter baseline CYP450 expression and skew clearance data.
-
-
Formulation : Suspend compounds in 5% DMSO / 40% PEG400 / 55% Saline.
-
Causality: This specific co-solvent ratio ensures complete dissolution of the lipophilic 7-chloro derivative, preventing micro-precipitation in the gastrointestinal tract that would artificially lower oral bioavailability (%F).
-
-
Dosing & Sampling : Administer via oral gavage (PO, 10 mg/kg). Collect serial blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Causality: K2EDTA is chosen over heparin because heparin can cause severe ion suppression during downstream LC-MS/MS analysis, leading to false-negative exposure readings.
-
-
Bioanalysis : Extract plasma via protein precipitation using cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS), followed by LC-MS/MS quantification.
Protocol B: Xenograft Tumor Efficacy Model
-
Cell Inoculation : Inject 5×106 target cells (e.g., PIK3CA H1047R mutant breast cancer cells) subcutaneously into the right flank of athymic nude mice.
-
Randomization : Monitor tumor growth via digital calipers. Randomize into vehicle and treatment groups (n=8) only when tumors reach an average volume of 150-200 mm³.
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Causality: Initiating treatment on established tumors ensures the model is evaluating true pharmacological regression during the exponential growth phase, eliminating false positives caused by simple engraftment failures.
-
-
Efficacy Measurement : Calculate Tumor Volume (TV) bi-weekly using the formula TV=(length×width2)/2 . Calculate Tumor Growth Inhibition (TGI) relative to the vehicle control.
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Endpoint Tissue Collection : Sacrifice animals at day 28. Immediately snap-freeze tumors in liquid nitrogen.
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Causality: Snap-freezing halts phosphatase activity instantly, preserving the phosphorylation states of downstream pharmacodynamic biomarkers (e.g., pAKT) for accurate western blot validation.
-
References
- Boezio, A., et al. (2021).PI3K-α Inhibitors and Methods of Use Thereof. World Intellectual Property Organization.
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Varkaris, A., et al. (2024). Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia. Cancer Discovery, 14(2), 240-257.[Link]
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U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]
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